Acepromazine maleate
Beschreibung
A phenothiazine that is used in the treatment of PSYCHOSES.
See also: Acepromazine (has active moiety).
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRHOOHLUYHMGG-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61-00-7 (Parent) | |
| Record name | Acepromazine maleate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047783 | |
| Record name | Acetopromazine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-37-6 | |
| Record name | Acepromazine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3598-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acepromazine maleate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acepromazine maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetopromazine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acepromazine hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEPROMAZINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37862HP2OM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Acepromazine Maleate in Research Animals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of acepromazine maleate, a phenothiazine neuroleptic agent widely used in veterinary medicine as a tranquilizer and sedative for research animals. This document delves into the pharmacodynamics, pharmacokinetics, and physiological effects of acepromazine, presenting quantitative data in structured tables and detailing experimental protocols. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its multifaceted pharmacological profile.
Core Mechanism of Action: A Multi-Receptor Antagonist
This compound exerts its effects by acting as an antagonist at various postsynaptic receptors within the central nervous system (CNS) and peripherally.[1][2][3][4][5] Its primary mechanism involves the blockade of dopamine D2 receptors, leading to its characteristic tranquilizing and sedative effects.[2][3][5][6][7][8] However, its broad receptor-binding profile contributes to a range of additional physiological responses.
Acepromazine's actions include antagonism of:
-
Dopamine Receptors (D1, D2, D3, D4): Blockade of these receptors in the brain is the principal mechanism for its sedative and antiemetic properties.[1][2][5][7] This dopaminergic antagonism reduces spontaneous motor activity and diminishes the response to external stimuli.[5]
-
Alpha-1 Adrenergic Receptors: Antagonism of these receptors in vascular smooth muscle leads to vasodilation and a subsequent decrease in blood pressure (hypotension).[2][3][4][9][10][11] This is a significant cardiovascular effect of the drug.
-
Histamine H1 Receptors: Blockade of H1 receptors contributes to the sedative and antiemetic effects of acepromazine.[1][2][3]
-
Serotonin Receptors (5-HT1 and 5-HT2): Antagonism at these receptors may contribute to the anxiolytic and anti-aggressive properties of acepromazine, although it can also be associated with side effects like weight gain.[1][5]
-
Muscarinic (Cholinergic) M1/M2 Receptors: Acepromazine exhibits weak anticholinergic activity, which can lead to side effects such as dry mouth and decreased gastrointestinal motility.[1][2][3][4]
Signaling Pathway of Dopamine D2 Receptor Antagonism by Acepromazine
Caption: Dopamine D2 Receptor Antagonism by Acepromazine
Pharmacokinetics in Research Animals
The absorption, distribution, metabolism, and excretion of acepromazine can vary significantly between species. It is primarily metabolized by the liver and its metabolites are excreted in the urine.[3]
| Parameter | Dog | Horse | Reference(s) |
| Elimination Half-Life | 15.9 hours | ~3 hours (IV) | [3] |
| 2.5 hours (IV) | [4] | ||
| 5.16 ± 0.450 hours (IV) | [12][13] | ||
| 8.58 ± 2.23 hours (Oral) | [12][13] | ||
| 6.70 ± 2.62 hours (Sublingual) | [12][13] | ||
| Volume of Distribution | High | 6.6 L/kg | [3][14] |
| Metabolism | Hepatic oxidation | Hepatic oxidation | [3] |
| Primary Metabolite | Hydroxyethylpromazine sulfoxide | 2-(1-hydroxyethyl) promazine sulfoxide | [3][12][14] |
| Excretion | Urine | Urine | [3] |
| Protein Binding | High | >99% | [14][15] |
Physiological Effects in Research Animals
Acepromazine induces a range of physiological effects, with the most prominent being on the central nervous and cardiovascular systems.
Central Nervous System Effects
-
Sedation and Tranquilization: The primary therapeutic effect of acepromazine is dose-dependent sedation and tranquilization.[4][5][9][10] This is achieved through the depression of the central nervous system, leading to a calming effect and reduced spontaneous activity.[2][5]
-
Antiemetic Effects: Acepromazine is an effective antiemetic, which is attributed to its dopamine receptor blockade in the chemoreceptor trigger zone (CTZ) of the brain.[2][3][4][9]
-
Lack of Analgesia: It is crucial to note that acepromazine does not provide any analgesic effects.[4][9]
-
Potential for Extrapyramidal Side Effects: As a dopamine antagonist, acepromazine can, in rare cases, induce extrapyramidal signs such as tremors and dystonia.[3]
Cardiovascular Effects
The cardiovascular effects of acepromazine are primarily due to its blockade of alpha-1 adrenergic receptors.[2][3][4][9][10]
| Parameter | Effect in Dogs | Effect in Horses | Reference(s) |
| Mean Arterial Pressure (MAP) | Decrease | Decrease | [16][17][18][19][20] |
| Systemic Vascular Resistance (SVR) | Decrease | Not explicitly stated, but vasodilation is noted | [16][17][21] |
| Heart Rate | Variable; may decrease or remain unchanged | Unchanged | [9][18][20] |
| Cardiac Output | May decrease | Generally does not decrease | [4][16][17] |
| Packed Cell Volume (PCV) / Hematocrit | Dose-dependent decrease | Decrease up to 20% | [9][20] |
Respiratory Effects
Acepromazine can cause a dose-dependent depression of the respiratory rate.[7][22] However, in some cases, tidal volume may increase, resulting in minimal changes to blood gases.[23] Caution is advised in animals with pre-existing respiratory conditions.[22]
Experimental Protocols
Evaluation of Sedative Effects
A common method to quantify the sedative effects of acepromazine in research animals involves a scoring system based on posture and alertness.
Caption: Experimental Workflow for Sedation Scoring
Assessment of Cardiovascular Parameters
To evaluate the cardiovascular effects of acepromazine, a crossover experimental design is often employed.
Animals: Healthy adult research animals (e.g., dogs, horses) are typically used.[14][16][17][18][19][20][24][25]
Instrumentation: Animals are instrumented with catheters for the measurement of arterial blood pressure, and in some studies, thermodilution catheters for cardiac output measurement.[18][19]
Procedure:
-
Baseline Measurements: Cardiopulmonary parameters are measured before drug administration.[16][17][18][19]
-
Drug Administration: A specified dose of this compound is administered intravenously.[16][17][18][19][24]
-
Post-Administration Measurements: Cardiopulmonary parameters are recorded at predetermined intervals following drug administration.[16][17][18][19][24][25]
-
Washout Period: A washout period of at least one week is allowed before the animal is crossed over to a different treatment or control group.[16][17]
Caption: Crossover Design for Cardiovascular Assessment
Conclusion
This compound is a pharmacologically complex drug with a broad spectrum of activity, primarily driven by its potent dopamine D2 receptor antagonism. Its effects on the cardiovascular system, mediated by alpha-1 adrenergic blockade, are significant and require careful consideration in a research setting. Understanding its multifaceted mechanism of action, species-specific pharmacokinetics, and physiological effects is paramount for its safe and effective use in research animals. This guide provides a foundational understanding for researchers and scientists, enabling informed decisions in experimental design and animal welfare.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 3. Acepromazine - Wikipedia [en.wikipedia.org]
- 4. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]
- 5. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acepromazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. acepromazine [drugcentral.org]
- 9. This compound for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 10. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. madbarn.com [madbarn.com]
- 14. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 15. Acute Acepromazine Overdose: Clinical Effects and Toxicokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of acepromazine on the cardiovascular actions of dopamine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics and pharmacodynamics of acepromazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. What are the side effects of Acepromazine? [synapse.patsnap.com]
- 23. Effect of acepromazine or dexmedetomidine associated with methadone on anesthetic induction with propofol at a rate of 1 mg/kg/min in healthy dogs: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Echocardiographic evaluation of the cardiovascular effects of medetomidine, acepromazine and their combination in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. vrf.iranjournals.ir [vrf.iranjournals.ir]
Acepromazine Maleate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of acepromazine maleate, a phenothiazine derivative widely used in veterinary medicine as a sedative and tranquilizer.[1][2] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes complex biological and experimental processes to support research and development in the pharmaceutical and veterinary sciences.
Pharmacodynamics: The Molecular and Physiological Effects
Acepromazine exerts its effects by interacting with multiple neurotransmitter systems within the central nervous system (CNS).[3] Its primary action is the antagonism of dopamine D2 receptors, leading to sedation, muscle relaxation, and a reduction in spontaneous activity.[2][3] However, its pharmacological profile is complex, involving interactions with several other receptor types that contribute to its therapeutic and adverse effects.[1][4][5]
Mechanism of Action and Signaling Pathways
Acepromazine's sedative and tranquilizing properties are primarily attributed to its blockade of postsynaptic dopamine D2 receptors in the brain.[3] This action decreases dopaminergic activity, resulting in a calming effect.[3] Additionally, acepromazine is an antagonist at α1-adrenergic, histamine H1, serotonin 5-HT2A, and muscarinic acetylcholine receptors.[1][2][3][5]
-
Dopamine D2 Receptor Antagonism: Leads to sedation and antiemetic effects.[2][4]
-
Alpha-1 Adrenergic Receptor Antagonism: Causes vasodilation, which can lead to hypotension.[3][4]
-
Histamine H1 Receptor Antagonism: Contributes to sedative and antiemetic properties.[3]
-
Serotonin 5-HT2A Receptor Antagonism: May contribute to anxiolytic and anti-aggressive properties.[2]
-
Muscarinic Receptor Antagonism: Results in anticholinergic effects such as dry mouth and decreased gastrointestinal motility.[3]
Dose-Dependent Physiological Effects
The physiological effects of acepromazine are dose-dependent, though some studies suggest a ceiling effect for sedation at higher doses. The following table summarizes the observed pharmacodynamic effects in various laboratory animals.
Table 1: Summary of Acepromazine Pharmacodynamic Effects in Laboratory Animals
| Species | Dose | Route | Key Pharmacodynamic Effects | Reference |
| Dog | 10-100 µg/kg (cumulative) | IV | Decreased mean arterial pressure, stroke index, and arterial oxygen content. Mild to moderate sedation. No significant change in heart rate. | [6] |
| Dog | 0.025 - 0.1 mg/kg | IM | When combined with morphine, sedation quality improved compared to morphine alone, but increasing the acepromazine dose above 0.025 mg/kg did not further enhance sedation. | [7] |
| Dog | Low & High Doses | IV | EEG activity was not significantly altered. | [8] |
| Horse | 0.15 mg/kg | IV | Significant sedative effect. Decreased packed cell volume and blood pressure. Heart rate remained unchanged. | [9] |
| Horse | 0.09 mg/kg | IV, PO, SL | Sedation observed within 5 minutes (IV) or 15 minutes (PO, SL), with a duration of approximately 2 hours. Minimal changes in heart rate. | [10] |
| Rabbit | 0.5 mg/kg | IM | Produced significant effects on pulse, respiration, and body temperature, leading to sedation. | [11] |
| Camel | 0.1 mg/kg | IV | Rapid onset of mild to moderate sedation lasting for about 2 hours. Increased heart rate. | [12][13] |
| Mouse | 1-2 mg/kg | IP | Used as a sedative to reduce the amount of isoflurane needed for anesthesia during pupillary light reflex imaging. | [14] |
Experimental Protocol: Hemodynamic and Sedative Effects in Dogs
This protocol is based on a study investigating the dose-dependent hemodynamic and sedative effects of acepromazine in conscious dogs.[6]
-
Animals: Six healthy, adult, mixed-breed dogs (16.5 ± 5.0 kg).
-
Instrumentation: Dogs were instrumented with thermodilution and arterial catheters for hemodynamic and arterial blood gas evaluation.
-
Drug Administration: Acepromazine was administered intravenously in progressively increasing cumulative doses:
-
10 µg/kg (ACP10)
-
25 µg/kg (ACP25)
-
50 µg/kg (ACP50)
-
100 µg/kg (ACP100)
-
Each dose was given at 20-minute intervals.
-
-
Data Collection: Hemodynamic data and sedation scores were recorded at baseline and 20 minutes after each acepromazine dose.
-
Parameters Measured: Stroke index (SI), mean arterial pressure (MAP), arterial oxygen content (CaO2), cardiac index (CI), oxygen delivery index (DO2I), systemic vascular resistance index (SVRI), and heart rate. Sedation was scored based on a predefined scale.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The disposition of acepromazine varies considerably among species. It is generally characterized by rapid distribution and extensive metabolism.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of acepromazine in several laboratory animal species.
Table 2: Summary of Acepromazine Pharmacokinetic Parameters in Laboratory Animals
| Species | Dose | Route | Elimination Half-Life (t½) | Volume of Distribution (Vd) | Bioavailability (F) | Reference |
| Dog | 1.3-1.5 mg/kg | IV | 7.1 hours | - | - | [15] |
| Dog | 1.3-1.5 mg/kg | PO | 15.9 hours | - | ~20% | [15] |
| Horse | 0.3 mg/kg | IV | 184.8 minutes (~3.1 hours) | 6.6 L/kg | - | [9] |
| Horse | 0.09 mg/kg | IV | 5.16 ± 0.45 hours | - | - | [10] |
| Horse | 0.09 mg/kg | PO | 8.58 ± 2.23 hours | - | 55.1% | [10][16] |
| Horse | 0.09 mg/kg | SL | 6.70 ± 2.62 hours | - | - | [10] |
| Camel | 0.1 mg/kg | IV | Higher than horses | Higher than horses | - | [12] |
ADME Profile
-
Absorption: Oral bioavailability is relatively low in dogs (~20%) but higher in horses (~55%).[15][16] The drug is rapidly absorbed after oral administration in horses.[16]
-
Distribution: Acepromazine has a high volume of distribution, indicating extensive tissue uptake.[9] It is highly protein-bound (over 99% in horses).[9] Dogs with a mutation in the ABCB1 gene (MDR1) may have increased sensitivity due to altered distribution across the blood-brain barrier.[4][5]
-
Metabolism: The liver extensively metabolizes acepromazine.[5] In horses, the major urinary metabolite is 2-(1-hydroxyethyl) promazine sulfoxide (HEPS).[9][17] This metabolite is detectable in plasma and urine for a significantly longer period than the parent drug, making it a valuable forensic marker.[16][17]
-
Excretion: Metabolites are primarily excreted in the urine.[5][9] The parent drug, acepromazine, is quantifiable in plasma for only a few hours post-administration, while its metabolites can be detected for several days.[17]
Experimental Protocol: Pharmacokinetic Analysis in Horses
This protocol is based on a study investigating the pharmacokinetics of acepromazine following intravenous, oral, and sublingual administration in Thoroughbred horses.[10]
-
Animals: Fifteen exercised adult Thoroughbred horses.
-
Study Design: A crossover study design was likely employed, where each horse received all three treatments with a washout period in between.
-
Drug Administration: A single dose of 0.09 mg/kg acepromazine was administered via three different routes:
-
Intravenous (IV)
-
Oral (PO)
-
Sublingual (SL)
-
-
Sample Collection: Blood and urine samples were collected at time 0 (pre-administration) and at various time points for up to 72 hours post-administration.
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to analyze the concentrations of acepromazine and its two major metabolites, 2-(1-hydroxyethyl) promazine and 2-(1-hydroxyethyl) promazine sulfoxide, in the collected samples.
-
Data Analysis: The concentration-time data was used to perform pharmacokinetic modeling and calculate key parameters such as elimination half-life.
Conclusion
This compound is a pharmacologically complex drug with significant sedative, antiemetic, and cardiovascular effects. Its pharmacokinetics and pharmacodynamics exhibit considerable interspecies variation. A thorough understanding of its dose-dependent effects, metabolic pathways, and pharmacokinetic parameters in different laboratory animal models is crucial for its safe and effective use in veterinary medicine and for the development of new chemical entities with similar mechanisms of action. The detailed protocols and summarized data within this guide serve as a foundational resource for researchers in this field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 4. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]
- 5. Acepromazine - Wikipedia [en.wikipedia.org]
- 6. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 10. Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. readersinsight.net [readersinsight.net]
- 12. Frontiers | Pharmacokinetic, Clinical, and Myeloid Marker Responses to Acepromazine Sedation in Arabian Camels [frontiersin.org]
- 13. Pharmacokinetic, Clinical, and Myeloid Marker Responses to Acepromazine Sedation in Arabian Camels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [The pharmacokinetics and bioavailability of acepromazine in the plasma of dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acepromazine pharmacokinetics: a forensic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Molecular Targets and Signaling Pathways of Acepromazine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acepromazine maleate, a phenothiazine derivative, is a widely utilized neuroleptic agent in veterinary medicine, valued for its sedative, antiemetic, and anxiolytic properties. Its therapeutic effects are a consequence of its interaction with a multitude of central and peripheral nervous system receptors. This technical guide provides a comprehensive overview of the molecular targets of this compound and the intricate signaling pathways it modulates. The information presented herein is intended to support further research, drug development, and a deeper understanding of its pharmacological profile.
Molecular Targets of this compound
Acepromazine functions as a competitive antagonist at several G-protein coupled receptors (GPCRs). Its broad pharmacological profile stems from its affinity for dopamine, serotonin, alpha-adrenergic, histamine, and muscarinic receptors. The primary sedative and antipsychotic effects are attributed to its potent antagonism of dopamine D2 receptors.[1][2]
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of acepromazine for its various molecular targets is crucial for understanding its potency and potential for off-target effects. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors. Lower Ki values indicate a higher binding affinity.
Due to the limited availability of a complete binding profile for acepromazine in publicly accessible literature, the following table includes data for the structurally related and well-characterized phenothiazine antipsychotic, chlorpromazine, to provide a comparative and indicative pharmacological context. It is important to note that while structurally similar, variations in binding affinities between acepromazine and chlorpromazine are expected.
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |
| Dopamine D1 | Chlorpromazine | 15 | Human | [3] |
| Dopamine D2 | Chlorpromazine | 3.5 | Human | [3] |
| Dopamine D3 | Chlorpromazine | 7.5 | Human | [3] |
| Dopamine D4 | Chlorpromazine | 5.5 | Human | [3] |
| Serotonin 5-HT2A | Chlorpromazine | 2.0 | Human | [4] |
| Alpha-1 Adrenergic | Olanzapine (for comparison) | 9 | - | [5] |
| Histamine H1 | Olanzapine (for comparison) | 19 | - | [5] |
| Muscarinic M1 | Olanzapine (for comparison) | 70 | - | [5] |
Note: The primary therapeutic effects of acepromazine are linked to its high affinity for the Dopamine D2 receptor.
Signaling Pathways Modulated by this compound
The antagonism of its target receptors by acepromazine disrupts the normal downstream signaling cascades initiated by the endogenous ligands. These pathways are predominantly mediated by heterotrimeric G-proteins.
Dopamine D2 Receptor (Gi/o-Coupled) Signaling Pathway
The primary mechanism of action for acepromazine's sedative and tranquilizing effects is the blockade of dopamine D2 receptors.[1][2] These receptors are coupled to inhibitory G-proteins (Gi/o).
-
Mechanism of Action: When dopamine binds to the D2 receptor, the associated Gi protein is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7]
-
Effect of Acepromazine: By acting as an antagonist, acepromazine prevents dopamine from binding to the D2 receptor, thereby blocking the inhibition of adenylyl cyclase and maintaining higher levels of cAMP than would be present with dopamine agonism. This disruption of dopaminergic neurotransmission in key brain regions, such as the mesolimbic and mesocortical pathways, contributes to its neuroleptic effects.
References
Exploratory Studies of Acepromazine Maleate in Novel Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acepromazine maleate, a phenothiazine derivative, is a widely utilized sedative and tranquilizer in veterinary medicine. Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system, leading to a calming effect, muscle relaxation, and a reduction in spontaneous activity.[1] While its use in traditional companion animals and livestock is well-documented, there is a growing body of research exploring its application in a variety of novel animal models. This guide provides a comprehensive overview of these exploratory studies, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
Acepromazine's pharmacological effects are primarily attributed to its blockade of dopamine D2 receptors.[2] This action disrupts dopaminergic transmission in the brain, leading to sedation. However, acepromazine also interacts with other receptor systems, contributing to its broad range of effects and potential side effects. These include:
-
Alpha-1 Adrenergic Receptor Blockade: Causes vasodilation, which can lead to hypotension.[3]
-
Serotonin Receptor Blockade: May contribute to its anxiolytic and anti-aggressive properties.
-
Histamine H1 Receptor Blockade: Underlies its antiemetic effects.
-
Muscarinic Receptor Blockade: Can lead to anticholinergic effects such as dry mouth and decreased gastrointestinal motility.
Signaling Pathways
The sedative and tranquilizing effects of acepromazine are initiated by its antagonism of the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the simplified signaling cascade.
Experimental Protocols and Data in Novel Animal Models
The following sections detail the experimental use of this compound in various novel animal models, with a focus on providing clear protocols and summarizing quantitative data in tabular format.
Reptiles
Exploratory studies in reptiles have investigated acepromazine primarily in combination with other anesthetic agents to facilitate handling and minor procedures.
A study evaluated the effects of acepromazine in combination with propofol in juvenile Giant Amazon turtles.[4]
Experimental Protocol:
-
Animals: Twenty healthy juvenile turtles (1.0-1.5 kg) were divided into two groups of ten.
-
Pre-anesthetic: All turtles received this compound (0.5 mg/kg) via intramuscular (IM) injection into the thoracic limb.
-
Anesthetic Induction: 15 minutes after acepromazine administration, propofol was administered intravenously (IV) into the cervical vertebral sinus. Group 1 received 5 mg/kg of propofol, and Group 2 received 10 mg/kg.
-
Monitoring: Anesthetic parameters, including locomotion, muscle relaxation, and response to pain stimuli, were assessed at various time points post-injection.[5]
Quantitative Data Summary:
| Parameter | Group 1 (Acepromazine + Propofol 5 mg/kg) | Group 2 (Acepromazine + Propofol 10 mg/kg) | Reference |
| Acepromazine Dose (IM) | 0.5 mg/kg | 0.5 mg/kg | [4] |
| Onset of Sedation | Not specified for acepromazine alone | Not specified for acepromazine alone | [4] |
| Heart Rate | Remained relatively stable | Significant decrease observed at 60, 120, and 180 minutes post-propofol | [6] |
| Muscle Relaxation | Good | Excellent | [6] |
| Anesthetic Recovery | Faster | Slower | [6] |
Research in Caspian Pond turtles has explored acepromazine as part of an anesthetic cocktail with ketamine.[7]
Experimental Protocol:
-
Animals: Eighteen healthy adult turtles were divided into three groups of six.
-
Anesthetic Combination: One group received a combination of ketamine (120 mg/kg) and acepromazine (1 mg/kg) administered intramuscularly.
-
Monitoring: The onset time of anesthesia and the recovery time were recorded.[8]
Quantitative Data Summary:
| Parameter | Ketamine-Acepromazine Combination | Reference |
| Acepromazine Dose (IM) | 1 mg/kg | [7] |
| Onset of Anesthesia (males) | 73.67 ± 5.23 min | [7] |
| Onset of Anesthesia (females) | 64.67 ± 2.72 min | [7] |
| Recovery Time (males) | 51.16 ± 4.37 min | [7] |
| Recovery Time (females) | Not significantly different from other groups | [7] |
Avian Species
The use of acepromazine in avian species is varied, with dosages and effects differing significantly across species.
Studies in domestic ducks have evaluated acepromazine alone and in combination with other agents for sedation and anesthesia.[9][10]
Experimental Protocol:
-
Animals: Healthy adult domestic ducks were used.
-
Administration: Acepromazine was administered intramuscularly into the pectoral muscle.
-
Monitoring: Heart rate, respiratory rate, and sedative effects were recorded.[11]
Quantitative Data Summary:
| Parameter | Acepromazine (2 mg/kg IM) | Reference |
| Onset of Sedation | 0.6 ± 0.2 min | [10] |
| Heart Rate | Significant decrease | [9] |
| Respiratory Rate | Non-significant changes | [11] |
| Analgesia | Onset: 3.50 ± 0.20 min, Duration: 8.33 ± 1.05 min | [11] |
Research in pigeons has explored the intranasal route for acepromazine administration.[12]
Experimental Protocol:
-
Animals: Thirty healthy adult domesticated pigeons were divided into three groups.
-
Administration: Two groups received acepromazine intranasally at doses of 0.5 mg/kg and 1 mg/kg.
-
Monitoring: Onset and duration of sedation, heart rate, and blood oxygen saturation were recorded.[12]
Quantitative Data Summary:
| Parameter | Acepromazine (0.5 mg/kg IN) | Acepromazine (1 mg/kg IN) | Reference |
| Onset of Sedation | Fast | Fast | [12] |
| Duration of Sedation | Shorter | Longer and adequate for procedures | [12] |
| Heart Rate | No significant difference from control | No significant difference from control | [12] |
| Blood Oxygen Saturation | No significant difference from control | No significant difference from control | [12] |
Acepromazine is used in ratites for chemical restraint, often as a premedicant.[13]
Experimental Protocol:
-
Animals: Ostriches, emus, and rheas.
-
Administration: Acepromazine is typically administered intramuscularly as an initial sedative.
-
Dosage: A common dose for ostriches is 0.25 mg/kg IM.[13]
Quantitative Data Summary:
| Species | Acepromazine Dose (IM) | Notes | Reference |
| Ostrich | 0.25 mg/kg | Initial sedative, followed by an anesthetic agent after ~20 minutes. | [13] |
| Cassowary | 0.63 mg/kg | In combination with etorphine. | [14] |
Exotic Mammals
Recent studies have begun to characterize the pharmacokinetics and clinical effects of acepromazine in camels.[1][15]
Experimental Protocol:
-
Animals: Healthy adult Arabian camels.
-
Administration: Acepromazine was administered intravenously at a dose of 0.1 mg/kg.
-
Monitoring: Sedation scores, heart rate, respiratory rate, body temperature, and pharmacokinetic parameters were measured.[1]
Quantitative Data Summary:
| Parameter | Acepromazine (0.1 mg/kg IV) | Reference |
| Onset of Sedation | Within 10 minutes | [1] |
| Duration of Sedation | Persistent low-medium sedation for 2 hours | [1] |
| Average Sedation Score | 1.2 ± 0.61 | [1] |
| Heart Rate | Increased | [15] |
| Respiratory Rate | Slight changes | [15] |
| Body Temperature | Gradual decrease | [1] |
| Elimination Half-life (t1/2β) | 9.4 hours | [1] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate typical experimental workflows for studying the effects of acepromazine.
References
- 1. Pharmacokinetic, Clinical, and Myeloid Marker Responses to Acepromazine Sedation in Arabian Camels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]
- 3. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Anesthetic efficacy of ketamine–diazepam, ketamine–xylazine, and ketamine–acepromazine in Caspian Pond turtles (Mauremys caspica) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anesthetic efficacy of ketamine-diazepam, ketamine-xylazine, and ketamine-acepromazine in Caspian Pond turtles (Mauremys caspica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. poultrydvm.com [poultrydvm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. مقاله Clinical Evaluation over Intranasal Administration of Acepromazine and Diazepam in Pigeons (Columba livia domestica) [civilica.com]
- 13. Management of Ratites - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Frontiers | Pharmacokinetic, Clinical, and Myeloid Marker Responses to Acepromazine Sedation in Arabian Camels [frontiersin.org]
An In-depth Technical Guide on the Neuroleptic Effects of Acepromazine Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroleptic effects of acepromazine maleate, a phenothiazine derivative widely used in veterinary medicine as a tranquilizer and sedative. This document delves into its core mechanism of action, receptor binding profile, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize its neuroleptic properties are also provided.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary neuroleptic effects of this compound stem from its potent antagonism of dopamine D2 receptors in the central nervous system.[1][2][3][4] By blocking these receptors, particularly in the mesolimbic and mesocortical pathways, acepromazine reduces dopaminergic neurotransmission. This action is believed to be the foundation of its sedative, anti-anxiety, and antipsychotic-like properties.[1][2][4] The blockade of D2 receptors in the chemoreceptor trigger zone of the medulla oblongata also contributes to its antiemetic effects.[5]
Acepromazine's interaction with D2 receptors is a key determinant of its neuroleptic potency. The affinity of a compound for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Multi-Receptor Binding Profile
Beyond its primary action at D2 receptors, acepromazine exhibits a broad pharmacological profile, acting as an antagonist at several other neurotransmitter receptors. This multi-receptor activity contributes to both its therapeutic effects and its side-effect profile.[1][3][6]
Table 1: Receptor Binding Affinities (Ki values) of Acepromazine and Comparative Antipsychotics (in nM)
| Receptor | Acepromazine (Ki, nM) | Chlorpromazine (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D2 | Data not available | 1.2 | 1.5 |
| Serotonin 5-HT2A | Data not available | 3.2 | 50 |
| Alpha-1 Adrenergic | Data not available | 2.1 | 6.0 |
| Histamine H1 | Data not available | 1.0 | 500 |
| Muscarinic M1 | Data not available | 13 | 5000 |
Serotonin 5-HT2A Receptor Antagonism
Acepromazine also acts as an antagonist at serotonin 5-HT2A receptors.[6][7] This action may contribute to its anxiolytic and sedative effects and potentially mitigate some of the extrapyramidal side effects associated with potent D2 receptor blockade.[6]
Alpha-1 Adrenergic Receptor Antagonism
Blockade of alpha-1 adrenergic receptors is a prominent feature of acepromazine's pharmacology and is responsible for its vasodilatory and hypotensive effects.[1][2][8] This action can be a significant clinical consideration, particularly in hemodynamically unstable patients.
Histamine H1 Receptor Antagonism
Acepromazine's sedative and anti-allergic properties are, in part, due to its antagonism of histamine H1 receptors.[1][9]
Muscarinic Acetylcholine Receptor Antagonism
Acepromazine exhibits weaker antagonistic activity at muscarinic cholinergic receptors, which can lead to anticholinergic side effects such as dry mouth and urinary retention.[1]
Signaling Pathways
The antagonism of these G-protein coupled receptors by acepromazine initiates a cascade of intracellular signaling events.
Experimental Protocols
The following sections detail methodologies for key experiments used to characterize the neuroleptic effects of this compound.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol determines the binding affinity (Ki) of acepromazine for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
Workflow:
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing dopamine D2 receptors (e.g., rat striatum or transfected cell lines) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Assay: In a multi-well plate, combine the membrane preparation, a fixed concentration of a D2 receptor radioligand (e.g., [³H]-spiperone), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the acepromazine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of acepromazine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine Release
This protocol measures the effect of acepromazine on extracellular dopamine levels in specific brain regions of freely moving animals.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized animal.
-
Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal dopamine concentration.
-
Drug Administration: Administer this compound (e.g., systemically or locally through the probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of acepromazine on dopamine release.
Conditioned Avoidance Response (CAR) Test
The CAR test is a behavioral assay used to screen for antipsychotic-like activity. It assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Logical Relationship:
Methodology:
-
Apparatus: Use a two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.
-
Training: Place a rodent in one compartment. Present a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 10 seconds), followed by the presentation of an unconditioned stimulus (US), a mild foot shock, through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment during the US presentation (escape response). Repeat this for a set number of trials.
-
Testing: Administer this compound or a vehicle control to the trained animals. After a specified pretreatment time, place the animal back in the shuttle box and run a series of test trials.
-
Data Collection: Record the number of avoidance responses, escape responses, and failures to respond for each animal.
-
Data Analysis: Compare the performance of the acepromazine-treated group to the control group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Conclusion
This compound exerts its primary neuroleptic effects through the antagonism of dopamine D2 receptors. However, its complex pharmacological profile, involving interactions with serotonergic, adrenergic, histaminergic, and muscarinic receptors, contributes to its overall clinical effects and potential side effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the neuroleptic properties of acepromazine and other novel antipsychotic compounds. Further research to obtain specific quantitative binding data for acepromazine at all its relevant targets is warranted to provide a more complete understanding of its mechanism of action.
References
- 1. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Acepromazine - Wikipedia [en.wikipedia.org]
- 4. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. SMPDB [smpdb.ca]
The Impact of Acepromazine Maleate on Baseline Physiological Parameters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acepromazine maleate, a phenothiazine derivative, is a widely utilized tranquilizer and sedative in veterinary medicine. Its primary mechanism of action involves the antagonism of dopamine D2 receptors and alpha-1 adrenergic receptors in the central nervous system, leading to a range of physiological effects.[1][2][3][4] This technical guide provides an in-depth analysis of the impact of this compound on baseline physiological parameters in various animal species. It summarizes quantitative data from multiple studies, outlines detailed experimental protocols for assessing these effects, and visually represents the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and veterinary pharmacology.
Introduction
This compound is a neuroleptic agent that induces sedation, muscle relaxation, and a reduction in spontaneous activity.[2] Beyond its tranquilizing effects, acepromazine exerts significant influence on the cardiovascular, respiratory, and thermoregulatory systems.[5] A thorough understanding of these effects is critical for its safe and effective clinical application, as well as for the development of novel sedatives and anesthetics. This guide will systematically explore the multifaceted physiological impact of this compound.
Mechanism of Action
Acepromazine's physiological effects are primarily attributable to its potent antagonism of two key receptor types:
-
Dopamine (D2) Receptors: By blocking D2 receptors in the brain, acepromazine produces its characteristic tranquilizing and antiemetic effects.[1][4] This dopaminergic blockade is central to its sedative properties.[4]
-
Alpha-1 Adrenergic Receptors: Antagonism of alpha-1 adrenergic receptors on vascular smooth muscle leads to vasodilation and a subsequent decrease in blood pressure (hypotension).[1][4] This is a prominent cardiovascular effect of the drug.
Additionally, acepromazine exhibits antihistaminic and anticholinergic properties, contributing to its overall physiological profile.[4][5]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Impact on Physiological Parameters
The administration of this compound induces consistent and dose-dependent alterations in several key physiological parameters.
Cardiovascular System
The most significant cardiovascular effect of acepromazine is hypotension, resulting from the blockade of alpha-1 adrenergic receptors.[1][5] This can be accompanied by changes in heart rate, which may vary depending on the species and individual physiological state. In some cases, a reflex tachycardia may be observed in response to the drop in blood pressure. However, bradycardia is also a possible outcome.[5] Studies in dogs have shown that acepromazine can decrease mean arterial pressure, stroke index, and cardiac index.[6][7]
| Parameter | Species | Dosage | Route | Change from Baseline | Reference |
| Mean Arterial Pressure | Dog | 10-100 µg/kg | IV | Significant Decrease (up to 17%) | [6] |
| Sheep | 0.05 mg/kg | IM | Decrease | ||
| Horse | 0.15 mg/kg | IV | Significant Decrease | ||
| Heart Rate | Dog | 10-100 µg/kg | IV | No Significant Change | [6] |
| Horse | 0.15 mg/kg | IV | Unchanged | [8] | |
| Chamois | Not Specified | IM | No Significant Difference | [9] | |
| Cardiac Output | Dog | 0.1 mg/kg | IV | Decrease | [7] |
| Stroke Index | Dog | 10-100 µg/kg | IV | Significant Decrease (up to 16%) | [6] |
Respiratory System
Acepromazine typically causes a dose-dependent decrease in respiratory rate.[5] However, in healthy animals, this effect is generally mild and not clinically significant at standard therapeutic doses. Arterial blood gas tensions and pH usually remain within the normal range.[8]
| Parameter | Species | Dosage | Route | Change from Baseline | Reference |
| Respiratory Rate | Dog | Not Specified | Not Specified | Decreased | [5] |
| Horse | Not Specified | Not Specified | Decreased | ||
| Arterial Blood Gas | Horse | 0.15 mg/kg | IV | No Noticeable Change |
Thermoregulation
Acepromazine can impair thermoregulatory ability, potentially leading to either hypothermia or hyperthermia.[5] This is due to its effects on the central nervous system and peripheral vasodilation, which can increase heat loss.
| Parameter | Species | Dosage | Route | Change from Baseline | Reference |
| Body Temperature | Chamois | Not Specified | IM | Lower and Stabilized Earlier | [9] |
Hematology
A notable effect of acepromazine is a dose-dependent decrease in hematocrit (packed cell volume).[5] This is thought to be due to the sequestration of red blood cells in the spleen. This effect can be significant, with decreases of up to 50% reported in horses.[5]
| Parameter | Species | Dosage | Route | Change from Baseline | Reference |
| Packed Cell Volume | Horse | 0.15 mg/kg | IV | Decrease (up to 20%) | [8] |
| Dog | Not Specified | Not Specified | Dose-dependent Decrease | [5] |
Experimental Protocols
The following provides a generalized, detailed methodology for assessing the impact of this compound on baseline physiological parameters in a canine model.
Animal Model and Housing
-
Species: Healthy adult Beagle dogs.
-
Number: A minimum of six animals per treatment group is recommended to achieve statistical power.
-
Health Status: All animals should undergo a thorough physical examination and be free from systemic disease prior to inclusion in the study.[10]
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and provided with ad libitum access to food and water. A suitable acclimation period is necessary before the commencement of the study.
Instrumentation and Baseline Data Collection
-
Catheterization: Under light sedation, place a catheter in a peripheral artery (e.g., dorsal pedal) for direct blood pressure monitoring and arterial blood sampling. A thermodilution catheter can be placed for the measurement of cardiac output.[6]
-
Baseline Measurements: After a stabilization period, record baseline physiological parameters for a minimum of 20-30 minutes. These should include:
-
Heart Rate (beats/min)
-
Systolic, Diastolic, and Mean Arterial Pressure (mmHg)
-
Respiratory Rate (breaths/min)
-
Rectal Temperature (°C)
-
Arterial Blood Gases (PaO2, PaCO2) and pH
-
Cardiac Output (L/min)
-
Packed Cell Volume (%)
-
Drug Administration and Post-Treatment Monitoring
-
Drug Administration: Administer this compound intravenously at the desired dose(s). A control group should receive an equivalent volume of saline.
-
Continuous Monitoring: Continuously record cardiovascular parameters.
-
Timed Data Collection: Collect all physiological parameters at predetermined time points post-administration (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Sedation Scoring: At each time point, assess the level of sedation using a validated scoring system.
Data Analysis
-
Transform raw data to percentages of the pre-acepromazine control values.
-
Utilize appropriate statistical tests, such as a one-way repeated-measures ANOVA, to compare data over time and between treatment groups.[11] A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing physiological effects.
Conclusion
This compound exerts a predictable and significant impact on the baseline physiological parameters of animals. Its primary effects include a reduction in blood pressure, a decrease in respiratory rate, potential alterations in thermoregulation, and a decrease in hematocrit. These effects are a direct consequence of its antagonism of dopamine and alpha-1 adrenergic receptors. A thorough understanding of these physiological changes, quantified through rigorous experimental protocols, is essential for the safe and effective use of acepromazine in clinical and research settings. The data and methodologies presented in this guide provide a foundational resource for professionals in the field of veterinary pharmacology and drug development.
References
- 1. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]
- 2. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acepromazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 5. This compound for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 6. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiorespiratory effects of this compound and buprenorphine hydrochloride in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of acepromazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of acepromazine on the stress response in Southern chamois (Rupicapra pyrenaica) captured by means of drive-nets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
initial screening of acepromazine maleate for behavioral research
An In-depth Technical Guide to the Initial Screening of Acepromazine Maleate for Behavioral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a phenothiazine derivative, is a neuroleptic agent widely utilized in veterinary medicine as a sedative and tranquilizer.[1][2] Its primary application is in the chemical restraint of animals and as a pre-anesthetic agent.[2] Understanding its behavioral effects is crucial for its safe and effective use in research settings. This guide provides a comprehensive overview of the initial screening protocols for this compound, focusing on its mechanism of action, behavioral assessment methodologies, and data interpretation.
The primary behavioral effects of acepromazine are attributed to its potent antagonism of post-synaptic D2 dopamine receptors.[1][3][4] It also interacts with a range of other receptor systems, including α1-adrenergic, histamine H1, and muscarinic acetylcholine receptors, contributing to its broad pharmacological profile.[1][4][5][6]
Mechanism of Action
Acepromazine's sedative and tranquilizing effects stem from its multi-receptor antagonist activity within the central nervous system.[4][6]
-
Dopamine D2 Receptor Antagonism: This is the principal mechanism for its neuroleptic effects.[1][3] By blocking D2 receptors in the brain, acepromazine reduces spontaneous motor activity and produces a calming effect.[4][7]
-
Alpha-1 Adrenergic Receptor Antagonism: This action leads to peripheral vasodilation, which can cause hypotension, a significant side effect.[4][5]
-
Histamine H1 Receptor Antagonism: Contributes to the sedative and antiemetic properties of the drug.[4][6]
-
Muscarinic Acetylcholine Receptor Antagonism: This leads to anticholinergic effects such as dry mouth and decreased gastrointestinal motility.[4][6]
The interplay of these receptor interactions defines the behavioral and physiological outcomes of acepromazine administration.
Experimental Protocols for Behavioral Screening
A typical initial screening of acepromazine involves a battery of tests to characterize its effects on sedation, anxiety, and motor coordination. Rodent models, such as mice and rats, are commonly used.
General Experimental Workflow
The workflow for behavioral screening ensures consistency and minimizes confounding variables.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-related behavior.[8][9][10]
-
Objective: To measure changes in horizontal movement, vertical movement (rearing), and exploratory behavior in a novel environment.
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking systems (e.g., infrared beams or video tracking). The arena is typically divided into a central and a peripheral zone.
-
Methodology:
-
Animals: Adult male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Drug Administration: Acepromazine (e.g., 1-5 mg/kg) or a vehicle control is administered intraperitoneally (IP) 30-60 minutes prior to testing.[11]
-
Procedure: Each animal is placed in the center of the open field, and its activity is recorded for a set duration (e.g., 5-10 minutes).
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
Defecation boli (an indicator of emotionality).
-
-
Elevated Plus Maze (EPM)
The EPM is a widely validated test for assessing anxiety-like behavior in rodents.[8][9][12][13] Anxiolytic compounds typically increase exploration of the open arms.[14]
-
Objective: To evaluate anxiety by measuring the animal's tendency to explore open, elevated arms versus enclosed arms.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms of equal dimensions.
-
Methodology:
-
Animals: As per OFT.
-
Drug Administration: Similar dosing and timing as in the OFT.
-
Procedure: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.
-
Parameters Measured:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total arm entries (as a measure of overall activity).
-
Ethological measures like head dips and stretched-attend postures.[13]
-
-
Light-Dark Box (LDB) Test
The LDB test also assesses anxiety-like behavior based on the innate aversion of rodents to brightly illuminated areas.[8][9][10]
-
Objective: To measure anxiety by quantifying the time spent in a brightly lit compartment versus a dark, enclosed one.
-
Apparatus: A two-compartment box with one compartment brightly illuminated and the other dark, connected by an opening.
-
Methodology:
-
Animals: As per OFT.
-
Drug Administration: Similar dosing and timing as in the OFT.
-
Procedure: The animal is placed in the light compartment, and its movement between the two compartments is recorded for a specified period (e.g., 5-10 minutes).
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
-
Data Presentation
The following tables summarize the expected quantitative outcomes from the initial behavioral screening of acepromazine in rodents. Dosages are illustrative and may require optimization based on species and strain.
Table 1: Effects of Acepromazine in the Open Field Test (OFT)
| Parameter | Vehicle Control (Expected) | Acepromazine (1-5 mg/kg IP) (Expected Effect) | Interpretation |
| Total Distance Traveled (cm) | High | ↓ (Significant Decrease) | Sedation, decreased locomotor activity. |
| Time in Center Zone (s) | Moderate | ↔ or ↓ | Lack of anxiolytic effect or general sedation masking exploration. |
| Center Zone Entries | Moderate | ↓ | Reduced exploratory behavior. |
| Rearing Frequency | High | ↓ (Significant Decrease) | Sedation, reduced exploratory behavior. |
Table 2: Effects of Acepromazine in the Elevated Plus Maze (EPM)
| Parameter | Vehicle Control (Expected) | Acepromazine (1-5 mg/kg IP) (Expected Effect) | Interpretation |
| % Time in Open Arms | Low (~10-20%) | ↔ or ↓ | Not a primary anxiolytic; sedation may reduce overall exploration. |
| % Open Arm Entries | Low (~20-30%) | ↔ or ↓ | Reduced exploratory drive due to sedation. |
| Total Arm Entries | High | ↓ (Significant Decrease) | General decrease in locomotor activity. |
Table 3: Effects of Acepromazine in the Light-Dark Box (LDB) Test
| Parameter | Vehicle Control (Expected) | Acepromazine (1-5 mg/kg IP) (Expected Effect) | Interpretation |
| Time in Light Compartment (s) | Low | ↔ or ↓ | Lack of anxiolytic effect. |
| Transitions | High | ↓ (Significant Decrease) | Reduced locomotor and exploratory activity. |
Pharmacokinetics and Considerations
The pharmacokinetic profile of acepromazine influences the design of behavioral studies. It is metabolized by the liver and has a relatively long duration of action, typically 4 to 8 hours.[15][16] The elimination half-life can vary significantly between species, being approximately 3 hours in horses and potentially longer in canines.[1] These factors must be considered when determining dosing intervals and study durations.
Adverse effects can include hypotension, particularly at higher doses, due to its alpha-1 adrenergic antagonism.[2][5] Paradoxical reactions, such as excitement or aggression, have been reported, though they are less common.[2][5]
Conclusion
The initial behavioral screening of this compound in rodent models primarily characterizes it as a potent sedative, significantly reducing locomotor and exploratory activity. Standard behavioral tests like the OFT, EPM, and LDB will consistently show a decrease in overall movement. While it is used to calm anxious animals, these screening models may not demonstrate a classic anxiolytic profile (e.g., increased exploration of aversive zones) due to the overwhelming sedative effects. Researchers should be mindful of its complex pharmacology, including its cardiovascular effects and potential for paradoxical reactions, when designing and interpreting behavioral studies. This guide provides a foundational framework for conducting a thorough and well-controlled initial screening of acepromazine for behavioral research.
References
- 1. Acepromazine - Wikipedia [en.wikipedia.org]
- 2. Acepromazine | VCA Animal Hospitals [vcahospitals.com]
- 3. Acepromazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 5. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. jetir.org [jetir.org]
- 9. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 12. Screening of Anxiolytics | PPTX [slideshare.net]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.ctfassets.net [assets.ctfassets.net]
- 16. Veterinary Partner - VIN [veterinarypartner.vin.com]
In-Depth Technical Guide: The Effects of Acepromazine Maleate on the Central Nervous System in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acepromazine maleate, a phenothiazine derivative, is a neuroleptic agent widely utilized in veterinary medicine for its sedative and tranquilizing properties. Its effects on the central nervous system (CNS) are complex, stemming from its interaction with a variety of neurotransmitter systems. This technical guide provides a comprehensive overview of the CNS effects of acepromazine in rodents, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and neuroscience.
Introduction
Acepromazine exerts its primary influence on the CNS by acting as an antagonist at multiple receptor sites, leading to a range of behavioral and physiological effects.[1][2][3][4] Its clinical utility as a sedative and pre-anesthetic agent is well-established; however, a detailed understanding of its dose-dependent effects on specific CNS functions in rodent models is crucial for preclinical research and development. This guide synthesizes available data on acepromazine's impact on locomotor activity, anxiety-like behaviors, and extrapyramidal symptoms, and delves into its neurochemical sequelae.
Mechanism of Action and Signaling Pathways
Acepromazine's broad spectrum of effects is a direct consequence of its ability to block several key neurotransmitter receptors in the CNS.[1][2][4] The primary mechanism involves the antagonism of dopamine receptors, particularly the D2 subtype, which is central to its sedative and antipsychotic-like properties.[4] Additionally, its interaction with serotonin, histamine, adrenergic, and muscarinic receptors contributes to its overall pharmacological profile.[1][2]
Dopaminergic System
Acepromazine is a potent antagonist of dopamine receptors (D1, D2, D3, and D4).[1][2] Blockade of D2 receptors in the mesolimbic and nigrostriatal pathways is believed to be the principal mechanism underlying its sedative and motor-depressant effects.
Serotonergic System
Acepromazine also exhibits antagonistic activity at serotonin 5-HT1 and 5-HT2 receptors.[1][2] This interaction may contribute to its anxiolytic and anti-aggressive properties, while also potentially mitigating some of the extrapyramidal side effects associated with potent D2 blockade.
Behavioral Effects in Rodents
Sedation and Locomotor Activity
Acepromazine induces a dose-dependent decrease in spontaneous locomotor activity in rodents. This sedative effect is a hallmark of its CNS depressant action.
Table 1: Effects of Acepromazine on Sedation and Anesthesia in Rodents
| Species | Dose (mg/kg) | Route | Observation | Outcome | Reference |
| Mouse | 5 | i.p. | Recovery from anesthesia | Prolonged recovery; minimal to no full recovery within 60 min | [5] |
| Mouse | 2-3 | i.p. | Anesthetic cocktail component | Extends anesthesia time when combined with ketamine/xylazine | [6] |
| Rat | 0.5-3 | i.p. | Anesthetic cocktail component | Extends anesthesia time when combined with ketamine/xylazine | [6] |
| Rat | 0.75 | i.p. | Anesthetic cocktail component | Used in combination with ketamine and xylazine | [7] |
Experimental Protocol: Open Field Test
The open field test is a common method to assess general locomotor activity and exploratory behavior in rodents.
-
Apparatus: A square arena (e.g., 40x40x30 cm) with the floor divided into equal squares. The arena is typically made of a non-porous material for easy cleaning.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer acepromazine or vehicle at the desired dose and route.
-
Place the animal in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 10-30 minutes) using an automated tracking system or by manual observation.
-
Parameters measured include total distance traveled, number of line crossings, and time spent in the center versus the periphery of the arena.
-
-
Data Analysis: Compare the activity parameters between the acepromazine-treated and control groups using appropriate statistical tests.
Anxiety-Like Behavior
The impact of acepromazine on anxiety-like behavior in rodents is complex and may be dose-dependent. While it is used for its calming effects, some evidence suggests it may not be a pure anxiolytic and can sometimes exacerbate anxiety.[8] Standard behavioral assays are used to evaluate these effects.
Experimental Protocol: Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly lit areas.
-
Apparatus: A two-compartment box with a smaller, dark compartment and a larger, illuminated compartment, connected by an opening.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer acepromazine or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a set time (e.g., 5-10 minutes).
-
Record the time spent in each compartment, the latency to enter the dark compartment, and the number of transitions between compartments.
-
-
Data Analysis: Anxiolytic-like effects are indicated by an increase in the time spent in the light compartment and the number of transitions.
Catalepsy
Catalepsy, a state of motor immobility and waxy flexibility, is a well-documented extrapyramidal side effect of dopamine D2 receptor antagonists.
Table 2: Effects of Haloperidol (a comparator D2 antagonist) on Catalepsy in Rats
| Drug | Dose (mg/kg) | Route | Observation | Outcome | Reference |
| Haloperidol | 1 and 2 | i.p. | Latency to descend from a bar | Significantly increased time on the bar compared to vehicle | [9] |
Experimental Protocol: Bar Test for Catalepsy
-
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm) above a flat surface.
-
Procedure:
-
Administer acepromazine or a positive control (e.g., haloperidol) at various doses.
-
At set time points after injection, gently place the animal's forepaws on the bar.
-
Measure the latency for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: A dose-dependent increase in the latency to descend is indicative of a cataleptic effect.
Neurochemical Effects in Rodents
Acepromazine's antagonism of various receptors leads to downstream changes in neurotransmitter levels and metabolism in different brain regions.
Dopamine Metabolism
By blocking dopamine receptors, acepromazine can lead to a compensatory increase in dopamine turnover, reflected by changes in the levels of its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
Experimental Protocol: In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
-
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.
-
Administer acepromazine and continue to collect samples at regular intervals.
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare changes over time between treated and control groups.
Toxicological Profile in Rodents
Understanding the toxicological profile of acepromazine is essential for its safe use in research.
Table 3: Acute Toxicity of this compound in Mice
| Route of Administration | LD50 (mg/kg) | Reference |
| Intravenous | 61.37 | [10] |
| Subcutaneous | 130.5 | [10] |
| Oral | 256.8 | [10] |
Conclusion
This compound exerts a wide range of effects on the central nervous system of rodents, primarily through its antagonism of dopamine and other neurotransmitter receptors. This guide has provided a summary of the quantitative data available on its sedative, anxiolytic-like, and cataleptic effects, along with detailed experimental protocols for their assessment. The provided signaling pathway and experimental workflow diagrams offer a visual representation of its mechanism of action and the methodologies used in its study. Further research is warranted to generate more comprehensive dose-response data for its various behavioral and neurochemical effects to better inform its use in preclinical models.
References
- 1. SMPDB [smpdb.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acepromazine - Wikipedia [en.wikipedia.org]
- 5. Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 7. utoledo.edu [utoledo.edu]
- 8. How do tranquilizing agents selectively inhibit conditioned avoidance responding? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
A Historical Perspective on the Research Use of Acepromazine Maleate: An In-depth Technical Guide
Introduction
Acepromazine maleate, a phenothiazine derivative, has a rich and evolving history in both human and veterinary medicine. Initially developed in the 1950s as an antipsychotic for human use, its journey has seen a significant transition into the realm of animal health, where it remains a widely utilized sedative and tranquilizer.[1][2][3][4][5] This technical guide provides a comprehensive historical perspective on the research use of this compound, detailing its discovery, early applications, the evolution of its scientific understanding, and its current standing in veterinary research and practice.
Acepromazine belongs to the phenothiazine class of drugs, which were first synthesized in the late 19th century. However, their therapeutic potential was not realized until the mid-20th century with the development of chlorpromazine, the prototype for this class of antipsychotic agents.[6][7] Attempts to modify phenothiazine derivatives to enhance their central nervous system activity led to the synthesis of acepromazine.[6] While its use in human medicine was short-lived due to a lack of significant therapeutic effects and the emergence of more effective antipsychotics, its value in veterinary medicine was quickly recognized.[3][4][5]
Early Research and Applications: The Dawn of a Veterinary Tranquilizer
The late 1950s and 1960s marked the entry of acepromazine into veterinary practice.[8] Early research focused on its utility as a tranquilizer and preanesthetic agent to calm and manage animals during examination, treatment, and surgical procedures.[1][2][9] Its ability to induce sedation and muscle relaxation without a significant hypnotic effect was a key advantage.[9]
Initial investigations into its mechanism of action identified its depressant effect on the central nervous system.[8][9] Researchers discovered that acepromazine acts as a dopamine antagonist, blocking postsynaptic dopamine receptors in the brain.[8][10][11] This dopaminergic blockade was identified as the primary reason for its sedative and tranquilizing effects.[2][10][11]
Early studies also began to characterize its side effects. One of the most noted effects was hypotension due to peripheral vasodilation, a consequence of its alpha-adrenergic blocking properties.[3][11] A significant and long-standing area of concern that emerged from early research was its potential to lower the seizure threshold, leading to a relative contraindication for its use in animals with a history of epilepsy.[2][12] This was based on studies with other phenothiazines, like chlorpromazine, in the 1950s.[2]
Evolution of Scientific Understanding: Pharmacokinetics, Controversies, and Combinations
The latter half of the 20th century saw more sophisticated research into the pharmacokinetics and pharmacodynamics of acepromazine in various species. Studies in horses, for instance, detailed its biphasic concentration decay pattern after intravenous administration, with a rapid initial distribution phase followed by a slower elimination phase.[13][14][15] Research also identified its primary metabolite, hydroxyethylpromazine sulfoxide.[3]
A pivotal development in the understanding of acepromazine was the re-evaluation of its effect on the seizure threshold. Several retrospective studies in dogs conducted in the early 2000s challenged the long-held belief that it was strictly contraindicated in epileptic animals.[12][16][17][18][19] These studies found no significant correlation between the clinical administration of acepromazine and the incidence of seizures in dogs with a history of seizure disorders.[12][16] In some cases, it was even associated with a decrease in seizure activity.[12][17][18] This body of research has led to a more nuanced understanding and judicious use of acepromazine in this patient population.
The research also explored the benefits of using acepromazine in combination with other drugs, particularly opioids, to produce a state of neuroleptanalgesia.[1][2] This combination enhances both the sedative effects of acepromazine and the analgesic properties of the opioid, allowing for lower doses of each drug and a more balanced anesthetic protocol.[1][2]
Contemporary Research and Modern Applications
Current research continues to refine the understanding of acepromazine's physiological effects. Studies have provided detailed insights into its cardiovascular impact, confirming its hypotensive effects and noting its potential to decrease cardiac output in some instances.[20] Its vasodilatory properties have been harnessed for therapeutic purposes, such as in the treatment of laminitis in horses to increase blood flow to the distal limb.[3][21]
Modern research also acknowledges breed-specific sensitivities. For example, Boxers can have a profound hypotensive reaction to acepromazine, leading to recommendations for reduced doses or avoidance in this breed.[3] The erratic absorption of acepromazine in cats has also been a subject of study.[3]
The antiemetic properties of acepromazine, resulting from its dopamine receptor blockade, are well-established and continue to be a valuable clinical application.[2]
Quantitative Data
The following tables summarize key quantitative data from various research studies on this compound.
Table 1: Recommended Dosages in Select Species
| Species | Route of Administration | Dosage Range | Reference |
| Dogs | Oral | 0.25-1.0 mg/lb | [9] |
| Dogs | IV/IM | 0.005-0.07 mg/kg | [12] |
| Cats | Oral | 0.5 mg/kg | [22] |
| Horses | IV | 0.15 mg/kg | [13][14][15] |
Table 2: Pharmacokinetic Parameters in Horses (0.15 mg/kg IV)
| Parameter | Value | Reference |
| Distribution Half-Life (α-phase) | < 3 minutes | [13][14][15] |
| Elimination Half-Life (β-phase) | 50-150 minutes | [13][14][15] |
| Peak CNS Effects | 20 minutes post-administration | [13][14][15] |
| Peak Hemodynamic Effects | 100 minutes post-administration | [13][14][15] |
Table 3: Reported Physiological Effects in Research Studies
| Species | Effect | Magnitude of Change | Reference |
| Horses | Packed Cell Volume (PCV) | Decrease up to 20% | [13][14][15] |
| Horses | Blood Pressure (Systolic, Diastolic, Mean) | Significant Decrease | [13][14][15] |
| Dogs | Mean Arterial Pressure (MAP) | Decrease up to 17% | [20] |
| Dogs | Stroke Index (SI) | Decrease up to 16% | [20] |
| Dogs | Arterial Oxygen Content (CaO2) | Decrease up to 21% | [20] |
Experimental Protocols
Protocol 1: Evaluation of Sedative Efficacy of Oral Acepromazine in Dogs (Adapted from a 2014 study)
-
Objective: To evaluate the sedation efficiency of orally administered acepromazine in healthy dogs.
-
Animals: Eight healthy dogs.
-
Methodology:
-
A baseline sedation score was established for each dog using a predefined scoring system.
-
This compound (injectable form) was mixed with syrup and administered orally to each dog at a dosage of 0.5 mg/kg.
-
The dogs were observed, and sedation scores were recorded at 5, 10, 25, 40, 90, 120, and 180 minutes post-administration.
-
The level of sedation at each time point was compared to the baseline score to determine the significance of the sedative effect.
-
Any adverse effects were noted throughout the observation period.[22]
-
Protocol 2: Investigation of Hemodynamic Effects of Intravenous Acepromazine in Horses (Adapted from a 1994 study)
-
Objective: To study the pharmacokinetics and pharmacodynamics of intravenously administered acepromazine in horses.
-
Animals: Healthy horses.
-
Methodology:
-
A specific and sensitive reverse-phase high-performance liquid chromatographic assay with electrochemical detection was used to measure plasma concentrations of acepromazine.
-
Acepromazine was administered intravenously at a dosage of 0.15 mg/kg of body weight.
-
Blood samples were collected at various time points to determine the pharmacokinetic profile, including distribution and elimination half-lives.
-
Physiological parameters, including blood pressure (systolic, diastolic, and mean), heart rate, packed cell volume (PCV), and respiratory function, were monitored before and after drug administration.
-
Sedation levels were assessed based on posture and alertness.
-
The relationship between plasma acepromazine concentration and the observed pharmacodynamic effects was analyzed.[13][14][15]
-
Visualizations
Caption: Primary signaling pathways of this compound.
Caption: Experimental workflow for sedative efficacy study.
Caption: Logical flow of the acepromazine and seizure risk debate.
Conclusion
The history of this compound in research is a testament to the dynamic nature of pharmacology and veterinary medicine. From its origins as a human antipsychotic to its widespread adoption as a veterinary tranquilizer, its journey has been marked by continuous scientific inquiry. Early research established its fundamental mechanism of action and clinical utility, while later investigations have refined our understanding of its pharmacokinetics, challenged long-standing contraindications, and optimized its use in various clinical settings. Today, acepromazine remains an important tool in the veterinarian's armamentarium, with a rich history of research providing a solid foundation for its safe and effective application.
References
- 1. avys.omu.edu.tr [avys.omu.edu.tr]
- 2. Sedatives and Tranquilizers | Veterian Key [veteriankey.com]
- 3. Acepromazine - Wikipedia [en.wikipedia.org]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. poison.org [poison.org]
- 6. britannica.com [britannica.com]
- 7. vetscraft.com [vetscraft.com]
- 8. This compound [sitem.herts.ac.uk]
- 9. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 10. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and pharmacodynamics of acepromazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 15. madbarn.com [madbarn.com]
- 16. researchgate.net [researchgate.net]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. jaaha [jaaha.kglmeridian.com]
- 19. meridian.allenpress.com [meridian.allenpress.com]
- 20. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Acepromazine Maleate Sedation in Laboratory Mice and Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of acepromazine maleate as a sedative agent in laboratory mice and rats. The following information is intended to guide researchers in the safe and effective application of acepromazine for various experimental needs, from mild tranquilization to its inclusion in anesthetic cocktails for surgical procedures.
Introduction
This compound is a phenothiazine derivative commonly used in veterinary medicine as a tranquilizer and sedative.[1] In the laboratory setting, it is a valuable tool for chemical restraint, pre-anesthetic medication, and as a component of balanced anesthesia protocols for rodents.[2] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system, leading to sedation, muscle relaxation, and a reduction in spontaneous activity.[3][4][5] Acepromazine also exhibits effects at other receptors, including alpha-adrenergic, histaminergic, and muscarinic receptors, which contribute to its overall pharmacological profile.[3][6]
Data Presentation: Sedation Protocols
The following tables summarize recommended dosages for this compound, both as a standalone sedative and in combination with other agents for mice and rats. Dosages can vary based on the strain, age, sex, and health status of the animal, and should be adjusted accordingly.[7]
Table 1: this compound Sedation Protocols for Laboratory Mice
| Protocol | Drug(s) | Dosage (mg/kg) | Route of Administration | Expected Effect | Reference(s) |
| Sedation | Acepromazine | 2 - 5 | IP | Light to moderate sedation | [7] |
| Immobilization/Anesthesia | Ketamine + Acepromazine | Ket: 100, Ace: 5 | IP | Immobilization, light anesthesia | [8] |
| Surgical Anesthesia | Ketamine + Xylazine + Acepromazine | Ket: 80-100, Xyl: 5-10, Ace: 1-3 | IP | Surgical anesthesia (approx. 40 min) | [9] |
| Surgical Anesthesia Cocktail | Ketamine + Xylazine + Acepromazine | Ket: 100, Xyl: 10, Ace: 3 | IP / SC | Surgical anesthesia | [10] |
| Pre-anesthetic Sedation | Acepromazine | 5 | IP | Sedation prior to isoflurane anesthesia | [11][12] |
IP: Intraperitoneal, SC: Subcutaneous
Table 2: this compound Sedation Protocols for Laboratory Rats
| Protocol | Drug(s) | Dosage (mg/kg) | Route of Administration | Expected Effect | Reference(s) |
| Sedation | Acepromazine | 0.5 - 3 | IP | Light to moderate sedation | [13] |
| Prolonged Restraint/Minor Surgery | Ketamine + Acepromazine | Ket: 75-80, Ace: 1-2.5 | IP | Restraint, minor surgical procedures | [14] |
| Surgical Anesthesia | Ketamine + Xylazine + Acepromazine | Ket: 40-80, Xyl: 5-10, Ace: 0.75-4 | IP | Surgical anesthesia (60-120 min) | [14] |
| Surgical Anesthesia Cocktail | Ketamine + Xylazine + Acepromazine | Ket: 40, Xyl: 8, Ace: 4 | IM | Surgical anesthesia | [15] |
| Laparotomy Anesthesia | Ketamine + Xylazine + Acepromazine | Ket: 31.25, Xyl: 6.25, Ace: 1.25 | SC | Surgical anesthesia | [16] |
IP: Intraperitoneal, IM: Intramuscular, SC: Subcutaneous
Experimental Protocols
Protocol 1: Preparation and Administration of a Ketamine/Xylazine/Acepromazine (KXA) Anesthetic Cocktail for Mice
This protocol details the preparation of a common anesthetic cocktail for achieving a surgical plane of anesthesia in mice.
Materials:
-
Ketamine (100 mg/mL)
-
Xylazine (20 mg/mL)
-
Acepromazine (10 mg/mL)
-
Sterile isotonic saline or sterile water for injection
-
Sterile vial or bottle with a rubber stopper
-
Syringes and needles for measurement and administration
Procedure:
-
Cocktail Preparation: In a sterile vial, combine the following:
-
1.0 mL of ketamine (100 mg/mL)
-
0.5 mL of xylazine (20 mg/mL)
-
0.3 mL of acepromazine (10 mg/mL)
-
8.2 mL of sterile isotonic saline or sterile water for injection.[10]
-
-
Labeling: Label the vial as "Mouse Anesthetic Cocktail" and include the final concentrations (Ketamine: 10 mg/mL, Xylazine: 1 mg/mL, Acepromazine: 0.3 mg/mL), the date of preparation, and an expiration date (stable for up to 6 months when protected from light and stored at room temperature).[10]
-
Dosage Calculation: The recommended anesthetic dose is 100 mg/kg ketamine, 10 mg/kg xylazine, and 3 mg/kg acepromazine.[10] This is administered as 0.1 mL of the prepared cocktail per 10 g of body weight.
-
Administration: Administer the calculated volume via intraperitoneal (IP) or subcutaneous (SC) injection.[10]
-
Monitoring:
-
After 5 minutes, assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch).[10]
-
Apply ophthalmic ointment to both eyes to prevent corneal drying.[10]
-
Continuously monitor the animal's respiratory rate (normal under anesthesia: 55-100 breaths/min) and body temperature (maintain between 36.0°C and 38.0°C).[9] Provide supplemental heat to prevent hypothermia.[17]
-
The expected duration of anesthesia is approximately 20-40 minutes.[9][10]
-
Protocol 2: Anesthesia for Liver Transplantation in Rats using a KXA Cocktail
This protocol was utilized for inducing and maintaining anesthesia during liver transplantation surgery in rats.[18]
Materials:
-
Ketamine
-
Xylazine
-
Acepromazine
-
Sterile normal saline
-
Oxygen source
Procedure:
-
Anesthetic Preparation: Prepare a cocktail containing ketamine (65 mg/kg), xylazine (13 mg/kg), and acepromazine (1.5 mg/kg) in sterile normal saline.[18]
-
Administration: Anesthetize the animals via a single intraperitoneal (IP) injection of the prepared KXA cocktail.[18]
-
Oxygen Supplementation: During the surgical procedure, provide a continuous inflow of 100% oxygen at 2 L/min.[18]
-
Monitoring: Throughout the procedure, monitor the depth of anesthesia and vital signs. This protocol has been shown to provide a rapid induction (approximately 5 minutes) and a long duration of surgical anesthesia (approximately 70 minutes).[18]
Visualizations
Signaling Pathway of Acepromazine's Primary Mechanism of Action
References
- 1. Acepromazine - Wikipedia [en.wikipedia.org]
- 2. VASG Preanesthetic Protocols [vasg.org]
- 3. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 4. Acepromazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 5. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 8. einsteinmed.edu [einsteinmed.edu]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. mcgill.ca [mcgill.ca]
- 11. Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 14. einsteinmed.edu [einsteinmed.edu]
- 15. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]
- 16. researchgate.net [researchgate.net]
- 17. queensu.ca [queensu.ca]
- 18. Ketamine–Xylazine–Acepromazine Compared with Isoflurane for Anesthesia during Liver Transplantation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
intravenous administration techniques for acepromazine maleate in canines
Application Notes: Intravenous Acepromazine Maleate in Canines
Introduction
This compound, a phenothiazine neuroleptic agent, is widely utilized in veterinary medicine for its sedative and tranquilizing effects.[1][2] It is frequently administered intravenously to canines as a preanesthetic agent, to aid in chemical restraint for various procedures, and to control intractable animals.[3][4] Its mechanism of action primarily involves the antagonism of dopamine D2 receptors within the central nervous system, leading to sedation, muscle relaxation, and a reduction in spontaneous activity.[1][5][6] Additionally, acepromazine exhibits antiemetic, antihistaminic, and alpha-adrenergic blocking properties.[5][7]
Pharmacokinetics and Pharmacodynamics
Intravenous (IV) administration of acepromazine results in a rapid onset of action.[3] The drug is metabolized by the liver and has a dose-dependent duration of action, typically lasting from 4 to 8 hours.[7][8] In canines, the elimination half-life after IV injection has been reported to be approximately 7.1 hours.[9] It is important to note that there is considerable individual and breed-specific variability in response to acepromazine.[10] Giant breeds, Greyhounds, and brachycephalic breeds, particularly Boxers, may exhibit increased sensitivity and are more prone to cardiovascular side effects such as hypotension and bradycardia.[10] Conversely, terrier breeds may require higher doses to achieve the desired level of sedation.[10]
Clinical Applications
The primary applications of intravenous acepromazine in canines include:
-
Preanesthetic Sedation: It is often used to calm the patient before the induction of general anesthesia, which can reduce the required dose of anesthetic agents.[7][11]
-
Chemical Restraint: Acepromazine facilitates the handling of anxious or aggressive dogs for clinical examinations, grooming, diagnostic imaging, and minor surgical procedures.[3][4]
-
Antiemetic: It can be used to control vomiting, including that associated with motion sickness.[3][11]
-
Adjunctive Therapy: It can be used in combination with analgesics for painful procedures, although it is crucial to remember that acepromazine itself possesses no analgesic properties.[7]
Adverse Effects and Contraindications
The most significant adverse effect of acepromazine is dose-dependent hypotension resulting from its alpha-1 adrenergic blocking properties, which cause vasodilation.[6][10] This can be particularly dangerous in dehydrated, anemic, or shocked animals.[10] Rapid intravenous injection can lead to cardiovascular collapse.[3][4] Other potential side effects include bradycardia, decreased respiratory rate, and paradoxical reactions such as aggression or hyperactivity.[2][10][11]
Acepromazine should be used with caution in geriatric patients, pediatric patients, and those with liver or heart disease.[10] It is contraindicated in animals with a history of seizures, although some studies have not found a direct correlation between its use and seizure recurrence.[12]
Quantitative Data Summary
| Parameter | Value | Reference |
| IV Dosage Range | 0.005 - 0.05 mg/kg | [7] |
| 0.25 - 0.5 mg/lb (0.55 - 1.1 mg/kg) Note: This is a higher, likely older, labeled dose. | [3] | |
| Mean IV Dose in a Study | 0.029 mg/kg (range: 0.008–0.057 mg/kg) | [12] |
| Onset of Action (IV) | Rapid | [3] |
| Duration of Action | 4 - 8 hours (dose-dependent) | [7][8] |
| Elimination Half-Life (IV) | 7.1 hours | [9] |
Experimental Protocols
Protocol 1: Standard Intravenous Bolus Administration
This protocol outlines the standard procedure for administering a single intravenous bolus of this compound to a canine patient.
1. Materials:
- This compound injectable solution (typically 10 mg/mL)
- Sterile saline or water for injection for dilution (optional but recommended for accurate dosing of small patients)[13]
- Appropriately sized sterile syringes and needles
- Intravenous catheter
- Monitoring equipment (stethoscope, blood pressure monitor, thermometer)
2. Procedure:
- Patient Assessment: Conduct a thorough physical examination to assess cardiovascular, respiratory, and hepatic function. Obtain a detailed patient history.
- Dosage Calculation: Calculate the appropriate dose based on the dog's weight and desired level of sedation. Use the lower end of the dose range for sensitive breeds, geriatric patients, or those with underlying health conditions.[13] A maximum total dose of 3.0 mg is often recommended regardless of weight.[14]
- Drug Preparation: Aseptically withdraw the calculated volume of acepromazine. For smaller patients, diluting the 10 mg/mL solution to 1 or 2 mg/mL with sterile water can facilitate more accurate dosing.[13]
- Administration: Administer the dose slowly via a patent intravenous catheter over at least 1-2 minutes.[3] Rapid IV injection can cause significant hypotension and potential cardiovascular collapse.[3][4]
- Monitoring: Allow at least 15 minutes for the drug to take full effect.[3] Continuously monitor heart rate, respiratory rate, blood pressure, and body temperature.[2][8]
Protocol 2: Constant Rate Infusion (CRI) - Adjunctive Use
While acepromazine is not typically administered as a primary CRI, it can be included in low doses in analgesic CRI protocols to provide sedation for anxious or dysphoric patients.
1. Materials:
- This compound injectable solution
- Intravenous fluids (e.g., Lactated Ringer's Solution)
- Other CRI medications as required (e.g., opioids, ketamine)
- Syringe pump or fluid pump capable of delivering precise, low volumes
- Intravenous catheter and fluid administration lines
- Monitoring equipment
2. Procedure:
- Patient Selection: This technique is suitable for hospitalized patients requiring continuous analgesia and sedation.
- CRI Formulation: Calculate the dosages for all drugs to be included in the CRI. For example, a light dose of a sedative like acepromazine can be added to an opioid CRI if a cat exhibits excitement.[15]
- Administration:
- Administer a loading dose of the primary analgesic (e.g., an opioid) if required.
- Prepare the CRI by adding the calculated volumes of all medications to a bag of intravenous fluids.
- Connect the fluid line to a syringe or fluid pump and administer at the calculated rate.
- Monitoring: Continuously monitor the patient's vital signs and level of sedation and analgesia. Adjust the infusion rate as needed based on the patient's response. The low doses used in a CRI generally result in minimal sedation.[15]
Visualizations
References
- 1. What is Acepromazine used for? [synapse.patsnap.com]
- 2. Acepromazine | VCA Animal Hospitals [vcahospitals.com]
- 3. Acepromazine Injection(this compound injection) [dailymed.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Acepromazine in Dogs: Overview, Adverse Events, & Warnings [cliniciansbrief.com]
- 8. Acepromazine for Dogs and Cats [webmd.com]
- 9. [The pharmacokinetics and bioavailability of acepromazine in the plasma of dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 11. Acepromazine for Dogs | PetMD [petmd.com]
- 12. researchgate.net [researchgate.net]
- 13. VASG Preanesthetic Protocols [vasg.org]
- 14. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]
- 15. dvm360.com [dvm360.com]
Application Notes and Protocols for the Use of Acepromazine Maleate in Reducing Animal Transport Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transport is a significant stressor for animals, potentially leading to physiological and behavioral changes that can impact welfare and research outcomes. Acepromazine maleate, a phenothiazine neuroleptic, is frequently used in veterinary medicine as a tranquilizer to mitigate stress during transport and handling.[1] Its mechanism of action involves the antagonism of central dopamine D2 receptors, leading to sedation and reduced spontaneous activity.[2] Additionally, it exhibits alpha-1 adrenergic, histaminergic, and muscarinic receptor blocking properties, contributing to its sedative and antiemetic effects.[2][3]
These application notes provide a comprehensive overview of the use of this compound for reducing transport-related stress in various animal species. The following sections detail its mechanism of action, species-specific dosage recommendations, and summaries of key experimental findings. Detailed experimental protocols are provided to guide researchers in designing and conducting studies to evaluate the efficacy of acepromazine in this context.
Mechanism of Action
This compound exerts its effects through the antagonism of several key neurotransmitter receptors in the central and peripheral nervous systems.[2]
-
Dopamine D2 Receptor Antagonism: The primary sedative and tranquilizing effects of acepromazine are attributed to its blockade of D2 dopamine receptors in the brain.[2] This action reduces dopaminergic neurotransmission, leading to a calming effect and decreased motor activity.[2]
-
Alpha-1 Adrenergic Receptor Antagonism: Blockade of alpha-1 adrenergic receptors results in peripheral vasodilation, which can lead to hypotension.[2][3] This effect can also contribute to the drug's calming properties.
-
Histamine H1 Receptor Antagonism: Acepromazine's antihistaminic effects contribute to its sedative and antiemetic properties, making it useful for preventing motion sickness during transport.[2]
-
Muscarinic Receptor Antagonism: Its anticholinergic effects can lead to side effects such as dry mouth and reduced gastrointestinal motility.[2]
The multifaceted receptor antagonism of acepromazine underscores its broad physiological effects.
Data Presentation: Summary of Dosages and Efficacy
The following tables summarize recommended dosages and the observed effects of this compound on physiological and behavioral stress markers in various species during transport or stressful conditions.
Table 1: Recommended Dosages of this compound for Sedation and Tranquilization
| Species | Route of Administration | Dosage (mg/kg) | Reference(s) |
| Dogs | Oral | 0.5 - 2.2 | |
| Intramuscular (IM) | 0.025 - 0.2 | ||
| Intravenous (IV) | 0.025 - 0.2 | ||
| Cats | Oral | 1.1 - 2.2 | |
| Intramuscular (IM) | 0.05 - 0.1 | ||
| Intravenous (IV) | 0.05 - 0.1 | ||
| Horses | Oral | 0.13 - 0.26 | |
| Intramuscular (IM) | 0.03 - 0.1 | ||
| Intravenous (IV) | 0.01 - 0.02 | ||
| Cattle | Intramuscular (IM) | 0.05 | |
| Southern Chamois | Intramuscular (IM) | 0.05 - 0.1 | [4] |
Table 2: Effects of this compound on Physiological Stress Markers During Transport
| Species | Dosage and Route | Transport/Stressor | Cortisol | Heart Rate | Other Physiological Markers | Efficacy in Reducing Stress | Reference(s) |
| Dogs | 0.5 mg/kg PO | Air transport | No significant effect | No significant effect | Plasma cortisol: 225.3 nmol/L (post-ground transport) vs. 134.5 nmol/L (baseline). Salivary cortisol: 16.2 nmol/L (post-ground) and 14.8 nmol/L (post-air) vs. 12.6 nmol/L (baseline). | Ineffective at this dose and timing | [2][5] |
| Cattle | 0.05 mg/kg IM | 5-minute truck transport | Increased (2.84 x baseline) | Not reported | No hyperglycemic response. Decreased hematocrit (0.81 x baseline). | Did not prevent cortisol increase | |
| Horses | 0.1 mg/kg IM | 2.5-hour road transport | No significant prevention of increase | Reduced average HR | Blocked increase in respiratory rate. No prevention of temperature increase. | Partially effective; reduced some physiological responses | [5][6] |
| Horses | 0.03 mg/kg IV (pre-med) | 45-minute helicopter transport | Increased from 284.6 nmol/L to 411.0 nmol/L post-flight | Stable during flight (41-44 bpm) | Effective as part of a sedative combination | [7] | |
| Southern Chamois | 0.05-0.1 mg/kg IM | Capture and restraint | Not reported | Lower interindividual variability | Lower body temperature, erythrocyte count, hemoglobin, PCV, and creatine kinase. | Reduced adverse effects of stress | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the application notes.
Protocol 1: Evaluation of Acepromazine on Stress Responses in Dogs During Air Transport
-
Objective: To measure the physiological and behavioral reactions of dogs to air transport with and without acepromazine sedation.[2][5]
-
Experimental Design: Randomized controlled trial. Dogs were divided into a sedated group (n=12) and a non-sedated control group (n=12).[2][5]
-
Procedure:
-
Drug Administration: The sedated group received 0.5 mg/kg body weight of this compound orally at least 30 minutes before pre-transport blood sampling.[2][5]
-
Transport: Dogs were transported by road and then flown on a commercial flight.[2][5]
-
Physiological Sample Collection: Saliva and blood samples were collected at baseline, after ground transport (pre-flight), and after air transport (post-flight).[2][5]
-
Physiological Monitoring: Heart rate was monitored continuously throughout the experiment, except during ground transport.[2][5]
-
Behavioral Monitoring: Behavior during the flight was recorded via video.[2][5]
-
Data Analysis: Physiological data (cortisol, neutrophil, and lymphocyte counts) and behavioral data were compared between the sedated and control groups and across the different transport phases.[2][5]
-
Protocol 2: Evaluation of Acepromazine on Stress Responses in Horses During Road Transport
-
Objective: To compare the effects of acepromazine with pharmacopuncture on the stress responses of horses during road transport.[5][6]
-
Experimental Design: Four treatment groups: saline injection (control), acepromazine injection (0.1 mg/kg, IM), saline injection at an acupoint, and acepromazine injection at an acupoint.[5][6]
-
Procedure:
-
Drug Administration: Treatments were administered immediately before loading.[5][6]
-
Transport: Horses were transported by road for 2.5 hours.[5][6]
-
Physiological Monitoring: Heart rate, respiratory rate, and body temperature were measured.[5][6]
-
Hormonal Analysis: Serum cortisol levels were determined from blood samples.[5][6]
-
Behavioral Assessment: A behavior sampling ethogram can be used to record the frequency of stress and balance-related behaviors.[8]
-
Data Analysis: Physiological and behavioral data were compared among the treatment groups.[5][6]
-
Protocol 3: General Protocol for Assessing Feline Transport Stress
-
Objective: To evaluate the effect of interventions on the behavioral and physiological stress responses of cats during transport.
-
Animals: Domestic cats.
-
Experimental Design: A crossover design where each cat serves as its own control is recommended.
-
Procedure:
-
Habituation: Cats should be habituated to the transport carrier prior to the experiment.[9]
-
Treatment Administration: Administer acepromazine or placebo at a predetermined time before transport.
-
Transport: A standardized car ride of a specific duration.[9]
-
Behavioral Assessment: Video record the cat during transport and score stress levels using a validated scale such as the Cat Stress Score (CSS).[9]
-
Physiological Measurement: Measure ear temperature before and after transport as an indicator of physiological stress.[9] Urinary cortisol and oxytocin can also be measured from samples collected non-invasively.[10]
-
Data Analysis: Compare behavioral scores and physiological measures between the treatment and control conditions.[9]
-
Discussion and Considerations
The efficacy of this compound in reducing transport stress appears to be species- and context-dependent. In dogs, a low oral dose was found to be ineffective in mitigating the physiological stress responses to air travel, highlighting the importance of appropriate dosage and timing of administration.[2][5] For horses, acepromazine has shown some benefit in reducing certain physiological stress indicators during road and helicopter transport, though it may not completely block the cortisol response.[5][6][7] In wild ungulates, it has been effective in reducing the adverse physiological effects of capture and restraint.[4]
Researchers should consider the following when designing studies:
-
Dosage and Route of Administration: The optimal dose and route of administration may vary depending on the species, temperament of the individual animal, and the expected duration and intensity of the stressor.
-
Timing of Administration: Acepromazine should be administered with sufficient time to take effect before the onset of the stressful event.[11]
-
Individual Variability: There can be significant individual variation in the response to acepromazine.
-
Side Effects: The most significant side effect is hypotension.[3] It should be used with caution in dehydrated, anemic, or shocked animals.
-
Behavioral vs. Physiological Effects: Acepromazine may induce sedation (a reduction in movement) without necessarily reducing anxiety. Therefore, both behavioral and physiological measures are crucial for a comprehensive assessment of its effects on animal welfare.
Conclusion
This compound can be a useful tool for reducing stress in some animals during transport. However, its efficacy is not universal, and careful consideration of dosage, timing, and species-specific responses is essential. The provided protocols offer a framework for researchers to systematically evaluate the utility of acepromazine and other interventions aimed at improving animal welfare during transport. Further research, particularly in species like cats, is needed to establish clear guidelines for its use in mitigating transport stress.
References
- 1. Effects of stressors on the behavior and physiology of domestic cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditioning Laboratory Cats to Handling and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of acepromazine on the stress response in Southern chamois (Rupicapra pyrenaica) captured by means of drive-nets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ker.com [ker.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Effects of Transport Conditions on Behavioural and Physiological Responses of Horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physiological Assessment of the Health and Welfare of Domestic Cats—An Exploration of Factors Affecting Urinary Cortisol and Oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiopulmonary effects of a ketamine hydrochloride/acepromazine combination in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acepromazine Maleate in Wildlife Immobilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acepromazine maleate for the chemical immobilization of wildlife. The information is intended to guide researchers and professionals in the safe and effective application of this neuroleptic agent, both alone and in combination with other drugs.
Introduction
This compound, a phenothiazine derivative, is a widely used tranquilizer and sedative in veterinary medicine.[1][2] In the context of wildlife management and research, it serves as a valuable tool for chemical immobilization, aiding in the capture, handling, and transport of various animal species.[3][4] Acepromazine functions primarily by depressing the central nervous system, which leads to sedation, muscle relaxation, and a reduction in spontaneous activity.[5][6] It is important to note that acepromazine does not provide analgesia (pain relief).[1][5] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[1][7] Additionally, it exhibits antiadrenergic, antihistaminic, and anticholinergic effects.[3][8]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data on the use of this compound in combination with other drugs for the immobilization of various wildlife species.
Table 1: Dosages and Timelines for this compound Combinations in Wildlife Immobilization
| Species | This compound Dose (mg/kg) | Combination Agent(s) & Dose(s) (mg/kg) | Route of Administration | Induction Time (min) | Duration of Immobilization (min) | Recovery Time (min) |
| White-Tailed Deer (Odocoileus virginianus) | 0.2 | Ketamine (2.5) | IM | 8 ± 1.2 (calming effects) | 80 ± 4.1 | 55 (range 43-70) |
| Rocky Mountain Elk (Cervus elaphus nelsoni) | 16 mg total dose | Medetomidine (16 mg total dose) | IM | 7-15 | Not specified | <5-15 (with atipamezole) |
| Black Bear (Ursus americanus) | 0.17 ± 0.1 | Medetomidine (0.23 ± 0.2) | IM | Not specified | Not specified | Not specified |
| Persian Fallow Deer (Dama dama mesopotamica) | Not specified | Etorphine (0.032 ± 0.04) | IM | 4.8 ± 2.8 | Not specified | 2.3 ± 1.1 (with diprenorphine) |
Data compiled from multiple sources.[3][4][9]
Table 2: Physiological Effects of this compound Combinations in White-Tailed Deer
| Parameter | Baseline (Pre-Acepromazine) | 20 min Post-Acepromazine | 30 min Post-Ketamine | Post-Recovery |
| Body Temperature (°C) | Significant increase post-acepromazine, then gradual decrease | - | - | - |
| Red Blood Cell (RBC) Count | - | Significant decrease | Significant decrease | Non-significant increase |
| White Blood Cell (WBC) Count | - | Significant decrease | Significant decrease | Non-significant increase |
| Neutrophil Percentage | - | Significant increase | Significant increase | - |
| Lymphocyte Percentage | - | Significant decrease | Significant decrease | - |
Data from a study on the combination of acepromazine and ketamine in white-tailed deer.[3][10]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in wildlife immobilization.
Protocol 1: Immobilization of White-Tailed Deer using Acepromazine and Ketamine
Objective: To evaluate the efficacy and safety of an acepromazine/ketamine combination for the immobilization of white-tailed deer.[3]
Materials:
-
This compound injectable solution
-
Ketamine hydrochloride injectable solution
-
Syringes and needles for intramuscular injection
-
Equipment for monitoring physiological parameters (thermometer, stethoscope, pulse oximeter)
-
Blood collection tubes (e.g., EDTA tubes)
Procedure:
-
Animal Handling and Baseline Data Collection: Safely restrain the deer for baseline data collection. Record body temperature, heart rate, and respiratory rate. Collect a baseline blood sample.[10]
-
Acepromazine Administration: Administer this compound at a dose of 0.2 mg/kg via intramuscular (IM) injection.[3]
-
Monitoring Post-Acepromazine: Monitor the animal for calming effects, which typically occur within 8 ± 1.2 minutes.[3] At 20 minutes post-acepromazine injection, collect a second blood sample.[10]
-
Ketamine Administration: Ten minutes after observing the calming effects of acepromazine, administer ketamine at a dose of 2.5 mg/kg IM.[3]
-
Immobilization and Monitoring: Once the deer is in lateral recumbency (typically 10 minutes post-ketamine), continuously monitor physiological parameters (body temperature, heart rate, respiratory rate, and arterial oxygen hemoglobin saturation) every 10 minutes until recovery.[10] Assess the depth of anesthesia by checking reflexes (palpebral, corneal, jaw, anal, skin pinch, ear, and pedal withdrawal).[10]
-
Blood Sampling: Collect a third blood sample 30 minutes after the injection of ketamine.[10]
-
Recovery: Monitor the animal closely during recovery. Signs of recovery, such as a gradual increase in reflex strength, may begin 30 minutes after ketamine administration.[3] Full recovery is characterized by the animal standing and being able to run.[3] Collect a final blood sample after full recovery.[10]
Protocol 2: Sedation of Rocky Mountain Elk using Acepromazine and Medetomidine
Objective: To evaluate an acepromazine and medetomidine combination for the sedation and handling of Rocky Mountain elk.[4]
Materials:
-
This compound injectable solution (10 mg/mL)
-
Medetomidine HCl injectable solution (40 mg/mL)
-
Remote drug delivery system (darts)
-
Handling equipment (e.g., for ear tagging, radio collaring, blood draws)
-
Reversal agent: Atipamezole
Procedure:
-
Drug Preparation: Prepare a combination of 16 mg of acepromazine and 16 mg of medetomidine in a 2-mL dart.[4]
-
Remote Drug Delivery: Deliver the drug combination intramuscularly (IM) to the elk using a remote delivery system.
-
Induction and Handling: Monitor the animal for signs of sedation. Induction to sternal recumbency is expected within 7-15 minutes.[4] Once adequately sedated, proceed with handling procedures such as ear tagging, radio collaring, rectal biopsy, and blood draws.[4]
-
Reversal: To facilitate recovery, administer atipamezole. Recovery to a standing position is expected within <5–15 minutes following atipamezole administration.[4]
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways of this compound.
Experimental Workflow for Wildlife Immobilization
Caption: General workflow for wildlife immobilization.
Important Considerations and Side Effects
While acepromazine is a valuable tool, its use requires careful consideration of potential side effects and contraindications.
-
No Analgesia: Acepromazine does not provide pain relief and should be used in conjunction with analgesics for painful procedures.[5]
-
Hypotension: Acepromazine can cause a drop in blood pressure (hypotension) due to its alpha-adrenergic blocking effects.[11][12] This can be particularly concerning in dehydrated or debilitated animals.[2]
-
Thermoregulation: The drug can affect an animal's ability to regulate its body temperature, potentially leading to hypothermia or hyperthermia.[2]
-
Variable Response: The effects of acepromazine can vary significantly between species and even among individuals of the same species.[2][7]
-
Paradoxical Reactions: In some cases, animals may exhibit paradoxical excitement, restlessness, or aggression instead of sedation.[12][13]
-
Not Reversible: There is no specific antagonist to reverse the effects of acepromazine.[14]
Researchers and wildlife professionals should always have a thorough understanding of the species they are working with and be prepared to manage any adverse reactions that may occur. Consultation with a veterinarian experienced in wildlife immobilization is highly recommended.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 3. scialert.net [scialert.net]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. Acepromazine for Dogs | PetMD [petmd.com]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A RETROSPECTIVE COMPARISON OF CHEMICAL IMMOBILIZATION WITH THIAFENTANIL, THIAFENTANIL-AZAPERONE, OR ETORPHINE-ACEPROMAZINE IN CAPTIVE PERSIAN FALLOW DEER (DAMA DAMA MESOPOTAMICA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. What are the side effects of Acepromazine? [synapse.patsnap.com]
- 13. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 14. mixlab.com [mixlab.com]
Application Notes and Protocols for the Oral Administration of Acepromazine Maleate in Calming Research Subjects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acepromazine maleate for oral administration in calming research subjects. The information is intended to guide researchers in designing and implementing protocols for the safe and effective use of this sedative in a laboratory setting.
Introduction
This compound is a phenothiazine derivative commonly used in veterinary medicine as a tranquilizer and sedative.[1] Its mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system, which leads to a reduction in spontaneous activity and a calming effect.[2] Additionally, it exhibits antiemetic, antihistaminic, and alpha-1 adrenergic blocking properties.[3] Oral administration offers a non-invasive method for sedating research animals, which can be particularly advantageous for minimizing stress associated with injections. However, the bioavailability of orally administered acepromazine can be variable, with studies in dogs showing an average of 20%.[4] The sedative effects after an oral dose of 1.3-1.5 mg/kg in dogs have been shown to last for about 4 hours.[4]
Data Presentation
Pharmacokinetic Parameters of Oral Acepromazine
| Species | Oral Dose | Bioavailability | Time to Maximum Plasma Concentration (Tmax) | Elimination Half-Life | Reference |
| Dog | 1.3-1.5 mg/kg | ~20% | - | ~15.9 hours | [4] |
| Dog | 1.25 - 10 mg/kg | Non-linear | - | ~2.5 hours | [5] |
| Cat | 1.25 - 10 mg/kg | Non-linear | - | ~3 hours | [5] |
| Horse | 0.5 mg/kg | 55.1% | 0.4 hours | ~6.04 hours | [6] |
Sedative Effects of Acepromazine in Dogs (Injectable Route)
Note: Data from studies using the injectable route are provided as a reference due to the limited availability of detailed quantitative data for oral administration. The sedative effects of oral administration may be less pronounced and have a slower onset.
| Treatment Group | Sedation Score (Median [Range]) | n | Time Point | Reference |
| Acepromazine-hydromorphone | 5 [0-15] | 36 | 15 min post-injection | [7][8][9] |
| Dexmedetomidine-hydromorphone | 11 [1-18] | 20 | 15 min post-injection | [7][8][9] |
Physiological Effects of Acepromazine in Dogs (Injectable Route)
| Parameter | Acepromazine Dose (IV) | Change from Baseline | Time Point | Reference |
| Mean Arterial Pressure (MAP) | 10-100 µg/kg | ↓ up to 17% | 20 min post-injection | [10] |
| Stroke Index (SI) | 10-100 µg/kg | ↓ up to 16% | 20 min post-injection | [10] |
| Arterial Oxygen Content (CaO2) | 10-100 µg/kg | ↓ up to 21% | 20 min post-injection | [10] |
Experimental Protocols
Protocol 1: Assessment of Sedation in Dogs
This protocol is adapted from a validated sedation scale for dogs.[7][8]
Materials:
-
Quiet, isolated observation room
-
Video recording equipment (optional but recommended for inter-rater reliability assessment)
-
Scoring sheet (see below)
Procedure:
-
Allow the dog to acclimate to the observation room for at least 15 minutes before baseline assessment.
-
Conduct a baseline assessment using the sedation scoring system below.
-
Administer the oral dose of this compound. The typical oral dose ranges from 0.55 to 2.2 mg/kg.[11]
-
At predetermined time points (e.g., 30, 60, 90, 120, 180 minutes) after administration, repeat the sedation assessment.
-
Record all scores on the scoring sheet.
Canine Sedation Scoring System:
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Spontaneous Posture | Standing or sitting, normal posture | Sternal recumbency, head up | Sternal recumbency, head down | Lateral recumbency |
| Response to Noise | Alert, looks towards sound | Delayed or no response | - | - |
| General Appearance/Attitude | Bright, alert, responsive | Drowsy, but arousable | Very drowsy, difficult to arouse | Unarousable |
| Resistance to Lateral Recumbency | Strong resistance | Moderate resistance | Mild resistance | No resistance |
| Palpebral Reflex | Brisk | Slow | Absent | - |
| Jaw & Tongue Relaxation | Normal tone | Mild relaxation | Moderate relaxation | Flaccid |
| Eye Position | Central | Ventromedial rotation | - | - |
Total Score: Sum of scores for each parameter (Range: 0-18). Higher scores indicate deeper sedation.
Protocol 2: Monitoring Physiological Parameters and Stress Hormones
Materials:
-
Stethoscope
-
Doppler or oscillometric blood pressure monitor with appropriate cuff sizes
-
Rectal thermometer
-
Blood collection supplies (syringes, needles, EDTA tubes)
-
Centrifuge
-
Freezer (-20°C or -80°C) for sample storage
-
Cortisol ELISA kit
Procedure:
-
Record baseline physiological parameters (heart rate, respiratory rate, blood pressure, and rectal temperature) before drug administration.
-
Collect a baseline blood sample for cortisol analysis.
-
Administer oral this compound.
-
At the same time points as the sedation assessment, record physiological parameters.
-
At key time points (e.g., baseline, peak sedation, and during recovery), collect blood samples for cortisol analysis.
-
Process blood samples by centrifuging to separate plasma and store frozen until analysis.
-
Analyze plasma cortisol concentrations using a validated ELISA kit according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
References
- 1. What are the side effects of Acepromazine? [synapse.patsnap.com]
- 2. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. researchgate.net [researchgate.net]
- 4. [The pharmacokinetics and bioavailability of acepromazine in the plasma of dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disposition, bioavailability and clinical efficacy of orally administered acepromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. Sedation levels in dogs: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VASG Oral Sedation Basics [vasg.org]
Application Notes and Protocols: Pre-anesthetic Use of Acepromazine Maleate in Large Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acepromazine maleate as a pre-anesthetic agent in large animal research. The information is intended to guide researchers in the safe and effective application of this phenothiazine tranquilizer, ensuring animal welfare and the integrity of research data.
Introduction
This compound is a widely utilized neuroleptic agent in veterinary medicine, valued for its sedative and tranquilizing properties.[1][2] As a pre-anesthetic, it serves to calm the animal, reduce the required dose of induction and maintenance anesthetics, and smooth the recovery process.[3] Its mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system, leading to sedation and muscle relaxation, as well as the blockade of peripheral alpha-1 adrenergic receptors, which can result in vasodilation and hypotension.[1][2][4]
Data Summary
The following tables summarize key quantitative data related to the use of this compound in large animal species commonly used in research.
Table 1: Recommended Dosages of this compound for Pre-anesthetic Sedation
| Species | Intramuscular (IM) Dose (mg/kg) | Intravenous (IV) Dose (mg/kg) | Subcutaneous (SC) Dose (mg/kg) | Oral (PO) Dose (mg/kg) |
| Horse | 0.04 - 0.1 | 0.02 - 0.05 | 0.05 - 0.1 | 0.13 - 0.26 |
| Cattle | 0.03 - 0.1 | 0.03 - 0.05 | - | - |
| Swine | 0.1 - 0.2 | - | - | - |
| Sheep & Goats | 0.05 - 0.1 | 0.05 - 0.1 | - | - |
Note: Dosages should be individualized based on the animal's temperament, physical condition, and the desired level of sedation. It is recommended to use the lowest effective dose.
Table 2: Common Pre-anesthetic Combinations with this compound
| Species | Drug Combination | Dosages | Notes |
| Horse | Acepromazine + Xylazine | Acepromazine: 0.02-0.04 mg/kg IV; Xylazine: 0.2-0.5 mg/kg IV | Provides enhanced sedation and muscle relaxation. |
| Acepromazine + Butorphanol | Acepromazine: 0.02-0.04 mg/kg IV; Butorphanol: 0.02-0.05 mg/kg IV | Offers sedation and analgesia. | |
| Cattle | Acepromazine + Xylazine | Acepromazine: 0.03-0.05 mg/kg IM; Xylazine: 0.05-0.1 mg/kg IM | Use with caution due to ruminant sensitivity to xylazine. |
| Swine | Acepromazine + Ketamine | Acepromazine: 0.1-0.2 mg/kg IM; Ketamine: 10-20 mg/kg IM | A common combination for immobilization. |
| Sheep & Goats | Acepromazine + Diazepam | Acepromazine: 0.05 mg/kg IM; Diazepam: 0.2-0.4 mg/kg IV | Provides good sedation with minimal cardiovascular depression. |
Table 3: Physiological Effects of this compound
| Parameter | Effect | Magnitude of Change | Onset and Duration |
| Cardiovascular | |||
| Blood Pressure | Decrease (Hypotension) | Dose-dependent; can be significant, especially with rapid IV injection.[5][6] | Onset: 15-30 minutes (IM), faster with IV. Duration: 4-8 hours. |
| Heart Rate | Variable; may see a slight increase to compensate for hypotension, or a decrease. | - | - |
| Cardiac Output | Generally maintained or slightly decreased. | - | - |
| Respiratory | |||
| Respiratory Rate | Mild to moderate decrease.[5] | Dose-dependent. | Onset: 15-30 minutes. Duration: 4-8 hours. |
| Other | |||
| Sedation | Mild to moderate tranquilization. | Dose-dependent. | Onset: 15-30 minutes (IM). Peak effect within 1 hour. Duration: 4-8 hours. |
| Hematocrit | Decrease | Can decrease by up to 50% in horses due to splenic sequestration of red blood cells.[5] | - |
| Thermoregulation | Impaired | Animal is more susceptible to hypothermia or hyperthermia. | - |
Experimental Protocols
Protocol for Pre-anesthetic Administration of this compound
Objective: To induce a state of calm and light sedation in a large animal research subject prior to the induction of general anesthesia.
Materials:
-
This compound injectable solution (10 mg/mL)
-
Sterile syringes and needles of appropriate size for the animal
-
Animal scale for accurate weight determination
-
Monitoring equipment (stethoscope, blood pressure monitor, pulse oximeter, thermometer)
-
Emergency drugs (e.g., phenylephrine, epinephrine for severe hypotension)
Procedure:
-
Animal Preparation:
-
Accurately weigh the animal to ensure correct dosage calculation.
-
Perform a thorough physical examination to assess the animal's health status. Pay close attention to cardiovascular and respiratory function.
-
Withhold food for an appropriate period as per standard anesthetic protocols for the species. Water is typically not withheld.
-
-
Drug Preparation:
-
Calculate the required dose of this compound based on the animal's weight and desired level of sedation (refer to Table 1).
-
Aseptically draw up the calculated volume of acepromazine into a sterile syringe.
-
-
Administration:
-
Administer the drug via the chosen route (IM is common for pre-anesthetic use). For IV administration, inject slowly over several minutes to minimize the risk of hypotension.[7]
-
Allow 15-30 minutes for the drug to take effect before attempting to move or handle the animal further.[7][8] The peak sedative effect is typically observed within one hour.
-
-
Monitoring:
-
Continuously observe the animal for the level of sedation and any adverse reactions.
-
Monitor vital signs including heart rate, respiratory rate, and temperature at regular intervals (e.g., every 15 minutes) following administration.[6]
-
If available, monitor blood pressure.[6] A significant drop in blood pressure may require intervention.
-
Sedation Scoring
A standardized sedation scoring system should be used to objectively assess the level of tranquilization.
Table 4: Example of a Sedation Scoring System for Large Animals
| Score | Description | Behavioral Observations |
| 0 | No sedation | Alert, responsive, and may be anxious or agitated. |
| 1 | Mild sedation | Appears calm, less responsive to surroundings, but still easily aroused. May show some ataxia. |
| 2 | Moderate sedation | Drowsy, head lowered, ataxic. Arouses with significant stimulation but quickly becomes sedated again. |
| 3 | Deep sedation | Very drowsy, reluctant to move, marked ataxia. Difficult to arouse. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of acepromazine and a typical experimental workflow.
Caption: Dopamine D2 receptor antagonism by acepromazine.
Caption: Alpha-1 adrenergic receptor antagonism by acepromazine.
Caption: Workflow for pre-anesthetic acepromazine use.
Important Considerations and Contraindications
-
Hypotension: The most significant side effect of acepromazine is hypotension, which can be exacerbated by general anesthetics.[5] It should be used with caution in animals that are dehydrated, anemic, or in shock.[5]
-
No Analgesia: Acepromazine provides no pain relief.[3] Therefore, it should be used in conjunction with appropriate analgesic agents for any painful procedures.
-
Breed Sensitivity: Certain breeds of dogs, such as Boxers and Greyhounds, and draft horse breeds may be more sensitive to the effects of acepromazine.[5] Lower doses are recommended in these animals.
-
Penile Prolapse: In stallions, acepromazine can cause persistent penile prolapse, which may lead to paraphimosis. Its use in breeding stallions should be carefully considered.
-
Thermoregulation: Acepromazine can impair the animal's ability to regulate its body temperature.[6] It is crucial to monitor and maintain the animal's core body temperature during and after anesthesia.
-
Seizure Threshold: While controversial, it is often stated that phenothiazines may lower the seizure threshold.[5] Caution should be exercised when using acepromazine in animals with a history of seizures.
By following these guidelines and protocols, researchers can effectively and safely utilize this compound as a pre-anesthetic agent in large animal research, contributing to improved animal welfare and the generation of reliable scientific data.
References
- 1. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 2. What is Acepromazine used for? [synapse.patsnap.com]
- 3. Acepromazine in Dogs: Overview, Adverse Events, & Warnings [cliniciansbrief.com]
- 4. Acepromazine - Wikipedia [en.wikipedia.org]
- 5. This compound for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 6. Acepromazine | VCA Animal Hospitals [vcahospitals.com]
- 7. drugs.com [drugs.com]
- 8. boerumhillvet.com [boerumhillvet.com]
Application Notes and Protocols for Acepromazine Maleate in Canine Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acepromazine maleate, a phenothiazine derivative, is a commonly utilized neuroleptic agent in veterinary medicine for its tranquilizing and sedative properties.[1][2] Its primary application in canine behavioral studies is to manage anxiety and facilitate handling, thereby ensuring subject welfare and data integrity. Acepromazine exerts its effects through the antagonism of central dopaminergic (primarily D2) and alpha-1 adrenergic receptors, leading to sedation, muscle relaxation, and a reduction in spontaneous activity.[2][3] It also possesses antihistaminic and anticholinergic properties.[2][3] While effective for sedation, it is crucial to note that acepromazine's anxiolytic effects are debated, with some literature suggesting it primarily causes motor inhibition without alleviating the emotional state of fear.[4][5] Therefore, its use in anxiety studies requires careful consideration of the experimental goals and behavioral endpoints.
These application notes provide a comprehensive overview of the use of this compound in canine behavioral research, including its mechanism of action, quantitative data on dosages and efficacy from various studies, and detailed experimental protocols.
Mechanism of Action
Acepromazine's primary mechanism of action involves the blockade of D2 dopamine receptors in the brain, which leads to a decrease in dopaminergic neurotransmission.[2][3] This action is responsible for its sedative and tranquilizing effects. Additionally, its antagonism of alpha-1 adrenergic receptors causes peripheral vasodilation, which can result in hypotension.[2][3]
Caption: Dopaminergic signaling pathway antagonism by acepromazine.
Quantitative Data Presentation
The following tables summarize quantitative data on this compound dosages and their effects from various canine behavioral studies.
Table 1: this compound Monotherapy Dosages and Effects
| Dosage (mg/kg) | Route of Administration | Onset of Action | Duration of Effects | Observed Effects | Reference |
| 0.25 - 1.0 mg/lb (approx. 0.55 - 2.2 mg/kg) | Oral | 30-60 minutes | 6-8 hours | Tranquilization, sedation, muscular relaxation, reduced spontaneous activity. | [6][7] |
| 0.01 - 0.03 | Intramuscular (IM) / Intravenous (IV) | Faster with IV | Variable | Sedation. Higher sensitivity in larger breeds. | [8] |
| 0.04 | Intravenous (IV) | ~30 minutes | ~6 hours | Increased and prolonged sedation in dogs with ABCB1-1Δ mutation. | [9] |
Table 2: this compound in Combination Protocols
| Drug Combination | Dosages (mg/kg) | Route of Administration | Key Findings | Reference |
| Gabapentin, Melatonin, Acepromazine (GMA Protocol) | Gabapentin: 20-25 PO; Melatonin: 3-5 mg/dog PO; Acepromazine: 0.05 OTM | Oral/Oral Transmucosal | Significantly decreased stress and increased sedation scores in anxious and aggressive dogs. | [10] |
| Acepromazine, Midazolam | Acepromazine: 0.03 IM; Midazolam: 0.25 IM | Intramuscular | Did not prevent midazolam-induced paradoxical behavioral changes (e.g., pacing, restlessness). | [11][12] |
| Acepromazine, Morphine | Acepromazine: 0.05 IM; Morphine: 0.5 IM | Intramuscular | Provided sedation; less intense than with the addition of midazolam. | [13] |
| Acepromazine, Midazolam, Morphine | Acepromazine: 0.05 IM; Midazolam: 0.5 IM; Morphine: 0.5 IM | Intramuscular | Resulted in more frequent intense sedation and a greater sparing effect on the propofol dose for anesthesia induction. | [13] |
| Tiletamine-Zolazepam, Acepromazine | Tiletamine-Zolazepam: 20; Acepromazine: 2 | Oral (encapsulated in food) | Aided in the capture of free-roaming dogs, though additional drugs were sometimes required. | [14] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in canine behavioral studies.
Protocol 1: Evaluation of a Combination Protocol (Gabapentin, Melatonin, Acepromazine) for Reducing Stress in Anxious and Aggressive Dogs
-
Objective: To evaluate the behavioral and sedative effects of a client-administered pre-appointment protocol of oral gabapentin, melatonin, and oral-transmucosal (OTM) acepromazine.[10]
-
Animal Model: 45 client-owned dogs with a history of anxiety and/or aggression during veterinary visits.[10]
-
Drug Administration:
-
Behavioral Assessment:
-
Data Analysis: Comparison of pre- and post-treatment stress and sedation scores.[10]
Caption: Experimental workflow for the GMA protocol study.
Protocol 2: Investigating the Effects of Acepromazine on Midazolam-Induced Behavioral Reactions
-
Objective: To determine if acepromazine could reduce the paradoxical excitement and behavioral changes associated with midazolam administration in healthy dogs.[11][15]
-
Animal Model: Healthy dogs.[11]
-
Experimental Design: Dogs received one of four treatments intramuscularly: midazolam alone (0.25 mg/kg), midazolam with acepromazine (0.03 mg/kg), midazolam with methadone, or saline solution.[11][15]
-
Behavioral Assessment:
-
Data Analysis: Comparison of behavioral parameters and TAC between treatment groups and baseline.[11]
Important Considerations and Precautions
-
Paradoxical Reactions: In some dogs, particularly certain breeds, acepromazine can cause paradoxical excitement or increased agitation.[3]
-
Hypotension: Due to its alpha-1 adrenergic blocking effects, acepromazine can cause dose-dependent hypotension, which can be a concern in animals with cardiovascular instability or hypovolemia.[1][3]
-
Breed Sensitivity: Certain breeds, such as Boxers and other brachycephalic breeds, may exhibit increased sensitivity to the hypotensive and sedative effects of acepromazine.[8] Dogs with the MDR1 gene mutation may also show increased and prolonged sedation.[9]
-
Lack of Analgesia: Acepromazine provides no pain relief.[3] For procedures that may cause pain, it should be used in conjunction with an appropriate analgesic.
-
Regulatory Status: Acepromazine is a prohibited substance in most sanctioned animal competitions.[1]
-
Controversial Anxiolytic Efficacy: The European Society of Veterinary Clinical Ethology (ESVCE) recommends against the use of acepromazine for treating fear and phobias, stating it lacks a true anxiolytic effect and may even worsen the condition by preventing the animal from moving away from the fear-inducing stimulus.[5]
Conclusion
This compound can be a useful tool for managing canine subjects in behavioral studies by providing sedation and tranquilization. However, researchers must be aware of its pharmacological properties, potential side effects, and the ongoing debate regarding its efficacy as a true anxiolytic. The decision to use acepromazine should be based on a careful assessment of the study's objectives, the individual animal's health and temperament, and the specific behavioral endpoints being measured. Combination protocols, such as the GMA protocol, may offer a more effective and safer approach to managing anxiety and stress in research settings.[10]
References
- 1. This compound for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 2. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. air.unimi.it [air.unimi.it]
- 5. esvce.org [esvce.org]
- 6. This compound Tablets 25 mg [dailymed.nlm.nih.gov]
- 7. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. bsavalibrary.com [bsavalibrary.com]
- 9. The Effect of the Canine ABCB1‐1Δ Mutation on Sedation after Intravenous Administration of Acepromazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of acepromazine or methadone on midazolam-induced behavioral reactions in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized clinical trial of the effects of a combination of acepromazine with morphine and midazolam on sedation, cardiovascular variables and the propofol dose requirements for induction of anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a sedation protocol using orally administered tiletamine-zolazepam-acepromazine in free-roaming dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of acepromazine or methadone on midazolam-induced behavioral reactions in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acepromazine Maleate Use in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established protocols for the use of acepromazine maleate in non-human primates (NHPs). The information is intended to guide researchers in the safe and effective application of this phenothiazine tranquilizer for chemical restraint and pre-anesthetic sedation.
Introduction
This compound is a neuroleptic agent widely used in veterinary medicine for its sedative and antiemetic properties.[1] In non-human primates, it is frequently employed as a pre-anesthetic agent to reduce stress, facilitate handling, and decrease the required dose of induction anesthetics.[2] Its mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system, leading to tranquilization and a reduction in spontaneous motor activity. Acepromazine also exhibits anti-cholinergic, anti-histaminic, and alpha-adrenergic blocking effects.[1]
Data Presentation: Physiological Effects
The administration of this compound, particularly in combination with other agents like ketamine, can induce significant changes in physiological parameters. The following tables summarize quantitative data from a study on male rhesus macaques (Macaca mulatta) receiving a combination of ketamine (4 mg/kg) and acepromazine (0.5-1.0 mg/kg) via intramuscular injection.[3]
Table 1: Cardiovascular and Respiratory Effects of Ketamine-Acepromazine in Rhesus Macaques [3]
| Time (minutes) | Heart Rate (bpm) | Respiratory Rate (rpm) | Systolic Pressure (mm Hg) | Diastolic Pressure (mm Hg) |
| 0 | 165 ± 20 | 40 ± 8 | 120 ± 15 | 80 ± 10 |
| 5 | 140 ± 18 | 32 ± 6 | 110 ± 12 | 75 ± 8 |
| 15 | 135 ± 15 | 30 ± 5 | 105 ± 10 | 70 ± 7 |
| 30 | 130 ± 12 | 28 ± 5 | 100 ± 10 | 68 ± 6 |
Values are presented as mean ± standard deviation.
Table 2: Other Physiological Parameters Following Ketamine-Acepromazine Administration in Rhesus Macaques [3]
| Time (minutes) | Temperature (°C) | SpO2 (%) |
| 0 | 38.5 ± 0.5 | 98 ± 1 |
| 5 | 38.2 ± 0.4 | 97 ± 1 |
| 15 | 38.0 ± 0.4 | 97 ± 1 |
| 30 | 37.8 ± 0.5 | 96 ± 2 |
Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol for Intramuscular Sedation of a Rhesus Macaque
This protocol outlines a standard procedure for the chemical restraint of an adult rhesus macaque for minor procedures or pre-anesthetic sedation.
Materials:
-
This compound injectable solution (10 mg/mL)
-
Ketamine hydrochloride injectable solution (100 mg/mL)
-
Sterile syringes (1 mL or 3 mL) and needles (22-25 gauge)
-
Appropriate personal protective equipment (PPE)
-
Restraint device (e.g., squeeze-back cage)
-
Monitoring equipment (pulse oximeter, stethoscope, thermometer)
Procedure:
-
Animal Preparation: Ensure the animal has been fasted for an appropriate period (typically 8-12 hours for adults) to reduce the risk of regurgitation and aspiration.[4] Water should not be withheld.[4]
-
Drug Preparation:
-
Administration:
-
Induction and Monitoring:
-
Observe the animal for signs of sedation, which typically occur within 5-10 minutes.[8]
-
Once sedated, carefully remove the animal from the restraint device.
-
Immediately begin monitoring vital signs, including heart rate, respiratory rate, oxygen saturation (SpO2), and temperature.[5] Place a pulse oximeter probe on the tongue, ear, or other non-pigmented area.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[4]
-
-
Maintenance of Sedation:
-
The duration of anesthesia is typically around 60 minutes.[8]
-
If prolonged sedation is required, supplemental doses of ketamine (without acepromazine) can be administered at approximately half the initial dose.
-
-
Recovery:
-
Place the animal in a clean, quiet, and warm environment for recovery.
-
Continue to monitor vital signs every 15-30 minutes until the animal is conscious and able to maintain sternal recumbency.
-
Withhold food and water until the animal is fully recovered to prevent aspiration.[4]
-
Visualizations
Signaling Pathway of Acepromazine
Acepromazine's primary mechanism of action is the blockade of dopamine D2 receptors in the central nervous system. This diagram illustrates the antagonistic effect of acepromazine on the dopamine signaling pathway.
Caption: Acepromazine blocks dopamine D2 receptors.
Experimental Workflow for Sedation Protocol
This diagram outlines the logical flow of the experimental protocol for sedating a non-human primate with an acepromazine-ketamine combination.
Caption: Workflow for NHP sedation protocol.
Adverse Reactions and Contraindications
While generally safe when used appropriately, acepromazine can cause adverse effects, including:
-
Hypotension: Due to its alpha-adrenergic blocking properties, acepromazine can cause a drop in blood pressure.[9] It should be used with caution in animals that are dehydrated, anemic, or in shock.
-
Hypothermia: Acepromazine can interfere with thermoregulation, potentially leading to a decrease in body temperature.
-
Penile Prolapse: In rare cases, penile prolapse has been reported in male primates.
-
Reduced Seizure Threshold: There is some debate, but it is generally recommended to avoid acepromazine in animals with a history of seizures.
Contraindications:
-
Do not use in animals with known hypersensitivity to phenothiazines.
-
Avoid use in animals with significant cardiovascular disease or shock.
-
Use with caution in very young, old, or debilitated animals.[9]
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Effect of different anesthetic mixtures—ketamine‐xylazine, ketamine‐acepromazine and tiletamine‐zolazepam—on the physiological and blood biochemistry parameters of male rhesus monkeys (Macaca mulatta) at different ages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. Anesthesia Guidelines: Macaques | Research & Innovation Office [research.umn.edu]
- 6. Procedures and Emergency Medical Techniques for Nonhuman Primates - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Acepromazine-ketamine anesthesia in the rhesus monkey (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acepromazine | VCA Animal Hospitals [vcahospitals.com]
Troubleshooting & Optimization
troubleshooting inconsistent sedative effects of acepromazine maleate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent sedative effects with acepromazine maleate during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are we observing significant variability in sedation levels across different animals, even when using the same dose of acepromazine?
This is a common issue. The sedative effect of acepromazine is influenced by a multitude of factors, leading to high inter-individual variability. Key sources of this inconsistency include:
-
Genetic Factors : Certain breeds, particularly herding breeds like Collies and Sheepdogs, may have a mutation in the ABCB1 gene (formerly MDR1).[1][2] This mutation leads to a deficiency in P-glycoprotein, a transporter that removes drugs from the central nervous system.[2][3] Animals with this mutation are more sensitive to acepromazine, experiencing more profound and prolonged sedation at standard doses.[3][4] Boxers, especially from UK-bred lines, can have a severe hypotensive reaction, leading to collapse.[1][5]
-
Metabolism and Health Status : Acepromazine is extensively metabolized by the liver.[3] Any compromised hepatic function can lead to prolonged sedation.[3][4] Similarly, animals with heart disease, low blood pressure, or in a state of shock should not be given the drug due to its hypotensive effects.[1]
-
Temperament and Environment : The level of excitement or stress an animal is experiencing at the time of administration can override the tranquilizing effects of acepromazine.[1] A quiet environment post-administration is recommended to allow the medication to take full effect.[6] In some cases, particularly when used alone for anxiety, acepromazine can worsen the response to loud noises or even lead to paradoxical aggression.[4]
-
Route of Administration : The oral form of acepromazine can have erratic and unreliable absorption compared to the injectable form, leading to variable effects between individuals.[7]
Q2: What is the underlying mechanism of action for acepromazine, and how does it relate to inconsistent effects?
Acepromazine is a phenothiazine neuroleptic agent.[8] Its primary mechanism is the blockade of post-synaptic dopamine D2 receptors in the central nervous system, which produces sedation and reduces spontaneous activity.[2][3][8]
However, its inconsistency arises from its broad receptor activity profile. Acepromazine also acts as an antagonist at:
-
α1-Adrenergic Receptors : This blockade causes peripheral vasodilation, leading to a drop in blood pressure (hypotension), a major side effect.[2][5]
-
Histamine (H1) Receptors : Contributes to sedation and antiemetic effects.[9]
-
Serotonergic (5-HT) Receptors : May contribute to anxiolytic and anti-aggressive properties.[9]
-
Muscarinic (M1/M2) Receptors : Leads to anticholinergic side effects.[9]
The variable expression and sensitivity of these different receptor subtypes among individual animals can lead to a wide spectrum of responses, from effective sedation to paradoxical excitement or severe hypotension.
Caption: Acepromazine blocks multiple postsynaptic receptors.
Q3: What are the critical drug interactions to consider when using acepromazine in an experimental setting?
Acepromazine's effects can be significantly altered by concurrent drug administration. Caution is advised when used with the following agents:
-
CNS Depressants : Opioids, barbiturates, and other anesthetics will have their sedative and hypotensive effects potentiated.[4][10] Doses of these agents should be reduced.
-
Hypotensive Agents : Drugs that lower blood pressure can exacerbate acepromazine-induced hypotension.[1]
-
Antacids and Antidiarrheals : Oral antacids (e.g., aluminum hydroxide) and antidiarrheal mixtures can decrease the absorption of oral acepromazine, reducing its efficacy.[9][10]
-
Organophosphates : Should not be used in animals recently exposed to organophosphate compounds.[10]
-
Quinidine : May lead to negative cardiac side effects when used with acepromazine.[4][10]
-
Epinephrine : Should not be used to treat hypotension caused by acepromazine, as it can cause a further drop in pressure (epinephrine reversal). Phenylephrine is recommended instead.[10]
Q4: We are not seeing the expected level of sedation. What troubleshooting steps should we follow?
A systematic approach is crucial when sedation is inadequate. Use the following workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting acepromazine effects.
Quantitative Data Summary
Table 1: Pharmacokinetic & Pharmacodynamic Parameters of Acepromazine
| Parameter | Species | Route | Value | Onset of Sedation | Duration of Effect | Citation(s) |
| Elimination Half-Life | Horse | IV | ~185 minutes | ~20 minutes (CNS effects) | Up to 8 hours | [11][12] |
| Horse | IV | 50-150 minutes | - | - | [13] | |
| Dog | IV | ~5.2 hours | ~5 minutes | ~4 hours | [11] | |
| Dog | Oral | ~8.6 hours | 30-60 minutes | 6-8 hours | [4][11] | |
| Cat | Oral | ~3 hours | - | Erratic, less than dogs | [5][14] | |
| Metabolism | General | - | Rapid and extensive hepatic metabolism | - | - | [3][15] |
| Protein Binding | Horse | IV | >99% | - | - | [11][12] |
Note: Values can vary significantly based on individual animal factors.
Table 2: Dose-Dependent Effects of IV Acepromazine in Conscious Dogs
| Cumulative Dose (µg/kg) | Sedation Level Observed | Change in Mean Arterial Pressure (MAP) | Change in Stroke Index (SI) | Citation(s) |
| 10 (ACP10) | Mild sedation in 5/6 dogs | Significant Decrease (~17%) | Significant Decrease (~16%) | [16][17] |
| 25 (ACP25) | Moderate sedation in 5/6 dogs | Significant Decrease | Significant Decrease | [16][17] |
| 50 (ACP50) | Moderate sedation in 6/6 dogs | Significant Decrease | Significant Decrease | [16][17] |
| 100 (ACP100) | Moderate sedation in 6/6 dogs | Significant Decrease | Significant Decrease | [16][17] |
Based on a prospective experimental study. No significant difference was found among the different doses for hemodynamic data, but sedation levels increased from the lowest dose.[16][17]
Experimental Protocols
Example Protocol 1: Evaluation of Dose-Dependent Sedative and Hemodynamic Effects
This protocol is adapted from studies evaluating the effects of progressively increasing intravenous doses of acepromazine in a canine model.[16][17]
-
Objective : To quantify the relationship between intravenous acepromazine dosage and the resulting level of sedation and key cardiovascular parameters.
-
Animal Model : Healthy, adult mixed-breed dogs (e.g., n=6, weight 15-20 kg).
-
Instrumentation :
-
Arterial catheter for direct blood pressure monitoring and blood gas analysis.
-
Thermodilution catheter for measurement of cardiac output.
-
Standard monitoring equipment (ECG, pulse oximeter).
-
-
Methodology :
-
Baseline : After instrumentation, allow the animal to stabilize. Record baseline hemodynamic data (MAP, heart rate, cardiac index, stroke index, etc.) and sedation score (using a validated scoring system).
-
Dosing : Administer acepromazine intravenously at progressively increasing doses at set intervals (e.g., 20 minutes).
-
T0: Baseline measurements.
-
T1 (T0 + 20 min): Administer 10 µg/kg IV. Record data.
-
T2 (T1 + 20 min): Administer 15 µg/kg IV (cumulative dose: 25 µg/kg). Record data.
-
T3 (T2 + 20 min): Administer 25 µg/kg IV (cumulative dose: 50 µg/kg). Record data.
-
T4 (T3 + 20 min): Administer 50 µg/kg IV (cumulative dose: 100 µg/kg). Record data.
-
-
Data Collection : At each time point, record all hemodynamic variables and assess the sedation score.
-
-
Workflow Diagram :
Caption: Workflow for a dose-escalation study.
References
- 1. Acepromazine | VCA Animal Hospitals [vcahospitals.com]
- 2. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. Acepromazine - Wikipedia [en.wikipedia.org]
- 6. Anesthesia and Analgesia Recommendations | Office of Research [bu.edu]
- 7. Acepromazine for Dogs: Uses, Side Effects, and Alternatives [akc.org]
- 8. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 11. researchgate.net [researchgate.net]
- 12. The pharmacokinetics, pharmacological responses and behavioral effects of acepromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 14. researchgate.net [researchgate.net]
- 15. madbarn.com [madbarn.com]
- 16. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Acepromazine-Induced Hypotension in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively mitigate acepromazine-induced hypotension in research animals.
Troubleshooting Guide: Addressing Acepromazine-Induced Hypotension
This guide provides step-by-step instructions to manage hypotension observed after acepromazine administration during experimental procedures.
| Issue | Potential Cause | Recommended Action |
| Mild to Moderate Hypotension | Alpha-1 adrenergic receptor blockade from acepromazine causing vasodilation.[1] | 1. Administer Crystalloid Fluids: Start with an intravenous (IV) bolus of an isotonic crystalloid solution (e.g., Lactated Ringer's Solution) at 10-20 mL/kg.[2][3] 2. Monitor Blood Pressure: Continuously monitor arterial blood pressure to assess the response to fluid therapy.[4] 3. Consider Dose Reduction: In future experiments, consider reducing the acepromazine dose, as its effects are dose-dependent.[5] |
| Severe or Refractory Hypotension | Significant vasodilation unresponsive to fluid therapy alone.[6] | 1. Initiate Vasopressor Therapy: If hypotension persists after fluid administration, begin a constant rate infusion (CRI) of a vasopressor.[7] - Norepinephrine: Recommended as a first-line agent for its potent alpha-adrenergic agonist effects.[8][9][10] - Phenylephrine: A direct-acting alpha-agonist that can be used as a bolus or CRI.[7][11] - Dopamine: Can be used, but its effects are dose-dependent, with higher doses required for vasoconstriction.[3][12] 2. Titrate to Effect: Adjust the infusion rate of the vasopressor to achieve the target mean arterial pressure (MAP) of >60-65 mmHg.[10] 3. Continue Monitoring: Closely monitor cardiovascular parameters throughout the procedure. |
| Hypotension in High-Risk Animals | Increased sensitivity to acepromazine's effects. | 1. Use with Extreme Caution: Acepromazine should be used with caution or avoided in dehydrated, anemic, or geriatric animals, as well as those in shock.[11][13] 2. Breed Sensitivity: Be aware of increased sensitivity in certain breeds, such as giant breeds, greyhounds, and boxers, which may require lower doses.[11] Dogs with the MDR1 (ABCB1) gene mutation may also exhibit increased sensitivity.[13][14] 3. Alternative Sedatives: For high-risk animals, consider alternative sedatives with less impact on blood pressure, such as dexmedetomidine, although this may induce bradycardia.[15][16][17] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind acepromazine-induced hypotension?
A1: Acepromazine is a phenothiazine derivative that acts as an antagonist at alpha-1 adrenergic receptors.[1] This blockade inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to peripheral vasodilation and a subsequent drop in arterial blood pressure.[1][11]
Q2: Are there any reversal agents for acepromazine?
A2: Currently, there are no specific pharmacological antagonists to reverse the effects of acepromazine.[8][18][19] Management of its side effects, such as hypotension, is therefore supportive and symptomatic.
Q3: Can fluid therapy alone correct acepromazine-induced hypotension?
A3: While intravenous crystalloid fluids are a first-line treatment, they may not always be sufficient, especially in cases of deep anesthesia or significant vasodilation.[2][6] In a study on isoflurane-anesthetized dogs, Lactated Ringer's solution initially worsened hypotension due to further vasodilation.[2] In such cases, vasopressors are necessary to counteract the vasodilation.[7]
Q4: What are the recommended vasopressors to treat acepromazine-induced hypotension?
A4: Norepinephrine is often considered the first-line vasopressor due to its potent alpha-1 adrenergic agonist effects, which directly counteracts the mechanism of acepromazine-induced vasodilation.[8][9][10] Phenylephrine is also a suitable choice as a direct alpha-agonist.[7][11] Dopamine can also be used, but its vasopressor effects are primarily seen at higher doses.[3][12]
Q5: Are there specific breeds of research animals that are more sensitive to acepromazine's hypotensive effects?
A5: Yes, certain dog breeds have shown increased sensitivity to acepromazine. These include giant breeds, greyhounds, and brachycephalic breeds, especially Boxers, who are more prone to cardiovascular side effects.[11] Dogs with the MDR1 (ABCB1) gene mutation may also experience more profound and prolonged sedation.[13][14] It is recommended to use lower doses in these animals.[11]
Quantitative Data Summary
Table 1: Vasopressor and Fluid Therapy Dosages for Mitigation of Acepromazine-Induced Hypotension
| Agent | Species | Dosage | Route of Administration | Reference |
| Norepinephrine | Horses | 1 µg/kg/min | IV Infusion | [8] |
| Dogs & Cats | 0.1–2 µg/kg/min | IV Infusion | [6] | |
| Phenylephrine | Dogs & Cats | 5-20 µg/kg (Bolus) or 0.1-0.5 µg/kg/min (CRI) | IV | [7] |
| Dopamine | Dogs & Cats | 5-13 µg/kg/min | IV Infusion | [3] |
| Isotonic Crystalloids | Dogs | 10-20 mL/kg | IV Bolus | [2][3] |
| Dextran-70 | Dogs | 7 mL/kg | IV Infusion | [2] |
| Ephedrine | Dogs | 0.1 mg/kg (Bolus) followed by 10 µg/kg/min (CRI) | IV | [2] |
Table 2: Hemodynamic Effects of Acepromazine and Counteractive Measures in Dogs
| Study Parameter | Acepromazine Effect | Intervention | Outcome | Reference |
| Mean Arterial Pressure (MAP) | Potentiated isoflurane-induced hypotension. | Ephedrine (0.1 mg/kg bolus + 10 µg/kg/min CRI) | Significantly increased MAP. | [2] |
| Lactated Ringer's (20 mL/kg) | Initially intensified hypotension. | [2] | ||
| Dextran-70 (7 mL/kg) | Minor improvement in arterial blood pressure. | [2] | ||
| Systemic Vascular Resistance Index (SVRI) | Decreased by 25% at cumulative doses of 50 and 100 µg/kg. | N/A | N/A | [20] |
| Cardiac Index (CI) | Increased by 34% at cumulative doses of 50 and 100 µg/kg. | N/A | N/A | [20] |
| Odds of Hypotension | 2.61 times higher compared to dexmedetomidine. | N/A | N/A | [15][16][17] |
Experimental Protocols
Protocol 1: Evaluation of Norepinephrine to Reverse Acepromazine-Induced Hemodynamic Alterations in Horses
-
Animals: Five healthy resident research mares.
-
Procedure:
-
Baseline measurements of systolic arterial pressure (SAP) and hemodynamic parameters of the median artery were taken (T0).
-
Acepromazine (0.1 mg/kg) was administered intravenously.
-
SAP was recorded every 15 minutes for 45 minutes.
-
At 45 minutes (T45), a constant rate infusion of norepinephrine (1 µg/kg/min) was started and maintained for 15 minutes.
-
SAP and ultrasonographic images of the median artery were taken at specific time points during and after the norepinephrine infusion.
-
-
Key Findings: Acepromazine induced a significant drop in SAP. Norepinephrine infusion significantly increased SAP, counteracting the hypotensive effects of acepromazine.[8]
Protocol 2: Impact of Acepromazine on Treatments for Hypotension in Isoflurane-Anesthetized Dogs
-
Animals: Six healthy adult mixed-breed dogs.
-
Procedure:
-
Anesthesia was induced with propofol and maintained with isoflurane.
-
Dogs randomly received either acepromazine (0.05 mg/kg IV) or saline.
-
End-tidal isoflurane concentration was adjusted to achieve a mean arterial pressure between 45 and 50 mmHg.
-
Dogs then randomly received one of three treatments: Dextran-70 (7 mL/kg over 14 minutes), Lactated Ringer's solution (20 mL/kg over 14 minutes), or ephedrine (0.1 mg/kg bolus followed by a 10 µg/kg/min CRI).
-
Cardiovascular measurements were taken at baseline and at multiple time points up to 40 minutes.
-
-
Key Findings: Acepromazine enhanced the hypotensive effect of isoflurane. Ephedrine was effective in increasing arterial blood pressure, while Lactated Ringer's initially worsened hypotension and Dextran-70 provided minimal improvement.[2]
Visualizations
Caption: Acepromazine's mechanism of hypotension.
Caption: Workflow for mitigating hypotension.
Caption: Treatment logic for hypotension.
References
- 1. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 2. The impact of acepromazine on the efficacy of crystalloid, dextran or ephedrine treatment in hypotensive dogs under isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dvm360.com [dvm360.com]
- 4. dvm360.com [dvm360.com]
- 5. madbarn.com [madbarn.com]
- 6. Frontiers | Fluid Resuscitation for Refractory Hypotension [frontiersin.org]
- 7. dvm360.com [dvm360.com]
- 8. Evaluation of acepromazine-induced hemodynamic alterations and reversal with norepinephrine infusion in standing horses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacist's Corner: Treating Severe Hypotension and Shock - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 10. Use of vasopressors for treatment of vasodilatory hypotension in dogs and cats by Diplomates of the American College of Veterinary Emergency and Critical Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acepromazine Maleate for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 12. researchgate.net [researchgate.net]
- 13. Acepromazine | VCA Animal Hospitals [vcahospitals.com]
- 14. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 15. researchgate.net [researchgate.net]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. Study shows that dogs receiving acepromazine more likely to have hypotension [myvetcandy.com]
- 18. Acepromazine for Dogs and Cats [webmd.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Hemodynamic effects of incremental doses of acepromazine in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Acepromazine Maleate Protocols for Long-Duration Experiments
Welcome to the technical support center for the use of acepromazine maleate in long-duration research experiments. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on protocol refinement, troubleshooting, and frequently asked questions.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in extended experimental settings.
1. What is the primary mechanism of action for this compound?
This compound is a phenothiazine neuroleptic agent that primarily functions as an antagonist at dopamine D2 receptors within the central nervous system.[1][2] This antagonism leads to a depressant effect, resulting in sedation, muscle relaxation, and a reduction in spontaneous activity.[2][3] Additionally, it exhibits anti-cholinergic, anti-emetic, and antihistaminic properties and blocks alpha-1 adrenergic receptors, which contributes to its vasodilatory and hypotensive effects.[2]
2. What are the typical duration of action and half-life of acepromazine?
The sedative effects of acepromazine typically last between 4 to 8 hours.[4][5] However, the duration can be highly variable depending on the dose, route of administration, species, breed, and individual animal's metabolism and health status, particularly liver function.[6][7] The elimination half-life has been reported to be approximately 3 hours in horses and can be as long as 15.9 hours in canines.
3. Can acepromazine be used for long-duration sedation, and what are the primary concerns?
While traditionally used for short-term tranquilization and as a pre-anesthetic, acepromazine can be adapted for longer-duration sedation, often in combination with other agents. The primary concerns for long-duration use are profound and prolonged hypotension (low blood pressure) due to its alpha-1 adrenergic blockade, as well as the potential for a prolonged and difficult recovery.[6][8] Continuous monitoring of cardiovascular parameters is crucial.
4. Are there established protocols for continuous rate infusion (CRI) of acepromazine?
Specific, widely-published CRI protocols for acepromazine as a sole agent for long-duration sedation are not common. It is more frequently used as an adjunct in balanced anesthesia protocols or in combination with other agents like opioids or alpha-2 agonists to reduce the required doses of each drug and mitigate side effects.[9] When used in CRI, it is typically at a low dose as part of a multi-drug infusion.
5. What are the known drug interactions with acepromazine that are relevant for long-duration experiments?
Acepromazine can potentiate the effects of other central nervous system depressants, such as opioids and anesthetics, requiring dose reductions of these concomitant drugs.[2] It should not be used with organophosphate insecticides.[10] Concurrent use with hypotensive agents can lead to severe drops in blood pressure.[6] Antacids and antidiarrheal mixtures can decrease the absorption of oral acepromazine.[2]
6. Is there a reversal agent for acepromazine?
There is no specific pharmacological reversal agent for acepromazine.[1] Management of overdose or prolonged sedation is supportive and focuses on managing the clinical signs, particularly hypotension and hypothermia. In cases of severe hypotension, vasopressors like norepinephrine or phenylephrine may be indicated, while epinephrine is contraindicated as it can cause a further drop in blood pressure.[3] Doxapram, a respiratory stimulant, has been shown to be effective in reducing the sedative effects of acepromazine for a short period.[11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during long-duration experiments involving acepromazine.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inadequate or Unreliable Sedation | - Incorrect dosage or route of administration.- Administration to an already excited animal.- Individual or breed-specific tolerance. | - Ensure the dose is appropriate for the species and desired level of sedation. Intravenous or intramuscular routes provide more reliable sedation than oral administration.[8]- Administer acepromazine before the animal becomes stressed or excited for optimal effect.[2]- Consider combination with an opioid or other sedative for a synergistic effect and more profound sedation.[9] |
| Prolonged and/or Difficult Recovery | - Overdose.- Impaired liver function, leading to delayed drug metabolism.[6]- Hypothermia, which can slow drug metabolism.- Individual or breed-specific sensitivity (e.g., dogs with the ABCB1/MDR1 gene mutation).[6] | - Provide supportive care, including thermal support to maintain body temperature and intravenous fluids.- Monitor vital signs closely.- For animals with known or suspected liver disease, use a significantly reduced dose or an alternative sedative.[6]- Doxapram may be considered for short-term reversal of sedation.[11] |
| Severe Hypotension | - Vasodilation due to alpha-1 adrenergic blockade.- Dehydration or hypovolemia.- Concurrent use of other hypotensive drugs. | - Administer intravenous fluids to support blood pressure.- In severe cases, consider the use of a vasopressor such as norepinephrine or phenylephrine. Do not use epinephrine. [3]- Reduce or discontinue the acepromazine administration.- Ensure the animal is adequately hydrated before and during the experiment. |
| Paradoxical Excitement or Aggression | - Disinhibition of the central nervous system.- Individual animal response. | - Ensure the safety of personnel and the animal. - Consider the administration of a different class of sedative, such as a benzodiazepine or an alpha-2 agonist, to manage the excitement. - In some cases, a low dose of an opioid may help to counteract the dysphoria. |
| Hypothermia | - Depression of the thermoregulatory center in the hypothalamus. | - Provide active warming measures such as heating pads, forced-air warming blankets, or warmed intravenous fluids.- Monitor rectal temperature regularly throughout the experiment and recovery period.[12] |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of acepromazine for experimental use.
Protocol 1: Intermittent Bolus Administration for Long-Duration Sedation in Dogs
This protocol is designed for maintaining a stable plane of light to moderate sedation for several hours.
1. Preparation:
-
Drug: this compound injectable solution (10 mg/mL).
-
Dilution: Dilute the acepromazine solution with sterile saline to a final concentration of 1 mg/mL for accurate dosing.
-
Animal Preparation: Place an intravenous catheter for repeated, atraumatic administration.
2. Dosing and Administration:
-
Initial Dose: Administer an initial intravenous dose of 0.02-0.03 mg/kg slowly over 1-2 minutes.
-
Monitoring: Continuously monitor heart rate, respiratory rate, and blood pressure. Assess the level of sedation every 15 minutes for the first hour.
-
Maintenance Doses: Administer subsequent intravenous boluses of 0.01-0.02 mg/kg as needed to maintain the desired level of sedation. The frequency of redosing will depend on the individual animal's response but is typically every 1-3 hours.
-
Maximum Total Dose: It is recommended not to exceed a total cumulative dose of 1 mg per patient for larger breeds.[9]
3. Experimental Workflow:
Protocol 2: Acepromazine as an Adjunct in a Multi-Agent CRI for Dogs
This protocol outlines the use of a low-dose acepromazine in a constant rate infusion for balanced anesthesia and prolonged sedation.
1. Preparation:
-
Drug Combination: This example uses a combination of an opioid (e.g., fentanyl), a dissociative anesthetic (e.g., ketamine), and acepromazine in a single intravenous fluid bag.
-
Calculation:
-
Determine the desired infusion rates for each drug (e.g., Fentanyl: 5-20 µg/kg/hr, Ketamine: 0.1-0.6 mg/kg/hr, Acepromazine: 0.01-0.02 mg/kg/hr).
-
Calculate the total amount of each drug needed for the expected duration of the experiment and add it to a bag of sterile intravenous fluids (e.g., Lactated Ringer's Solution).
-
Ensure drug compatibility in the fluid bag.
-
-
Animal Preparation: Place an intravenous catheter and connect the fluid line to an infusion pump for precise delivery.
2. Dosing and Administration:
-
Loading Dose: Administer a loading dose of the opioid and/or ketamine as per standard protocols to achieve the desired initial level of sedation/anesthesia. A small initial bolus of acepromazine (e.g., 0.01 mg/kg IV) may also be given.
-
CRI Initiation: Begin the CRI at the calculated rate.
-
Monitoring: Continuously monitor vital signs, including direct or indirect blood pressure, ECG, respiratory rate, and temperature. Adjust the infusion rate as needed based on the plane of sedation and physiological parameters.
3. Experimental Workflow:
Signaling Pathways
Understanding the signaling pathways affected by acepromazine is crucial for predicting its effects and potential side effects.
Dopamine D2 Receptor Antagonism
Acepromazine's primary sedative effect is mediated by its antagonism of D2 dopamine receptors. This blockade inhibits the normal signaling cascade initiated by dopamine.
Alpha-1 Adrenergic Receptor Antagonism
The hypotensive effects of acepromazine are primarily due to its blockade of alpha-1 adrenergic receptors on vascular smooth muscle.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. This compound for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 3. kingsdale.com [kingsdale.com]
- 4. dialavet.com [dialavet.com]
- 5. Acepromazine for Dogs and Cats [webmd.com]
- 6. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 7. researchgate.net [researchgate.net]
- 8. ACEPROMAZINE - Mar Vista Animal Medical Center [marvistavet.com]
- 9. bsavalibrary.com [bsavalibrary.com]
- 10. VASG Preanesthetic Protocols [vasg.org]
- 11. Refinement of the dose of doxapram to counteract the sedative effects of acepromazine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acepromazine | VCA Animal Hospitals [vcahospitals.com]
Technical Support Center: Acepromazine Maleate Administration in Fractious Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the administration of acepromazine maleate in fractious animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a phenothiazine derivative commonly used in veterinary medicine as a tranquilizer and sedative.[1][2] It functions by depressing the central nervous system through the blockage of dopamine receptors, leading to sedation, muscle relaxation, and a reduction in spontaneous activity.[1][3][4] It also possesses antiemetic, antihistaminic, and anticholinergic properties.[1]
Q2: What are the approved uses of this compound in animals?
The injectable form of acepromazine is FDA-approved for use in dogs, cats, and horses for sedation, to alleviate itching, and as a preanesthetic agent.[2][5] It is also used to help with vomiting associated with motion sickness.[2][5] Oral tablets are prescribed for preventing motion sickness and to control fractious animals during examinations, treatments, and grooming.[1][6]
Q3: What are the different routes of administration for this compound?
Acepromazine can be administered orally (PO), intravenously (IV), intramuscularly (IM), or subcutaneously (SC).[1][3]
Q4: What is the onset and duration of action of acepromazine?
The onset and duration of action vary depending on the route of administration and the individual animal.[1]
-
Injectable (IV/IM): Onset is more rapid, typically within 10 to 15 minutes.[3][4][6] The effects of acepromazine generally last from 4 to 8 hours.[2][7][8]
Q5: Can acepromazine be used alone for sedation in aggressive animals?
Caution should be exercised when using acepromazine as a sole agent in aggressive animals.[5] In some cases, it can lead to a paradoxical reaction, causing excitement, increased aggression, or a heightened response to noise and other stimuli.[1][5][9][10] For aggressive animals, it is often recommended to use acepromazine in combination with other sedatives or anxiolytics.[5][11]
Q6: What are the common side effects of this compound?
Common side effects include:
-
Bradycardia (slow heart rate)[1]
-
Decreased respiratory rate[1]
-
Changes in urine color to pink or reddish-brown (harmless)[2][7]
Q7: Are there any contraindications for the use of acepromazine?
Acepromazine should be used with caution or avoided in animals with:
-
Dehydration, anemia, or shock[1]
-
A history of seizures, as it may lower the seizure threshold[1][9]
-
Known hypersensitivity to the drug[9]
-
Certain breeds, such as Boxers, Greyhounds, and giant breeds, may be more sensitive to its effects.[1][2] Dogs with the ABCB1 (formerly MDR1) gene mutation may experience more profound and prolonged sedation.[3][12]
Troubleshooting Guides
Problem: The animal remains fractious and difficult to handle after oral administration of acepromazine.
| Possible Cause | Troubleshooting Step |
| Insufficient Onset Time | Ensure at least 30-60 minutes have passed since oral administration for the drug to take effect.[1][2][7] |
| Administration on a Full Stomach | While it can be given with or without food, absorption may be slightly delayed with a large meal.[2] Consider administering on an empty stomach if vomiting is not a concern. |
| Incorrect Dosage | Verify the correct dosage was administered based on the animal's weight. Consult a veterinarian for appropriate dosing, as it can vary.[9] |
| Paradoxical Excitement | The animal may be experiencing a paradoxical reaction.[1][9] Discontinue use and consult a veterinarian about alternative sedatives or combination therapies. |
| Pre-existing Agitation | Acepromazine is less effective if administered after the animal is already in an excited state.[1] Administer the medication before the anticipated stressful event. |
Problem: The animal shows signs of severe sedation or adverse effects.
| Possible Cause | Troubleshooting Step |
| Overdose | Contact a veterinarian or veterinary emergency clinic immediately.[2] Supportive care will be necessary to manage symptoms. |
| Breed Sensitivity | Certain breeds are more sensitive to acepromazine.[1][2] Lower doses are recommended for these breeds. Dogs with the ABCB1 (MDR1) gene mutation require a dose reduction of 25-50%.[12] |
| Interaction with Other Medications | Acepromazine can potentiate the effects of other CNS depressants and hypotensive drugs.[3][12] Disclose all current medications to the veterinarian. |
| Underlying Health Condition | Animals with liver or heart disease may have a prolonged and more profound response.[1][7] Use with extreme caution in these animals. |
Data Presentation
Table 1: this compound Dosage Guidelines for Dogs
| Route of Administration | Dosage | Notes |
| Oral (PO) | 0.5 - 1.5 mg/lb (1 - 3 mg/kg)[9] | Do not exceed 3 mg total in dogs.[3] |
| Injectable (IV, IM, SC) | 0.01 - 0.1 mg/lb (0.02 - 0.2 mg/kg)[9] | Generally, the injectable dose should not exceed 3 mg total.[9] |
Note: These are general guidelines. Dosage should be individualized by a veterinarian based on the animal's health, temperament, and the desired level of sedation.
Table 2: Onset and Duration of Action of Acepromazine
| Route of Administration | Approximate Onset of Action | Approximate Duration of Action |
| Oral (PO) | 30 - 60 minutes[1][2][7] | 4 - 8 hours[2][7][8] |
| Intravenous (IV) | ~15 minutes[6] | 4 - 6 hours[3][4] |
| Intramuscular (IM) | ~15 minutes | 4 - 6 hours[3][4] |
Experimental Protocols
Protocol 1: General Sedation Protocol for a Fractious Dog Prior to a Non-Painful Procedure
-
Animal Selection and Preparation:
-
Drug Preparation and Administration:
-
Calculate the appropriate dose based on the dog's weight and desired level of sedation (refer to Table 1).
-
For oral administration, conceal the tablet in a palatable treat or use a pill-giving device.
-
For injectable administration, use appropriate sterile technique. The IM route is common for fractious animals.
-
-
Monitoring:
-
Allow for the appropriate onset time (30-60 minutes for oral, ~15 minutes for injectable).[1][2][6][7]
-
Place the animal in a quiet, calm environment to allow the sedative to take effect.[12]
-
Monitor for the desired level of sedation (e.g., calmness, slight ataxia).
-
Continuously monitor vital signs, including heart rate, respiratory rate, and mucous membrane color, especially after injectable administration.[2]
-
Be prepared for potential adverse effects such as hypotension or paradoxical excitement.
-
Protocol 2: Combination Therapy for Enhanced Sedation in a Highly Anxious or Aggressive Dog (Neuroleptanalgesia)
Acepromazine is often combined with an opioid to enhance sedation and provide analgesia, a technique known as neuroleptanalgesia.[11]
-
Drug Selection:
-
Acepromazine (at a reduced dose).
-
An opioid such as butorphanol, buprenorphine, or methadone.[11]
-
-
Dosing and Administration:
-
Consult established veterinary formularies for appropriate combination dosages. The addition of an opioid typically allows for a lower dose of acepromazine.[11]
-
The drugs can often be mixed in the same syringe for a single IM injection.
-
-
Monitoring:
-
As with single-agent acepromazine, monitor closely for the desired sedative effect and any adverse reactions.
-
Be aware of the specific side effects of the chosen opioid (e.g., respiratory depression).
-
Mandatory Visualization
References
- 1. This compound for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 2. Acepromazine for Dogs and Cats [webmd.com]
- 3. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]
- 4. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Acepromazine for Dogs | PetMD [petmd.com]
- 6. Acepromazine Injection(this compound injection) [dailymed.nlm.nih.gov]
- 7. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. ACEPROMAZINE - Mar Vista Animal Medical Center [marvistavet.com]
- 9. Acepromazine (PromAce®, Aceproject® ) for Dogs and Cats [petplace.com]
- 10. What are the side effects of Acepromazine? [synapse.patsnap.com]
- 11. bsavalibrary.com [bsavalibrary.com]
- 12. medicines.health.europa.eu [medicines.health.europa.eu]
Technical Support Center: Adjusting Acepromazine Maleate Protocols for Aged or Compromised Research Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective use of acepromazine maleate in aged or compromised research animals. The following information is intended to supplement, not replace, professional veterinary advice.
Frequently Asked Questions (FAQs)
Q1: Why is dose adjustment of acepromazine necessary for aged or compromised animals?
Aged animals and those with compromised organ function, particularly of the liver and heart, exhibit altered drug metabolism and distribution.[1][2] Geriatric patients often have reduced cardiac output, decreased hepatic blood flow, and a lower percentage of body water, which can lead to a more profound and prolonged effect of acepromazine.[1][3] Animals with liver disease have a decreased ability to metabolize acepromazine, leading to extended sedation.[4] Similarly, animals with heart disease are more susceptible to the hypotensive effects of the drug.[4][5]
Q2: What are the primary risks associated with using acepromazine in these sensitive populations?
The most significant risks include:
-
Hypotension: Acepromazine causes vasodilation, which can lead to a drop in blood pressure.[2][6][4][7] This effect can be particularly dangerous in animals that are dehydrated, anemic, or in shock.[2]
-
Prolonged Sedation: Reduced metabolism and clearance of the drug can result in sedation lasting much longer than the typical 6-8 hours.
-
Cardiovascular Depression: In addition to hypotension, acepromazine can cause a decrease in cardiac output.[8]
-
Hypothermia: The vasodilatory effects of acepromazine can also lead to a drop in body temperature.[1]
Q3: Are there specific breeds of research animals that require special consideration for acepromazine dosing?
Yes, certain breeds have known sensitivities to acepromazine. Dogs with the MDR1 (Multi-Drug Resistance 1) gene mutation, common in herding breeds like Collies and Australian Shepherds, are more sensitive to the effects of acepromazine and require dose reductions.[4] Giant breeds and sighthounds (e.g., Greyhounds) may also experience more profound and prolonged sedation.[6][4] Boxers are reported to be particularly sensitive to the cardiovascular effects of acepromazine.[6][7]
Q4: Can acepromazine be used in animals with a history of seizures?
Historically, it was believed that acepromazine lowers the seizure threshold.[7] However, more recent evidence suggests that there may be no additional seizure risk with its use.[6] Despite this, caution is still advised when administering acepromazine to animals with a known seizure disorder.[7]
Q5: What are some suitable alternatives to acepromazine for sedation in aged or compromised animals?
Several alternatives with different mechanisms of action and safety profiles are available. These include:
-
Dexmedetomidine: An alpha-2 adrenergic agonist that provides sedation and analgesia. It can cause significant cardiovascular effects but is reversible.[8]
-
Trazodone: A serotonin antagonist and reuptake inhibitor that provides anxiolysis with mild sedation.[9][10] It is often considered a safer option for animals with cardiac conditions.[11]
-
Benzodiazepines (e.g., Diazepam, Midazolam): These drugs have minimal cardiovascular and respiratory side effects, making them a good choice for geriatric and critically ill patients.[3]
-
Opioids (e.g., Butorphanol, Buprenorphine): Often used in combination with other sedatives to enhance sedation and provide analgesia.[3]
Troubleshooting Guides
Scenario 1: Prolonged recovery from acepromazine sedation.
-
Problem: An aged or compromised animal is not recovering from acepromazine sedation within the expected timeframe.
-
Possible Causes:
-
Reduced drug metabolism due to age-related decline in liver function or pre-existing liver disease.
-
Overdose due to failure to adjust the dose for the animal's condition.
-
-
Troubleshooting Steps:
-
Supportive Care: Provide a warm and quiet environment to prevent hypothermia and stress.[1]
-
Fluid Therapy: Intravenous fluids can help support circulation and drug elimination.
-
Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate, blood pressure, and temperature.[4]
-
Reversal: Acepromazine has no direct reversal agent. Supportive care is the primary treatment.
-
Scenario 2: Unexpectedly deep sedation or collapse after acepromazine administration.
-
Problem: The animal exhibits signs of severe central nervous system depression, profound weakness, or collapse.
-
Possible Causes:
-
Individual hypersensitivity to the drug.
-
Undiagnosed underlying condition (e.g., cardiac disease, MDR1 mutation).[4]
-
Drug interaction with other medications.
-
-
Troubleshooting Steps:
-
Immediate Veterinary Assessment: This is a medical emergency requiring immediate veterinary intervention.
-
Cardiovascular Support: Treatment may include intravenous fluids and vasopressors to manage hypotension.
-
Oxygen Supplementation: Ensure a patent airway and provide supplemental oxygen if necessary.
-
Review Protocol: Carefully review the animal's history and the administered dose to identify any potential contributing factors.
-
Data Presentation: Recommended Dose Adjustments
The following tables summarize recommended dose adjustments for acepromazine and provide a comparison of alternative sedation protocols for aged or compromised research animals.
Table 1: this compound Dose Adjustment Recommendations
| Patient Population | Recommended Dose Adjustment | Rationale |
| Geriatric Animals | 0.01-0.03 mg/kg IM | Reduced drug metabolism and increased sensitivity.[12] |
| Animals with Cardiac Disease | Use with extreme caution. Low dose (e.g., ≤0.02 mg/kg) if necessary. | To minimize hypotension and cardiovascular depression.[5] |
| Animals with Liver Disease | Avoid in severe disease. Use with caution and at a reduced dose in mild to moderate cases. | Prolonged drug metabolism and clearance.[4] |
| Dogs with MDR1 Gene Mutation (Homozygous -/-) | Reduce dose by 30-50%. | Increased drug sensitivity and risk of profound sedation. |
| Dogs with MDR1 Gene Mutation (Heterozygous +/-) | Reduce dose by 25%. | Increased drug sensitivity. |
Table 2: Comparison of Sedation Protocols for Aged or Compromised Animals
| Sedative Agent | Recommended Dose for Aged/Compromised Animals | Advantages | Disadvantages |
| This compound | See Table 1 | Effective tranquilization, antiemetic properties. | Hypotension, prolonged recovery, no analgesia, not reversible.[6][7] |
| Dexmedetomidine | 1-2 µg/kg IV or IM (use lower end of the dose range) | Reversible, provides analgesia.[8] | Can cause significant cardiovascular depression (bradycardia, decreased cardiac output). |
| Trazodone | 3-7 mg/kg PO (as needed for situational anxiety) | Anxiolytic with mild sedation, generally safe for cardiac patients.[9][11] | Slower onset of action, may not provide sufficient sedation for all procedures.[10] |
| Midazolam/Diazepam | 0.2 mg/kg IM or IV | Minimal cardiovascular and respiratory side effects, reversible.[3] | Can cause paradoxical excitement, especially when used alone. |
| Butorphanol | 0.2-0.4 mg/kg IM or IV (often used in combination) | Provides analgesia and enhances sedation. | Can cause respiratory depression. |
Experimental Protocols
Protocol 1: Sedation of a Geriatric Dog for Non-painful Imaging Procedure
-
Pre-sedation Assessment: Conduct a thorough physical examination, including cardiovascular and respiratory assessment. Review the animal's medical history for any underlying conditions.
-
Drug Combination:
-
Butorphanol: 0.2 mg/kg IM
-
Midazolam: 0.2 mg/kg IM
-
-
Administration: Administer the drugs intramuscularly. Allow 15-20 minutes for the sedative effects to become apparent.
-
Monitoring: Continuously monitor heart rate, respiratory rate, and temperature throughout the procedure. Have supplemental oxygen and emergency drugs readily available.
-
Recovery: Place the animal in a quiet, warm environment for recovery. Continue monitoring until the animal is fully ambulatory.
Protocol 2: Pre-anesthetic Sedation for a Dog with the MDR1 Gene Mutation
-
Genetic Testing: If the MDR1 status is unknown in a predisposed breed, consider genetic testing prior to administering acepromazine.
-
Dose Calculation:
-
For a homozygous (-/-) dog, reduce the standard acepromazine dose by 30-50%.
-
For a heterozygous (+/-) dog, reduce the standard acepromazine dose by 25%.
-
-
Administration: Administer the calculated dose of acepromazine intramuscularly 30-45 minutes prior to anesthetic induction.
-
Anesthetic Induction: Use a reduced dose of the induction agent (e.g., propofol) and titrate to effect.
-
Monitoring: Pay close attention to the depth of anesthesia and cardiovascular parameters throughout the procedure.
Mandatory Visualization
Caption: Workflow for sedation of aged research animals.
Caption: Acepromazine's primary mechanism of action.
References
- 1. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 2. This compound for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 3. Anaesthesia for the geriatric dog and cat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acepromazine | VCA Animal Hospitals [vcahospitals.com]
- 5. Sedation and Anaesthesia for Pets with Cardiac Disease - WSAVA 2014 Congress - VIN [vin.com]
- 6. ACEPROMAZINE - Mar Vista Animal Medical Center [marvistavet.com]
- 7. Acepromazine (PromAce®, Aceproject® ) for Dogs and Cats [petplace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Access Restricted, But More Awaits! [georestrictions.petscare.com]
- 10. dutch.com [dutch.com]
- 11. idexx.com [idexx.com]
- 12. dvm360.com [dvm360.com]
Validation & Comparative
comparative efficacy of acepromazine maleate and xylazine in rodent anesthesia
For Researchers, Scientists, and Drug Development Professionals
In the realm of laboratory animal science, the selection of appropriate anesthetic agents is paramount to ensure animal welfare and the integrity of experimental data. Acepromazine maleate and xylazine are two commonly utilized pre-anesthetic sedatives in rodents. This guide provides an objective comparison of their efficacy, supported by available experimental data, to aid researchers in making informed decisions for their specific anesthetic protocols.
While both acepromazine and xylazine are seldom used as sole anesthetic agents for surgical procedures in rodents, they are frequently incorporated into balanced anesthesia protocols, most commonly in combination with ketamine. Their primary role is to provide sedation, muscle relaxation, and analgesia, thereby reducing the required dose of the primary anesthetic and smoothing the induction and recovery phases.
Comparative Efficacy and Characteristics
The following tables summarize the key characteristics and reported efficacy parameters of this compound and xylazine in rodents. It is important to note that direct comparative studies with quantitative data on the standalone anesthetic efficacy of these two drugs are limited in published literature. The data presented often reflects their use in combination with other agents.
Table 1: General Characteristics and Mechanisms of Action
| Feature | This compound | Xylazine |
| Drug Class | Phenothiazine tranquilizer[1] | Alpha-2 adrenergic agonist[2] |
| Primary Mechanism | Dopamine D2 receptor antagonist in the central nervous system (CNS)[1] | Agonist at alpha-2 adrenergic receptors in the CNS[2] |
| Primary Effects | Sedation, antiemetic, muscle relaxation[3] | Sedation, analgesia, muscle relaxation[2] |
| Analgesic Properties | Minimal to none[4][5] | Yes[2] |
| Reversal Agent | None specific | Atipamezole, Yohimbine[6] |
Table 2: Comparative Anesthetic and Sedative Effects (Primarily in Combination Anesthesia)
| Parameter | This compound | Xylazine |
| Onset of Sedation | Slower onset | Rapid onset |
| Duration of Effect | Longer duration of action[1] | Shorter duration of action |
| Quality of Sedation | Mild to moderate tranquilization | Profound sedation and hypnosis |
| Muscle Relaxation | Moderate | Excellent |
| Common Combinations | Ketamine/Acepromazine; Ketamine/Xylazine/Acepromazine[6][7] | Ketamine/Xylazine[6][7] |
Table 3: Potential Adverse Effects in Rodents
| Adverse Effect | This compound | Xylazine |
| Cardiovascular | Hypotension (low blood pressure) due to vasodilation, potential for bradycardia (slow heart rate).[8][9] | Initial transient hypertension followed by prolonged hypotension and bradycardia.[2][10] |
| Respiratory | Minimal respiratory depression at therapeutic doses.[9] | Respiratory depression, which can be severe, especially when combined with other depressants.[2][10] |
| Thermoregulation | Hypothermia due to vasodilation and depression of the thermoregulatory center. | Hypothermia.[10] |
| Other | May lower the seizure threshold[8]; potential for paradoxical excitement.[8][11] | Hyperglycemia due to inhibition of insulin release[2]; diuresis. |
Signaling Pathways
The distinct mechanisms of action of acepromazine and xylazine are crucial to understanding their physiological effects.
References
- 1. Ketamine–Xylazine–Acepromazine Compared with Isoflurane for Anesthesia during Liver Transplantation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xylazine - Wikipedia [en.wikipedia.org]
- 3. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 5. bsavalibrary.com [bsavalibrary.com]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]
- 8. egnlab.com [egnlab.com]
- 9. petscare.com [petscare.com]
- 10. Xylazine appears to worsen the life-threatening effects of opioids in rats | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 11. Veterinary Partner - VIN [veterinarypartner.vin.com]
Validating the Analgesic-Sparing Effect of Acepromazine Maleate with Opioids: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the analgesic and sedative effects of acepromazine maleate when used in combination with opioids, offering valuable insights for researchers, scientists, and drug development professionals. By objectively examining experimental data, this document aims to validate the opioid-sparing potential of acepromazine, a critical consideration in enhancing patient safety and optimizing therapeutic outcomes.
Executive Summary
This compound, a phenothiazine neuroleptic, is frequently employed in veterinary medicine for its sedative properties. While not an analgesic itself, its combination with opioid analgesics is a common practice. This guide synthesizes findings from multiple studies to demonstrate that the co-administration of acepromazine with opioids not only enhances sedation but also exhibits a significant anesthetic-sparing effect. While direct quantitative data on the reduction of opioid dosage for analgesia is limited, the profound sedative and anesthetic-sparing effects strongly suggest a concurrent analgesic-sparing benefit, allowing for lower, safer doses of opioids.
Comparative Analysis of Sedative and Anesthetic Effects
The combination of acepromazine with various opioids consistently results in a greater level of sedation than when either drug is used alone.[1][2][3][4] This synergistic effect allows for a reduction in the required dose of both the opioid and acepromazine to achieve a desired level of sedation.[5][6][7]
Furthermore, studies investigating the minimum alveolar concentration (MAC) of inhalant anesthetics, a measure of anesthetic potency, have provided quantitative evidence of an anesthetic-sparing effect. Premedication with an acepromazine-opioid combination significantly reduces the amount of inhalant anesthetic required to prevent movement in response to a noxious stimulus.
Table 1: Anesthetic-Sparing Effect of Acepromazine-Opioid Combinations in Dogs
| Premedication Protocol | Anesthetic Agent | MAC Reduction (%) | Reference |
| Acepromazine (0.02 mg/kg) + Morphine (0.5 mg/kg) | Isoflurane | 33.3 | [8] |
| Acepromazine (0.02 mg/kg) + Methadone (0.5 mg/kg) | Isoflurane | 68.3 | [8] |
Experimental Protocols
Sedation and Analgesia Assessment in Dogs
A common experimental design to assess the sedative and potential analgesic-sparing effects of acepromazine-opioid combinations involves a prospective, randomized, blinded crossover or parallel-group study in healthy adult dogs.
Experimental Workflow:
Key Methodologies:
-
Sedation Scoring: Sedation is typically assessed using validated numerical rating scales (NRS) or simple descriptive scales (SDS) at regular intervals following drug administration. These scales evaluate posture, response to auditory and tactile stimuli, and general alertness.
-
Physiological Monitoring: Heart rate, respiratory rate, blood pressure, and body temperature are monitored to assess the cardiovascular and respiratory effects of the drug combinations.[1]
-
Nociceptive Threshold Testing: To more directly assess analgesia, specialized equipment can be used to determine the threshold at which a stimulus is perceived as painful.
-
Mechanical Nociceptive Threshold: A pressure algometer is applied with gradually increasing force to a specific body part (e.g., carpal pad, metacarpal pad, tibia) until the dog shows a withdrawal response.[9][10]
-
Thermal Nociceptive Threshold: A thermal probe with a gradually increasing temperature is applied to the skin, and the latency to a withdrawal response is measured.
-
Mechanism of Action and Signaling Pathways
Opioids, such as morphine and fentanyl, primarily exert their analgesic effects by binding to and activating mu-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.
Acepromazine functions as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist. While it does not directly interact with opioid receptors, its mechanism of action can indirectly modulate opioid signaling.
Proposed Interaction of Acepromazine and Opioid Signaling:
The sedative and potential analgesic-sparing effects of acepromazine when combined with opioids may be partially explained by the interaction between the dopamine and opioid signaling pathways. Studies have shown that dopamine D2 receptors can form heterodimers with mu-opioid receptors, leading to a modulation of MOR signaling.[11][12] Blockade of D2 receptors by acepromazine may interfere with this interaction, potentially enhancing the analgesic efficacy of opioids and attenuating the development of tolerance.[12]
Conclusion
References
- 1. Comparative study on the sedative effects of morphine, methadone, butorphanol or tramadol, in combination with acepromazine, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. scielo.br [scielo.br]
- 4. Effects of acepromazine, hydromorphone, or an acepromazine-hydromorphone combination on the degree of sedation in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vettimes.com [vettimes.com]
- 6. VASG Perioperative Pain Management - Part 3 [vasg.org]
- 7. VASG Preanesthetic Protocols [vasg.org]
- 8. Effects of acepromazine-morphine and acepromazine-methadone premedication on the minimum alveolar concentration of isoflurane in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a modified algometer to measure mechanical nociceptive thresholds in awake dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heterodimerization of Mu Opioid Receptor Protomer with Dopamine D2 Receptor Modulates Agonist-Induced Internalization of Mu Opioid Receptor [mdpi.com]
- 12. Frontiers | The Balance of MU-Opioid, Dopamine D2 and Adenosine A2A Heteroreceptor Complexes in the Ventral Striatal-Pallidal GABA Antireward Neurons May Have a Significant Role in Morphine and Cocaine Use Disorders [frontiersin.org]
comparative studies on the recovery profiles from acepromazine maleate and midazolam
This guide provides a detailed comparison of the recovery profiles of two commonly used veterinary sedatives, acepromazine maleate and midazolam. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to objectively evaluate the performance of these agents.
Executive Summary
This compound, a phenothiazine derivative, and midazolam, a benzodiazepine, are widely utilized for sedation in veterinary medicine. Their distinct mechanisms of action result in different sedative qualities and recovery characteristics. Acepromazine generally produces long-lasting tranquilization, while midazolam offers shorter-acting sedation with anxiolytic and muscle relaxant properties. The choice between these agents or their combined use depends on the desired depth and duration of sedation, the species and health status of the animal, and the nature of the procedure. This guide summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes their signaling pathways and a comparative experimental workflow.
Data Presentation
The following tables summarize quantitative data on the recovery profiles of acepromazine and midazolam based on available veterinary studies. It is important to note that many studies utilize these drugs in combination with other agents, which can influence recovery times.
Table 1: Comparative Recovery Parameters in Dogs
| Parameter | This compound | Midazolam | Notes |
| Dosage Range (IM) | 0.01 - 0.05 mg/kg | 0.1 - 0.3 mg/kg | Dosages can vary based on desired sedation level and concurrent drug administration. |
| Onset of Sedation (IM) | 15 - 20 minutes | ~15 minutes | Peak behavioral effects of midazolam correlate with peak plasma concentrations.[1] |
| Duration of Sedation | 4 - 6 hours | 1 - 2 hours | Acepromazine has a significantly longer duration of action.[2] |
| Recovery Time | Prolonged | Relatively Rapid | In a study comparing anesthetic combinations, a midazolam-propofol-ketamine group had a recovery time of 16 minutes, while an acepromazine-propofol-ketamine group had a recovery time of 30.33 minutes.[3] |
| Recovery Quality | Generally smooth, but can be prolonged. | Can be associated with excitement or paradoxical agitation, especially when used alone in healthy dogs.[1][4] | The co-administration of acepromazine may attenuate midazolam-induced excitement.[1] |
Table 2: Comparative Recovery Parameters in Cats
| Parameter | This compound | Midazolam | Notes |
| Dosage Range (IM) | 0.01 - 0.05 mg/kg | 0.2 - 0.3 mg/kg | Cats may require higher doses of acepromazine for comparable sedation to dogs.[2] |
| Onset of Sedation (IM) | ~20 minutes | ~15 minutes | |
| Duration of Sedation | 4 - 6 hours | 1 - 2 hours | |
| Recovery Time | Can be prolonged. | Shorter than acepromazine. | In a study with drug combinations, the addition of acepromazine to a ketamine/midazolam/methadone protocol significantly delayed the time of anesthetic release (19.7 ± 6.5 mins vs 11 ± 5.9 mins).[5] |
| Recovery Quality | Generally smooth. | Benzodiazepine/opioid combinations do not provide reliable sedation in most cats and may not be as smooth as other protocols.[2] |
Experimental Protocols
The following are generalized experimental protocols for evaluating the sedative and recovery effects of acepromazine and midazolam, based on methodologies from various studies.
Protocol 1: Sedation and Recovery Assessment in Dogs
-
Subjects: Healthy adult dogs of a specified breed (e.g., Beagles), age, and weight range. All animals are acclimatized to the experimental environment.
-
Drug Administration:
-
Group A: this compound (0.05 mg/kg) administered intramuscularly (IM).
-
Group B: Midazolam (0.3 mg/kg) administered IM.
-
Control Group: Saline administered IM.
-
-
Monitoring and Data Collection:
-
Sedation Scoring: Sedation is assessed at baseline and at regular intervals (e.g., 5, 10, 15, 30, 60, 90, 120, 180 minutes) post-administration using a validated numerical rating scale. The scale may evaluate posture, response to auditory and tactile stimuli, and general alertness.
-
Physiological Parameters: Heart rate, respiratory rate, and blood pressure are monitored at the same intervals as sedation scoring.
-
Recovery Milestones: The time to attain specific recovery milestones is recorded, including:
-
Time to first head lift.
-
Time to sternal recumbency.
-
Time to standing.
-
Time to walking without ataxia.
-
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of the different treatments on sedation scores, physiological parameters, and recovery times.
Protocol 2: Comparative Sedative Effects in Cats
-
Subjects: Healthy domestic shorthair cats within a specific age and weight range, determined to be free of cardiovascular and other systemic diseases.
-
Drug Administration:
-
Group A: this compound (0.05 mg/kg) combined with an opioid (e.g., butorphanol 0.2 mg/kg) IM.
-
Group B: Midazolam (0.2 mg/kg) combined with the same opioid (e.g., butorphanol 0.2 mg/kg) IM.
-
-
Monitoring and Data Collection:
-
Sedation and Ataxia Scoring: A scoring system is used to evaluate the level of sedation and ataxia at predetermined time points post-injection.
-
Response to Stimuli: The response to standardized auditory and tactile stimuli is recorded.
-
Recovery Quality: The quality of recovery is assessed using a descriptive scale, noting the presence of any adverse effects such as excitement, dysphoria, or prolonged ataxia.
-
Time to Full Recovery: The time from drug administration until the cat is able to walk normally and interact with its environment in a manner similar to its pre-sedation state.
-
-
Statistical Analysis: Non-parametric tests may be used to analyze sedation and recovery scores, while parametric tests can be applied to timed data if assumptions of normality are met.
Mandatory Visualization
Caption: Experimental workflow for comparing recovery profiles.
Caption: Signaling pathways of Acepromazine and Midazolam.
References
- 1. Effects of acepromazine or methadone on midazolam-induced behavioral reactions in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bsavalibrary.com [bsavalibrary.com]
- 3. Perbandingan Onset, Durasi Dan Masa Pemulihan Dari Kombinasi Anestesi Acepromasin-Propofol-Ketamin Dan Midazolam-Propofol-Ketamin Pada Anjing Lokal | Jurnal Veteriner Nusantara [ejurnal.undana.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Validation of Acepromazine Maleate's Antiemetic Properties in a Research Context
This guide provides a comparative analysis of acepromazine maleate's antiemetic efficacy against other commonly used antiemetic agents in a research setting. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in study design and drug selection.
Introduction to Antiemetic Agents
Emesis, or vomiting, is a complex reflex coordinated by the central nervous system. In a research context, particularly in veterinary medicine and preclinical studies, the prevention of emesis is crucial for animal welfare and maintaining the integrity of experimental protocols. This compound, a phenothiazine derivative, is frequently used for its sedative properties but also possesses antiemetic effects.[1][2][3] This guide compares its antiemetic performance with three other widely used drugs: Ondansetron, a serotonin 5-HT3 receptor antagonist; Maropitant, a neurokinin-1 (NK-1) receptor antagonist; and Metoclopramide, a dopamine D2 receptor antagonist with some 5-HT3 blocking activity.[4][5][6]
Mechanism of Action and Signaling Pathways
The vomiting reflex is initiated by stimuli from various sources, including the chemoreceptor trigger zone (CRTZ), vestibular system, peripheral afferent nerves from the gastrointestinal tract, and higher brain centers. These stimuli converge on the vomiting center in the medulla, which coordinates the physical act of vomiting. Different antiemetics exert their effects by blocking specific receptors within these pathways.
This compound: Acts primarily as an antagonist at dopamine (D2) receptors in the CRTZ.[1][7][8] It also has alpha-1 adrenergic, H1-histaminergic, and muscarinic anticholinergic blocking properties, which may contribute to its antiemetic and sedative effects.[1][8]
Ondansetron: A selective serotonin 5-HT3 receptor antagonist.[9] It blocks these receptors on vagal afferent nerves in the gut and in the central nervous system (specifically the CRTZ and nucleus tractus solitarius), making it particularly effective against chemotherapy- and postoperative-induced nausea and vomiting.[6][10][11]
Maropitant: A potent and selective neurokinin-1 (NK-1) receptor antagonist. It works by inhibiting the binding of Substance P, a key neurotransmitter in the final common pathway of the emetic reflex in the vomiting center.[5][12] This central mechanism of action provides broad-spectrum antiemetic activity against various emetic stimuli.[12]
Metoclopramide: Primarily a dopamine D2 receptor antagonist in the CRTZ.[4][13] At higher doses, it also exhibits 5-HT3 receptor antagonism. Additionally, it has prokinetic effects on the upper gastrointestinal tract, which can contribute to its antiemetic action.[4][13]
Comparative Efficacy: Quantitative Data
The following tables summarize quantitative data from studies evaluating the antiemetic efficacy of acepromazine and comparator drugs in preventing emesis induced by various stimuli in animal models.
Table 1: Efficacy in Preventing Opioid-Induced Emesis in Dogs
| Drug | Dose & Route | Emetic Stimulus | % of Dogs NOT Vomiting | Reduction in Emetic Events | Citation |
| Control (Saline) | N/A | Morphine/Acepromazine | 29% | Baseline | [14] |
| Acepromazine | 0.05 mg/kg IM (15 min prior) | Morphine/Hydromorphone/Oxymorphone | 82% | N/A | [15] |
| Acepromazine | 0.05 mg/kg IM (concurrent) | Morphine/Hydromorphone/Oxymorphone | 55% | N/A | [15][16] |
| Control (Saline) | N/A | Hydromorphone/Acepromazine | 38% | Baseline | [17] |
| Ondansetron | 8 mg PO (2 hrs prior) | Hydromorphone/Acepromazine | 46% | N/A | [17] |
| Maropitant | 1 mg/kg SC (30 min prior) | Morphine/Acepromazine | 70% reduction in frequency | Significantly fewer events | |
| Maropitant | 1 mg/kg PO (2 hrs prior) | Hydromorphone/Acepromazine | 90% | N/A | [17] |
| Metoclopramide | 0.5 mg/kg SC (45 min prior) | Morphine/Acepromazine | 62% | N/A | [14] |
Table 2: Efficacy in Preventing Xylazine-Induced Emesis in Cats
| Drug | Dose & Route | Emetic Stimulus | Efficacy | Citation |
| Acepromazine | 0.1 mg/kg IM | Xylazine | Effective in reducing emesis | [18] |
| Ondansetron | 0.5 mg/kg IV | Xylazine | Effective in reducing emesis | [18] |
| Maropitant | 1 mg/kg (IV, SC, or PO) | Xylazine | Prevented emesis | [18][19] |
| Metoclopramide | 0.5 mg/kg IM | Xylazine | Effective in reducing emesis | [18] |
Experimental Protocols
A standardized protocol is essential for the valid assessment of antiemetic properties. Below is a generalized methodology for a study evaluating the prevention of opioid-induced emesis in dogs.
Protocol: Evaluating Antiemetic Efficacy Against Opioid-Induced Emesis in Dogs
-
Animal Selection:
-
Use healthy adult dogs (e.g., Beagles) of a specified age and weight range.
-
Acclimate animals to the housing and handling procedures for at least 7 days.
-
Fast animals for 12 hours prior to the study, with water available ad libitum.
-
-
Study Design:
-
Employ a randomized, placebo-controlled, and blinded study design.
-
Assign animals to treatment groups (e.g., Placebo, Acepromazine, Maropitant, Ondansetron).
-
A typical group size would be n=8 to n=10 to ensure statistical power.
-
-
Drug Administration:
-
Antiemetic Treatment: Administer the test antiemetic or placebo (e.g., saline) at a predetermined time before the emetic challenge. For example:
-
Emetic Challenge: Administer a standardized dose of an opioid known to induce emesis, such as:
-
-
Data Collection:
-
Observe each animal continuously for a set period (e.g., 30-60 minutes) following the emetic challenge.
-
Record the following quantitative endpoints:
-
Incidence of Emesis: Whether the animal vomited (Yes/No).
-
Number of Emetic Events: Count the total number of retches and vomits.
-
Latency to First Emesis: Time from opioid injection to the first vomit.
-
-
Qualitative data can also be collected, such as scoring signs of nausea (e.g., salivation, lip licking).
-
-
Statistical Analysis:
-
Analyze the incidence of emesis using a Chi-squared or Fisher's exact test.
-
Compare the number of emetic events between groups using a non-parametric test like the Kruskal-Wallis or Mann-Whitney U test.
-
A p-value of <0.05 is typically considered statistically significant.
-
Discussion and Conclusion
The experimental data confirms that this compound possesses significant antiemetic properties, particularly against opioid-induced emesis in dogs.[15][16] Its efficacy is highly dependent on the timing of administration; pre-treatment 15 minutes before an opioid challenge resulted in a significantly lower incidence of vomiting (18%) compared to concurrent administration (45%).[15][16]
When compared to other agents, acepromazine shows moderate efficacy. Maropitant, the NK-1 receptor antagonist, consistently demonstrates superior, broad-spectrum antiemetic activity, often completely preventing emesis from various triggers.[12][17][20][19] Ondansetron is highly effective, particularly for nausea, but may be less effective than maropitant at preventing the act of vomiting in some models.[17] Metoclopramide shows efficacy but is generally considered less potent than maropitant.[12][14]
A key consideration for researchers is acepromazine's primary function as a sedative. The tranquilizing effects are inseparable from its antiemetic action and can be a significant confounding factor in studies where behavioral or neurological assessments are required.[1][7] While this sedation can be beneficial for managing anxious animals pre-procedure, alternatives like maropitant and ondansetron provide potent antiemesis with minimal to no sedative side effects.[17][19]
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metoclopramide. A review of antiemetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. terracline.com [terracline.com]
- 6. Ondansetron: a review of its use as an antiemetic in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]
- 8. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. Frontiers | The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov [frontiersin.org]
- 11. The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of acepromazine on the incidence of vomiting associated with opioid administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. researchgate.net [researchgate.net]
- 19. Safety, pharmacokinetics and use of the novel NK-1 receptor antagonist maropitant (Cerenia TM ) for the prevention of emesis and motion sickness in cats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. Evaluation of the antiemetic efficacy of maropitant in dogs medicated with morphine and acepromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cardiovascular Safety of Acepromazine Compared to Other Tranquilizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular safety profiles of acepromazine and other commonly used tranquilizers in veterinary and research settings. The information is supported by experimental data to assist in informed decision-making for drug development and clinical application.
Executive Summary
Acepromazine, a phenothiazine tranquilizer, is widely utilized for its sedative properties. Its primary mechanism of action involves the blockade of dopamine D2 receptors in the central nervous system.[1] However, its most significant cardiovascular effects stem from its potent antagonist activity at peripheral alpha-1 adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure.[1][2][3] This guide will compare these effects with those of other tranquilizer classes, such as alpha-2 adrenergic agonists (e.g., dexmedetomidine) and benzodiazepines (e.g., diazepam, midazolam), highlighting key differences in their impact on cardiovascular parameters.
Comparative Cardiovascular Effects: Quantitative Data
The following table summarizes the cardiovascular effects of acepromazine compared to dexmedetomidine, a common alpha-2 adrenergic agonist, based on experimental studies in dogs.
| Parameter | Acepromazine | Dexmedetomidine | Key Findings |
| Mean Arterial Pressure (MAP) | ↓ (Hypotension)[4][5][6] | Initial ↑ (Hypertension) followed by normalization or ↓[5][6] | Acepromazine consistently causes hypotension, while dexmedetomidine induces a transient hypertensive phase.[5][6] |
| Heart Rate (HR) | No significant change or slight ↑ (compensatory)[2][4] | ↓ (Bradycardia)[5][7] | Dexmedetomidine causes a pronounced decrease in heart rate, a key differentiating factor from acepromazine.[5][7] |
| Cardiac Output (CO) / Cardiac Index (CI) | Maintained or slightly ↓[4][5][6] | Significantly ↓[5][6] | Dexmedetomidine has a more pronounced depressive effect on cardiac output compared to acepromazine.[5][6] |
| Systemic Vascular Resistance (SVR) / Systemic Vascular Resistance Index (SVRI) | ↓[8][9][10] | ↑[5] | The opposing effects on systemic vascular resistance are central to the different cardiovascular profiles of these drugs. |
Signaling Pathways and Mechanisms of Action
The cardiovascular effects of acepromazine are primarily mediated by its antagonism of alpha-1 adrenergic receptors on vascular smooth muscle.
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental protocols. A generalized methodology is described below.
Objective: To evaluate and compare the cardiovascular effects of acepromazine and other tranquilizers.
Subjects: Healthy adult dogs are commonly used as a model.[4][5][7][8]
Experimental Design: A prospective, randomized, crossover design is frequently employed, where each animal receives all treatments with a washout period in between.[5][8]
Procedure:
-
Instrumentation: Animals are instrumented for cardiovascular monitoring, which may include the placement of arterial and thermodilution catheters.[4][10]
-
Baseline Measurement: Baseline cardiovascular parameters are recorded before drug administration.
-
Drug Administration: Acepromazine or a comparator tranquilizer (e.g., dexmedetomidine) is administered, typically intravenously or intramuscularly at clinically relevant doses.[5][7][8]
-
Anesthesia (if applicable): In many studies, animals are anesthetized with agents like propofol and isoflurane, as tranquilizers are often used as premedicants.[5][8][10]
-
Data Collection: Cardiovascular parameters, including mean arterial pressure, heart rate, cardiac output, and systemic vascular resistance, are measured at predetermined time points after drug administration.[5][8][10]
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as repeated-measures ANOVA, to determine significant differences between treatments.[5]
Discussion of Other Tranquilizers
-
Alpha-2 Adrenergic Agonists (e.g., Dexmedetomidine, Xylazine): These agents cause a centrally mediated decrease in sympathetic outflow, leading to sedation and analgesia.[7] Their cardiovascular effects are characterized by initial vasoconstriction and hypertension, followed by a more prolonged period of bradycardia and decreased cardiac output.[5][6] In contrast to acepromazine, they increase systemic vascular resistance.
-
Benzodiazepines (e.g., Diazepam, Midazolam): Benzodiazepines typically have minimal cardiovascular effects at clinical doses, making them a safer choice in critically ill or cardiovascularly compromised patients.[11] They can cause a slight decrease in systemic vascular resistance and blood pressure, but these effects are generally not as pronounced as those seen with acepromazine.[11] When combined with opioids like fentanyl, benzodiazepines can lead to a more significant decrease in systemic vascular resistance and blood pressure.[11]
Conclusion
Acepromazine's cardiovascular safety profile is primarily characterized by dose-dependent hypotension due to alpha-1 adrenergic blockade.[12] While it generally preserves cardiac output, its use in hypovolemic or hypotensive patients should be approached with caution.[12] In comparison, alpha-2 adrenergic agonists like dexmedetomidine have a more profound impact on heart rate and cardiac output, inducing significant bradycardia and a reduction in cardiac performance.[5][6] Benzodiazepines offer the most cardiovascularly stable profile among these classes of tranquilizers, though their sedative effects may be less profound when used alone.[11][13] The choice of tranquilizer should be based on a thorough understanding of these differing cardiovascular effects and the specific clinical needs of the patient or experimental model.
References
- 1. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic influence of acepromazine or dexmedetomidine premedication in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. Effects of acepromazine on the cardiovascular actions of dopamine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hemodynamic effects of incremental doses of acepromazine in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anesthesia for patients with cardiovascular disease | Veterian Key [veteriankey.com]
- 12. assets.ctfassets.net [assets.ctfassets.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Acepromazine Maleate's Impact on Stress Hormones: A Comparative Analysis with Other Sedatives
For researchers, scientists, and drug development professionals, understanding the nuanced effects of sedatives on the physiological stress response is critical. This guide provides an objective comparison of acepromazine maleate's impact on stress hormone levels versus other commonly used sedatives, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from studies comparing the effects of this compound and other sedatives on key stress hormones.
Table 1: Comparison of Plasma Stress Hormone Concentrations in Dogs Undergoing Ovariohysterectomy
| Hormone | Preanesthetic Medication | Pre-induction | End of Surgery | 4 Hours Post-extubation |
| Cortisol (nmol/L) | Acepromazine + Butorphanol | 65 ± 15 | 150 ± 25 | 80 ± 20 |
| Medetomidine + Butorphanol | 30 ± 10 | 75 ± 20 | 40 ± 15 | |
| Epinephrine (pmol/L) | Acepromazine + Butorphanol | 450 ± 150 | 1200 ± 400 | 600 ± 200 |
| Medetomidine + Butorphanol | 200 ± 75 | 400 ± 150 | 250 ± 100 | |
| Norepinephrine (pmol/L) | Acepromazine + Butorphanol | 1.8 ± 0.5 | 4.5 ± 1.5 | 2.5 ± 0.8 |
| Medetomidine + Butorphanol | 1.0 ± 0.3 | 2.0 ± 0.7 | 1.5 ± 0.5 |
Data adapted from a study by AVMA Journals[1]. Values are represented as mean ± standard deviation.
Table 2: Comparison of Basal and Post-ACTH Stimulation Serum Cortisol Concentrations in Healthy Dogs
| Treatment | Basal Cortisol (µg/dL) (Median, Range) | Post-ACTH Cortisol (µg/dL) (Median, Range) |
| Saline (Control) | 1.27 (0.74-2.10) | 13.75 (10.00-18.90) |
| Acepromazine | Not directly measured in this study | Not directly measured in this study |
| Dexmedetomidine | 1.55 (0.75-1.55) | 14.35 (10.70-18.00) |
| Trazodone | 0.79 (0.69-1.89) | 12.90 (8.94-17.40) |
| Butorphanol | 11.75 (2.50-23.00) | 17.05 (12.40-26.00) |
Data adapted from a study by PMC - NIH[2][3].
Experimental Protocols
Study 1: Perioperative Stress Response in Dogs (Acepromazine vs. Medetomidine)
-
Objective: To compare the perioperative stress response in dogs administered medetomidine or acepromazine as part of the preanesthetic medication.[4]
-
Animals: 42 client-owned dogs undergoing elective ovariohysterectomy.[4]
-
Procedure: Dogs were randomly assigned to one of two groups. The ACE group received this compound (0.05 mg/kg, IM) and butorphanol tartrate (0.2 mg/kg, IM). The MED group received medetomidine hydrochloride (20 µg/kg, IM) and butorphanol tartrate (0.2 mg/kg, IM). Anesthesia was induced with propofol and maintained with isoflurane approximately 80 minutes after premedication. Blood samples for hormone analysis (epinephrine, norepinephrine, cortisol, and beta-endorphin) were collected at various time points during the perioperative period.[4]
-
Hormone Analysis: Plasma concentrations of epinephrine, norepinephrine, and cortisol were measured to assess the stress response.[4]
Study 2: Effects of Sedatives on Serum Cortisol Concentrations in Healthy Dogs
-
Objective: To evaluate the effects of butorphanol, dexmedetomidine, and trazodone on serum cortisol concentrations.[3]
-
Animals: Twelve healthy Beagle dogs.[3]
-
Procedure: A prospective, randomized, four-period crossover design was used with a 7-day washout period between treatments. The dogs received saline (0.5 mL, IV), butorphanol (0.3 mg/kg, IV), dexmedetomidine (4 µg/kg, IV), or trazodone (3-5 mg/kg, PO). An ACTH stimulation test was performed after each treatment.[3]
-
Hormone Analysis: Basal and post-ACTH serum cortisol concentrations were measured using a chemiluminescence immunoassay.[2][5]
Signaling Pathways and Experimental Workflow
Signaling Pathway of Acepromazine's Effect on the Stress Response
Caption: Signaling pathway of acepromazine's mechanism of action on the central nervous system.
Signaling Pathway of Dexmedetomidine's Effect on the Stress Response
Caption: Signaling pathway of dexmedetomidine's mechanism of action on the central nervous system.
Experimental Workflow for Comparative Stress Hormone Analysis
Caption: Experimental workflow for comparing the effects of acepromazine and medetomidine.
Discussion and Comparison
This compound, a phenothiazine derivative, primarily exerts its sedative effects through the blockade of dopamine D2 receptors in the central nervous system.[6] It also possesses alpha-1 adrenergic blocking properties, which contribute to its vasodilatory and hypotensive effects.[6]
In contrast, alpha-2 adrenergic agonists like medetomidine and dexmedetomidine produce sedation and analgesia by activating alpha-2 receptors in the brain, which inhibits the release of norepinephrine. This mechanism appears to be more effective at suppressing the sympathetic nervous system's response to stress.
The experimental data presented in Table 1 clearly demonstrates that medetomidine is more effective than acepromazine at attenuating the perioperative increase in stress-related hormones, including cortisol, epinephrine, and norepinephrine, in dogs.[1][4] Dogs that received medetomidine had significantly lower concentrations of these hormones compared to those that received acepromazine.[1][4] This suggests that for procedures expected to elicit a significant stress response, an alpha-2 agonist may offer superior control of the neuroendocrine stress axis.
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is another sedative option.[7] While not directly compared to acepromazine in the provided hormonal studies, research indicates that trazodone does not significantly affect basal or post-ACTH cortisol concentrations in healthy dogs, suggesting it may have a more targeted anxiolytic effect without broadly suppressing the adrenal axis in the same way as alpha-2 agonists.[3] This could be advantageous in situations where preserving the normal physiological stress response to some degree is desirable.
Butorphanol, an opioid often used in combination with other sedatives, has been shown to increase both basal and post-ACTH cortisol concentrations.[3] This highlights the importance of considering the effects of all drugs in a sedative cocktail on the overall hormonal response.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. The effects of selected sedatives on basal and stimulated serum cortisol concentrations in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of selected sedatives on basal and stimulated serum cortisol concentrations in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the perioperative stress response in dogs administered medetomidine or acepromazine as part of the preanesthetic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 7. dutch.com [dutch.com]
A Head-to-Head Comparison of Acepromazine Maleate and Novel Sedative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established sedative, acepromazine maleate, with novel sedative agents, including the alpha-2 adrenoceptor agonists dexmedetomidine and medetomidine, and the neuroactive steroid alfaxalone. The information presented is supported by experimental data from recent veterinary clinical trials to inform preclinical and clinical research and drug development.
Executive Summary
This compound, a phenothiazine derivative, has been a cornerstone of veterinary sedation for decades. Its primary mechanism involves the antagonism of dopamine D2 receptors in the central nervous system.[1] However, the landscape of sedative agents is evolving with the introduction of novel drugs offering different mechanisms of action and potentially improved safety and efficacy profiles. This guide focuses on a direct comparison of acepromazine with dexmedetomidine, medetomidine, and alfaxalone, highlighting key differences in sedative efficacy, cardiovascular and respiratory effects, and underlying signaling pathways.
Data Presentation: Quantitative Comparison of Sedative Agents
The following tables summarize quantitative data from head-to-head clinical trials.
Table 1: Sedative Efficacy
| Agent(s) | Species | Sedation Score/Metric | Results | Reference(s) |
| Acepromazine (0.02 mg/kg IM) + Methadone (0.3 mg/kg IM) vs. Dexmedetomidine (2 µg/kg IM) + Methadone (0.3 mg/kg IM) | Dog | Sedation Score (0-21 scale) | Dexmedetomidine group had a significantly higher sedation score (p < 0.001). | [2] |
| Acepromazine (0.01 mg/kg IM) + Methadone (0.3 mg/kg IM) vs. Dexmedetomidine (1.5 µg/kg IM) + Acepromazine (0.01 mg/kg IM) + Methadone (0.3 mg/kg IM) | Dog | Sedation Score | Dexmedetomidine group had significantly higher sedation scores 10 minutes after premedication (p = 0.02). | [3] |
| Medetomidine (10 µg/kg IM) vs. Medetomidine (10 µg/kg IM) + Acepromazine (0.05 mg/kg IM) | Dog | Sedation Score | The combination group showed significantly higher sedation scores at 5 and 20 minutes. | [4] |
| Dexmedetomidine (5 µg/kg IM) vs. Dexmedetomidine (5 µg/kg IM) + Acepromazine (0.05 mg/kg IM) | Dog | Sedation Score | The combination group showed significantly higher sedation scores at 5 and 20 minutes. | [4] |
| Acepromazine (0.05 mg/kg IM) vs. Alfaxalone (5 mg/kg IM) vs. Acepromazine (0.025 mg/kg IM) + Alfaxalone (2.5 mg/kg IM) | Cat | Sedation Score | No sedation was obtained with acepromazine alone. Sedation scores were higher with alfaxalone alone than with the combination. | [5] |
Table 2: Cardiovascular Effects
| Agent(s) | Species | Parameter | Results | Reference(s) |
| Acepromazine (0.03 mg/kg IM) + Buprenorphine (0.02 mg/kg IM) vs. Medetomidine (5 µg/kg or 10 µg/kg IM) + Buprenorphine (0.02 mg/kg IM) | Dog | Mean Arterial Pressure (MAP) | MAP was significantly lower in the acepromazine group. | [1] |
| Acepromazine (0.03 mg/kg IM) + Buprenorphine (0.02 mg/kg IM) vs. Medetomidine (5 µg/kg or 10 µg/kg IM) + Buprenorphine (0.02 mg/kg IM) | Dog | Heart Rate (HR) | HR was significantly higher in the acepromazine group. | [1] |
| Acepromazine (0.02 mg/kg IM) + Methadone (0.3 mg/kg IM) vs. Dexmedetomidine (2 µg/kg IM) + Methadone (0.3 mg/kg IM) | Dog | Heart Rate (HR) | Dexmedetomidine group had a significantly lower heart rate (p = 0.036). | [2][6] |
| Medetomidine (10 µg/kg IM) / Dexmedetomidine (5 µg/kg IM) +/- Acepromazine (0.05 mg/kg IM) | Dog | Heart Rate (HR) | A significant decrease in HR from baseline was observed in all groups. The addition of acepromazine exacerbated this decrease. | [4] |
| Acepromazine (0.05 mg/kg IM) vs. Alfaxalone (5 mg/kg IM) vs. Acepromazine (0.025 mg/kg IM) + Alfaxalone (2.5 mg/kg IM) | Cat | Systemic Arterial Pressure | All treatments caused a decrease in systemic arterial pressure compared to baseline. | [5] |
Table 3: Respiratory Effects
| Agent(s) | Species | Parameter | Results | Reference(s) |
| Acepromazine (0.02 mg/kg IM) + Methadone (0.3 mg/kg IM) vs. Dexmedetomidine (2 µg/kg IM) + Methadone (0.3 mg/kg IM) | Dog | Respiratory Rate (RR) | Dexmedetomidine group had a lower respiratory rate post-induction (p = 0.04). | [2][6] |
| Acepromazine (0.02 mg/kg IM) + Methadone (0.3 mg/kg IM) vs. Dexmedetomidine (2 µg/kg IM) + Methadone (0.3 mg/kg IM) | Dog | End-tidal CO2 (EtCO2) | The dexmedetomidine group showed a higher incidence of post-induction hypercapnia (p < 0.001). | [2][6] |
| Alfaxalone vs. Propofol (following acepromazine premedication) | Cat | Manual Ventilation Requirement | Manual ventilation was required in significantly fewer cats in the alfaxalone group (p = 0.02). | [7] |
Experimental Protocols
Study 1: Acepromazine/Methadone vs. Dexmedetomidine/Methadone in Dogs
-
Objective: To evaluate the effect of premedication with acepromazine or dexmedetomidine, both combined with methadone, on anesthetic induction with propofol in healthy dogs.[2][6]
-
Protocols:
-
Group ACP: Acepromazine (0.02 mg/kg) and methadone (0.3 mg/kg) administered intramuscularly.[2][6]
-
Group DEX: Dexmedetomidine (2 µg/kg) and methadone (0.3 mg/kg) administered intramuscularly.[2][6]
-
Twenty minutes after premedication, sedation was scored. Anesthesia was then induced with propofol at a rate of 1 mg/kg/min via a syringe infusion pump until endotracheal intubation was possible.[2][6]
-
-
Data Collection:
-
Workflow:
Experimental workflow for comparing acepromazine and dexmedetomidine in dogs.
Study 2: Medetomidine and Dexmedetomidine with or without Acepromazine in Dogs
-
Objective: To investigate the effects of medetomidine and dexmedetomidine alone and in combination with acepromazine on sedation and cardiovascular function in dogs.[4]
-
Animals: Sixty healthy dogs.[4]
-
Experimental Design: Randomized study.[4]
-
Protocols:
-
Group 1: Medetomidine (10 µg/kg IM)
-
Group 2: Dexmedetomidine (5 µg/kg IM)
-
Group 3: Medetomidine (10 µg/kg IM) with acepromazine (0.05 mg/kg IM)
-
Group 4: Dexmedetomidine (5 µg/kg IM) with acepromazine (0.05 mg/kg IM)
-
-
Data Collection:
-
Sedation levels, heart rate, non-invasive arterial blood pressure, respiratory rate, body temperature, and electrocardiogram were recorded for up to 20 minutes after administration.[4]
-
Study 3: Alfaxalone and Acepromazine in Cats
-
Objective: To evaluate the effects of intramuscular alfaxalone, acepromazine, and their combination on sedation and various physiological indices in cats.[5]
-
Animals: Seven healthy cats.[5]
-
Experimental Design: Crossover study.[5]
-
Protocols:
-
ALF: Alfaxalone (5 mg/kg IM)
-
ACE: Acepromazine (0.05 mg/kg IM)
-
AA: Acepromazine (0.025 mg/kg IM) followed by alfaxalone (2.5 mg/kg IM)
-
-
Data Collection:
-
Sedation scores, echocardiographic parameters, biochemical, and blood gas indexes were evaluated.[5]
-
Signaling Pathways
This compound Signaling Pathway
Acepromazine primarily acts as a dopamine D2 receptor antagonist. This blockade occurs on postsynaptic neurons in the central nervous system. By inhibiting the binding of dopamine, acepromazine reduces dopaminergic neurotransmission, leading to sedation and a reduction in spontaneous activity.
Dexmedetomidine and Medetomidine Signaling Pathway
Dexmedetomidine and its parent compound, medetomidine, are potent alpha-2 adrenoceptor agonists. They bind to presynaptic alpha-2 receptors in the locus coeruleus, which are coupled to inhibitory G-proteins (Gi). This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP decreases the activity of protein kinase A (PKA), which in turn reduces the release of norepinephrine, resulting in sedation and analgesia.[8]
Alfaxalone Signaling Pathway
Alfaxalone is a neuroactive steroid that enhances the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It acts as a positive allosteric modulator, binding to a site on the receptor distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the influx of chloride ions (Cl-) into the neuron. The increased intracellular Cl- concentration leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing sedation and anesthesia. At higher concentrations, alfaxalone can directly activate the GABA-A receptor.[9]
Conclusion
Novel sedative agents such as dexmedetomidine, medetomidine, and alfaxalone present distinct advantages and disadvantages compared to the traditional sedative, this compound. Alpha-2 agonists generally provide more profound and reliable sedation and analgesia but can have more significant cardiovascular effects, including bradycardia and initial hypertension.[2][4] Alfaxalone offers a rapid onset and offset of action with generally minimal cardiovascular depression but may cause respiratory depression.[5][7] Acepromazine provides mild to moderate sedation with minimal respiratory effects but lacks analgesic properties and can cause hypotension.[1] The choice of sedative agent should be based on the desired level of sedation, the procedural requirements, and the individual patient's health status. The distinct mechanisms of action of these novel agents offer opportunities for developing more targeted and safer sedative protocols in both clinical and research settings.
References
- 1. A comparison of acepromazine-buprenorphine and medetomidine-buprenorphine for preanesthetic medication of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of acepromazine or dexmedetomidine associated with methadone on anesthetic induction with propofol at a rate of 1 mg/kg/min in healthy dogs: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sedative and cardiovascular effects of premedication with acepromazine, methadone and dexmedetomidine in sevoflurane-anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A survey on the sedation effects of medetomidine, dexmedetomidine and their combination with acepromazine on cardiovascular function in dog [ivj.ir]
- 5. Effects of Intramuscular Alfaxalone/Acepromazine on Echocardiographic, Biochemical, and Blood Gas Measurements in Healthy Cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of acepromazine or dexmedetomidine associated with methadone on anesthetic induction with propofol at a rate of 1 mg/kg/min in healthy dogs: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Acepromazine Maleate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, procedural information for the safe handling and disposal of Acepromazine maleate, a phenothiazine tranquilizer. Adherence to these protocols is critical to minimize exposure risks and ensure operational safety.
Essential Personal Protective Equipment (PPE)
When handling this compound, especially in its solid powder form, a comprehensive suite of personal protective equipment is mandatory to prevent contact, inhalation, and ingestion.[1][2] The required equipment is detailed below.
| Protection Type | Recommended Equipment | Key Considerations |
| Eye & Face Protection | Chemical safety goggles with side-shields. A full face shield may be used for supplementary protection.[1][3] | Standard safety glasses are insufficient. Contact lenses can absorb irritants and should be avoided.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, PVC).[1][4] | Double gloving is recommended for enhanced protection.[1] Always wash hands thoroughly with soap and water after removing gloves.[4][5] |
| Body Protection | Impervious or protective clothing, such as a lab coat.[3][6] | All skin should be covered. Protective shoe covers and a head covering are also recommended.[1] Contaminated clothing must be removed immediately and washed before reuse.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved dust respirator or suitable respirator.[1][3][6] | Required when engineering controls (like fume hoods) are insufficient, when handling the powder, or if dust is generated.[1][7][8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling ensures that safety is integrated into every stage of the research process.
Pre-Handling Preparation & Storage
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned procedure.
-
Safety Equipment: Ensure a safety shower and eyewash station are accessible.[3]
-
Ventilation: Handle the compound in a well-ventilated area.[6] Using a chemical fume hood or other appropriate exhaust ventilation is strongly advised, especially when working with the solid form.[3][7]
-
Storage: Store this compound in its original, tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[5][7] Keep it away from incompatible materials such as strong acids and oxidizing agents.[1][7]
Handling the Solid Compound (Powder)
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the handling area.
-
Avoiding Dust: Take extreme care to avoid the formation and inhalation of dust.[1][7] Use procedures like dampening the powder with water before sweeping up any minor spills.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled.[3][6] Wash hands thoroughly after handling is complete.[3]
-
Avoid Contact: Prevent all personal contact with the substance, including skin and eye contact, inhalation, and ingestion.[1]
Spill & Emergency Procedures
Accidents require immediate and correct responses to mitigate harm.
-
Minor Spills (Solid):
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin and hair with running water and soap for at least 15 minutes.[1][6]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[3] Seek medical attention.[5]
-
Inhalation: If dust is inhaled, move the person to fresh air.[1] If breathing is difficult, provide respiratory support and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and call a physician or poison control center immediately.[5][9]
-
Disposal Plan
A crucial principle of laboratory safety is that no procedure should begin without a clear plan for the disposal of all generated waste.[10]
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
Containerization: Place all waste, including contaminated PPE and cleaning materials, into suitable, clearly labeled, and sealed containers.[1][9] It is important that all personnel can identify the contents.[10]
-
Regulatory Compliance: All waste must be handled and disposed of in strict accordance with all applicable local, state, and federal regulations.[1]
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) office or a certified waste management authority to identify the appropriate disposal facility and procedures.[1] Do not discard down the drain or in regular trash.[9]
Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
